Cyclopamine Tartrate
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO2.CH4/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2;/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3;1H4/t15-,17+,19-,20-,21-,23-,24+,25-,26-,27-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXYVRWWSSRIFU-HBYCUIHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C.C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cyclopamine Tartrate mechanism of action in Hedgehog pathway
An In-depth Technical Guide on the Mechanism of Action of Cyclopamine Tartrate in the Hedgehog Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of numerous cancers, making it a key target for therapeutic intervention. Cyclopamine, a naturally occurring steroidal alkaloid, was the first identified inhibitor of the Hh pathway. Its tartrate salt, this compound, offers improved solubility and potency. This document provides a comprehensive technical overview of the mechanism by which this compound inhibits the Hh pathway, focusing on its direct interaction with the core transmembrane protein, Smoothened (SMO). We will delve into the molecular interactions, conformational changes, and downstream consequences of this inhibition, supported by quantitative data and detailed experimental protocols.
The Canonical Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a complex and tightly regulated system. Its activity is primarily controlled by the interaction between the twelve-pass transmembrane receptor Patched (PTCH) and the seven-pass transmembrane protein Smoothened (SMO).
2.1 Pathway "Off" State (Absence of Hedgehog Ligand)
In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), PTCH localizes to the primary cilium and constitutively inhibits SMO, preventing its accumulation in the ciliary membrane.[1][2] This inhibition is thought to involve PTCH regulating the localization of a small molecule agonist of SMO.[3] In the cytoplasm, a complex of proteins, including Suppressor of fused (SUFU), anchors the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3).[1] This complex facilitates the proteolytic cleavage of GLI2 and GLI3 into their repressor forms (GLI-R), which then translocate to the nucleus to inhibit the transcription of Hh target genes.[2]
2.2 Pathway "On" State (Presence of Hedgehog Ligand)
Upon binding of a Hedgehog ligand to PTCH, the inhibitory effect of PTCH on SMO is relieved.[1] This allows SMO to translocate to and accumulate in the primary cilium, where it becomes activated. Activated SMO initiates a signaling cascade that leads to the dissociation of the GLI proteins from the SUFU complex. The full-length GLI proteins (GLI-A) are then free to translocate to the nucleus, where they act as transcriptional activators for Hh target genes, including PTCH1 and GLI1 (which creates a negative feedback loop) as well as genes involved in cell proliferation, survival, and differentiation.[2][4]
References
- 1. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
The Serendipitous Discovery of a Hedgehog Inhibitor: A Technical History of Cyclopamine Tartrate
A comprehensive guide for researchers, scientists, and drug development professionals on the origins and initial characterization of a pivotal molecule in developmental biology and oncology.
Executive Summary
The story of cyclopamine is a remarkable journey from veterinary toxicology to the forefront of cancer research. Initially identified as the teratogenic agent responsible for cyclopia in lambs, this steroidal alkaloid was later found to be a potent and specific inhibitor of the Hedgehog (Hh) signaling pathway. This discovery provided researchers with an invaluable chemical tool to dissect the intricacies of a fundamental developmental pathway and opened a new frontier in the development of targeted cancer therapies. This in-depth technical guide details the historical discovery of cyclopamine, its isolation and structural elucidation, the key experiments that unveiled its mechanism of action, and the subsequent development of the more soluble tartrate salt. Detailed experimental protocols, quantitative data, and pathway diagrams are provided to offer a comprehensive resource for the scientific community.
The Initial Observation: An Agricultural Mystery
In the 1950s, sheep ranchers in Idaho, USA, were confronted with sporadic but devastating outbreaks of severe birth defects in their lambs.[1][2] The most striking of these malformations was cyclopia, a condition where the lamb is born with a single, centrally located eye.[1] The incidence of these defects could be as high as 25% in some herds.[1] This agricultural crisis prompted an investigation by the United States Department of Agriculture (USDA) to determine the cause.[1]
Initial hypotheses centered on genetic abnormalities, but breeding studies failed to support this.[3] The investigation then shifted to environmental factors, with scientists from the USDA's Poisonous Plant Research Laboratory focusing on the grazing habits of the pregnant ewes.[4] Through careful observation and feeding studies, a link was established between the consumption of a specific plant, the California false hellebore (Veratrum californicum), by pregnant ewes and the incidence of cyclopic lambs.[1][3]
A critical breakthrough came with the determination of a specific window of teratogenic susceptibility. It was discovered that ingestion of V. californicum on the 14th day of gestation was responsible for inducing cyclopia.[3][5][6] This precise timing highlighted the plant's interference with a crucial stage of embryonic development.
Isolation and Structural Elucidation of the Teratogen
With V. californicum identified as the source, the next step was to isolate the specific chemical compound responsible for the teratogenic effects.
Extraction and Purification
Early methods for isolating the active compounds involved percolating benzene through dried and ground roots and rhizomes of V. californicum.[7] This was later optimized to a more efficient Soxhlet extraction with refluxing benzene.[7]
Table 1: Comparison of Cyclopamine Extraction Methods from Veratrum californicum
| Extraction Method | Solvent | Yield of Cyclopamine (mg/g of dry plant material) | Reference |
| Soxhlet Extraction | Benzene | 2.34 | [7][8] |
| Ethanol Soak | Ethanol | 8.03 | [1][9] |
| Benzene Soak | Benzene | 0.39 - 1.19 | [1][9] |
| Microwave Assisted Extraction | Ethanol | 0.39 - 1.19 | [1][9] |
| Supercritical Fluid Extraction | CO2 | 0.39 - 1.19 | [1][9] |
Key Experimental Protocol: Large-Scale Isolation of Cyclopamine
This protocol is adapted from a method developed for efficient, large-scale isolation.[7]
-
Plant Material Preparation: Air-dried roots and rhizomes of Veratrum californicum are milled to a coarse powder.
-
Soxhlet Extraction: The powdered plant material is placed in a large-scale Soxhlet extractor with benzene as the solvent. The extraction is run for a sufficient number of cycles to ensure complete extraction of the alkaloids, which can be monitored by LC-MS.
-
Crystallization: The benzene extract is concentrated and cooled, leading to the crystallization of a mixture of alkaloids.
-
Purification: The crude alkaloid mixture is further purified by multiple recrystallization steps from a suitable solvent system, such as acetone-hexane, to yield pure cyclopamine.[7]
Structure Elucidation
The structure of the isolated teratogen was determined in the late 1960s.[3] Through a combination of infrared (IR) and ultraviolet (UV) spectroscopy, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy, the compound was identified as a steroidal alkaloid and named cyclopamine.[4] Unambiguous assignments of the carbon and proton resonances were later achieved using advanced 2D NMR techniques.[7][10]
Unraveling the Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
For three decades, the precise molecular mechanism by which cyclopamine exerted its teratogenic effects remained unknown.[1][2] The answer emerged from research in developmental biology and the study of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic patterning.[1]
The Hh signaling pathway is essential for the proper development of many structures, including the brain and face. In the absence of the Hh ligand, the transmembrane receptor Patched (PTCH) inhibits another transmembrane protein, Smoothened (SMO). Binding of the Hh ligand to PTCH relieves this inhibition, allowing SMO to activate a downstream signaling cascade that ultimately leads to the activation of the Gli family of transcription factors and the expression of target genes.
Figure 1: Simplified Hedgehog Signaling Pathway.
In the late 1990s, researchers led by Philip Beachy at Johns Hopkins University School of Medicine demonstrated that cyclopamine is a specific inhibitor of the Hh pathway.[1][2] Their work revealed that cyclopamine's direct molecular target is SMO.[1][2] By binding to SMO, cyclopamine prevents its activation, even in the presence of the Hh ligand, thus blocking all downstream signaling.[10]
Key Experimental Protocol: Gli-Responsive Luciferase Reporter Assay
This assay is a standard method to quantify the activity of the Hedgehog pathway at the level of Gli transcription factor activity.
-
Cell Culture: NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization) are cultured in DMEM with 10% calf serum.
-
Cell Seeding: Cells are seeded into a 96-well plate to achieve a confluent monolayer after 24-48 hours.
-
Treatment: The growth medium is replaced with a low-serum medium. Cells are then treated with a Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned medium or Purmorphamine) and a serial dilution of cyclopamine.
-
Incubation: Plates are incubated for 24 to 48 hours.
-
Cell Lysis: The medium is removed, and cells are lysed using a passive lysis buffer.
-
Luminescence Measurement: Firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity indicates the level of Hh pathway activation.
Key Experimental Protocol: Smoothened Binding Assay
This assay demonstrates the direct interaction of cyclopamine with the SMO receptor.[5][6]
-
Cell Culture and Transfection: COS-1 cells are transiently transfected with a Smoothened expression construct.
-
Cell Preparation: Transfected cells are harvested and can be used live or fixed with paraformaldehyde.
-
Binding Reaction: Cells are incubated with a fluorescent derivative of cyclopamine, such as BODIPY-cyclopamine, in the presence or absence of competing unlabeled cyclopamine or its derivatives.
-
Analysis: The binding of the fluorescent probe to the cells is quantified using fluorescence microscopy or flow cytometry. A decrease in fluorescence in the presence of unlabeled cyclopamine indicates competitive binding to SMO.
Figure 2: Experimental Workflow from Plant to Mechanism.
Development of Cyclopamine Tartrate
A significant limitation of cyclopamine for research and potential therapeutic applications is its poor solubility in aqueous solutions.[11] To address this, a salt form, this compound, was developed.
Synthesis of this compound
This compound is generated by reacting cyclopamine with tartaric acid.[11]
-
Reaction: Two moles of cyclopamine are reacted with one mole of tartaric acid in a suitable solvent.
-
Concentration: The reaction mixture is heated to reduce the volume.
-
Precipitation: Diethyl ether is added to the cooled, concentrated solution to precipitate the this compound salt.
-
Isolation: The precipitate is collected by filtration.
This process yields a water-soluble form of the inhibitor, greatly facilitating its use in in vitro and in vivo studies.[11]
Table 2: Physicochemical and Pharmacokinetic Properties of Cyclopamine and this compound
| Property | Cyclopamine | This compound | Reference |
| Water Solubility | Insoluble | 5 - 10 mg/mL | [11] |
| IC50 (Hh signaling) | 300 nmol/L | 50 nmol/L | [11] |
| LD50 (mouse) | 43.5 mg/kg | 62.5 mg/kg | [11] |
| Elimination Half-life (ewe) | 1.1 +/- 0.1 h | Not significantly different from Cyclopamine | [11] |
Conclusion
The historical discovery of cyclopamine is a compelling example of how investigating a natural phenomenon can lead to profound scientific breakthroughs. From the initial observations of cyclopic lambs to the elucidation of its role as a specific inhibitor of the Hedgehog signaling pathway, cyclopamine has become an indispensable tool in developmental biology and a lead compound in the development of anti-cancer drugs. The creation of this compound further enhanced its utility for the research community. This journey underscores the importance of interdisciplinary research, from veterinary science and natural product chemistry to molecular and cell biology, in advancing our understanding of fundamental biological processes and their implications for human health.
References
- 1. researchgate.net [researchgate.net]
- 2. ScholarWorks - Idaho Conference on Undergraduate Research: Extraction Optimization of Cyclopamine from Veratrum Californicum (Corn Lily) and Bioactivity Testing [scholarworks.boisestate.edu]
- 3. Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists | Encyclopedia MDPI [encyclopedia.pub]
- 4. chm.bris.ac.uk [chm.bris.ac.uk]
- 5. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Isolation, purification, and full NMR assignments of cyclopamine from Veratrum californicum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclopamine Bioactivity by Extraction Method from Veratrum californicum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation, purification, and full NMR assignments of cyclopamine from Veratrum californicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclopamine is a novel Hedgehog signaling inhibitor with significant anti-proliferative, anti-invasive and anti-estrogenic potency in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Cyclopamine Tartrate: A Technical Guide to its Inhibition of the Smoothened Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. The G protein-coupled receptor, Smoothened (SMO), is the central transducer of Hh signaling. Cyclopamine, a naturally occurring steroidal alkaloid, was the first identified inhibitor of the Hh pathway, acting through direct antagonism of SMO.[1][2] This technical guide provides an in-depth analysis of Cyclopamine Tartrate, a water-soluble salt of cyclopamine, and its role in the inhibition of the SMO protein. It details the mechanism of action, presents quantitative efficacy data, outlines key experimental protocols, and visualizes the complex signaling and experimental workflows.
Introduction: The Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is an evolutionarily conserved network essential for embryonic patterning and cell differentiation.[3][4] In mammals, the pathway is initiated by one of three secreted ligands: Sonic Hedgehog (Shh), Indian Hedgehog (Ihh), or Desert Hedgehog (Dhh).[2][3]
The canonical Hh pathway involves several key protein players:
-
Patched (PTCH1): A 12-pass transmembrane receptor that, in the absence of an Hh ligand, tonically inhibits the activity of Smoothened (SMO).[5][6]
-
Smoothened (SMO): A 7-pass transmembrane protein that, upon release from PTCH1 inhibition, initiates a downstream signaling cascade.[1][6]
-
Suppressor of Fused (SUFU): A cytoplasmic protein that forms a complex with the GLI transcription factors, preventing their activation.[5]
-
GLI proteins (GLI1, GLI2, GLI3): Zinc-finger transcription factors that, when activated, translocate to the nucleus to regulate the expression of Hh target genes.[5][6]
In the "OFF" state (no Hh ligand), PTCH1 inhibits SMO, preventing its localization to the primary cilium. The SUFU-GLI complex remains intact, and GLI proteins are proteolytically processed into repressor forms (Gli-R).[6] In the "ON" state, Hh ligand binding to PTCH1 alleviates its inhibition of SMO.[5] SMO then translocates to the primary cilium, leading to the dissociation of the SUFU-GLI complex and the conversion of GLI proteins into their activator forms (Gli-A), which drive target gene expression.[5][6]
This compound: Mechanism of SMO Inhibition
Cyclopamine is a steroidal alkaloid that functions as a specific antagonist of the Hh pathway by directly binding to the SMO protein.[2][3][7] Its tartrate salt, this compound, was developed to improve water solubility and efficacy over the parent compound.[1]
The inhibitory action of cyclopamine is mediated by its direct interaction with the seven-transmembrane helical bundle of SMO.[7] This binding event is thought to induce a conformational change in SMO, locking it in an inactive state that mimics the conformation imposed by PTCH1.[7] This prevents the downstream signaling cascade, even in the presence of Hh ligands or in cancer cells with loss-of-function mutations in PTCH1.[7]
Interestingly, the binding site of cyclopamine on SMO is distinct from that of some other SMO inhibitors like SANT-1.[8] Studies have shown that while cyclopamine can induce the accumulation of SMO in the primary cilia (a hallmark of activation), it keeps the protein in an inactive state.[9] This suggests a complex, multi-step activation process for SMO that can be differentially modulated by small molecules.
Quantitative Efficacy of this compound
The potency of Cyclopamine and its tartrate salt has been quantified in various cellular and biochemical assays. This data is crucial for evaluating its potential as a therapeutic agent.
| Compound | Assay Type | Cell Line / System | Potency (IC50) | Reference |
| Cyclopamine | Hh Cell Assay | - | 46 nM | [3] |
| Cyclopamine | Shh Signaling Inhibition | Shh-LIGHT2 (NIH-3T3) | 300 nM | [7] |
| KAAD-Cyclopamine | Shh Signaling Inhibition | Shh-LIGHT2 (NIH-3T3) | 20 nM | [7] |
| This compound | Motor Neuron Differentiation | Mouse Embryonic Stem Cells | 50 nmol/L | [1] |
| Cyclopamine | Motor Neuron Differentiation | Mouse Embryonic Stem Cells | 300 nmol/L | [1] |
| BODIPY-cyclopamine | Shh Signaling Inhibition | - | 150 nM | [7] |
| BODIPY-cyclopamine | SMO Binding Affinity (Kd) | HEK293 cells expressing SMO | 3.5 ± 0.8 nM | [10] |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug discovery. Below are detailed methodologies for key experiments used to characterize SMO inhibitors like this compound.
SMO Binding Assay (using a Fluorescent Ligand)
This assay directly measures the binding of a compound to the SMO protein.
-
Objective: To determine the binding affinity (Kd) of a test compound for SMO by competition with a fluorescently labeled ligand (e.g., BODIPY-cyclopamine).[10]
-
Materials:
-
Protocol:
-
Cell Plating: Seed HEK293-SMO cells onto collagen-coated dishes and allow them to adhere overnight.[10]
-
Competition Binding: Incubate the cells with a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM) and varying concentrations of the unlabeled test compound for a specified time (e.g., 2-4 hours) at 37°C.[10]
-
Washing: Gently wash the cells with cold PBS to remove unbound ligands.
-
Data Acquisition: Measure the fluorescence intensity of the cell-bound BODIPY-cyclopamine using a flow cytometer or by imaging with a fluorescence microscope.[7]
-
Analysis: Plot the fluorescence intensity against the concentration of the test compound. Fit the data to a one-site competition binding model to calculate the IC50, which can then be used to determine the Ki (inhibitory constant).
-
Gli-Luciferase Reporter Assay
This cell-based functional assay measures the activity of the Hh pathway by quantifying the expression of a reporter gene under the control of a GLI-responsive promoter.
-
Objective: To determine the functional potency (IC50) of an inhibitor in blocking Hh pathway activation.
-
Materials:
-
Shh-LIGHT2 cells (NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter for normalization).[7]
-
Sonic Hedgehog conditioned medium (Shh-CM) or a small molecule SMO agonist like SAG to activate the pathway.[11]
-
Test compound (e.g., this compound).
-
Dual-Luciferase Reporter Assay System.
-
-
Protocol:
-
Cell Plating: Seed Shh-LIGHT2 cells in a 96-well plate and allow them to attach.
-
Treatment: Treat the cells with the test compound at various concentrations for 1-2 hours before adding the Hh pathway activator (Shh-CM or SAG).
-
Incubation: Incubate the cells for an additional 24-48 hours to allow for reporter gene expression.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[12]
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[12]
-
In Vivo Studies and Therapeutic Potential
The efficacy of this compound has been demonstrated in preclinical animal models. In mouse models of basal cell carcinoma, topical application of this compound led to tumor shrinkage, which was associated with a decrease in the expression of Hh target genes.[1] Notably, this compound was found to be a more potent inhibitor of Hh signaling-mediated effects than its parent compound, cyclopamine.[1]
Beyond its canonical role in Hh pathway inhibition, recent studies suggest that this compound may have additional anti-cancer mechanisms. It has been shown to interfere with mitochondrial function and suppress aerobic respiration in lung cancer cells, increasing reactive oxygen species (ROS) generation and inducing apoptosis.[13][14] These findings suggest a novel mode of action that could be beneficial in a broader range of cancers, potentially independent of their Hh pathway activation status.[15]
Conclusion
This compound stands as a seminal tool in the study of Hedgehog signaling and a foundational molecule in the development of SMO-targeted therapies. Its direct, high-affinity binding to SMO effectively shuts down aberrant pathway activation, a key driver in several malignancies. The improved solubility and potency of the tartrate salt have enhanced its utility in both in vitro and in vivo research. While newer, more potent synthetic SMO inhibitors have entered the clinic, the study of cyclopamine continues to provide valuable insights into the complex biology of the Smoothened receptor and the broader implications of Hh pathway modulation in cancer therapy. Future research may further elucidate its non-canonical, mitochondria-related effects, potentially broadening its therapeutic applications.
References
- 1. Tumor shrinkage by this compound through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hedgehog signal transduction by Smoothened: Pharmacologic evidence for a 2-step activation process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imperatorin Suppresses Aberrant Hedgehog Pathway and Overcomes Smoothened Antagonist Resistance via STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a modulator of hedgehog signaling and mitochondrial respiration, effectively arrests lung tumor growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Cyclopamine Tartrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclopamine Tartrate (CycT) is a water-soluble salt of Cyclopamine, a naturally occurring steroidal alkaloid.[1] Cyclopamine was first identified as a potent and specific inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.[1][2] However, the clinical utility of Cyclopamine has been hampered by its poor aqueous solubility.[1][3] The tartrate salt form significantly improves water solubility, enhancing its bioavailability and therapeutic potential.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and methodologies for its evaluation in a research setting.
Chemical Structure and Physicochemical Properties
Cyclopamine is a steroidal alkaloid isolated from the plant Veratrum californicum.[4][5] this compound is generated by reacting Cyclopamine with tartaric acid.[1] This salt formation improves the compound's solubility in aqueous solutions.[1]
Table 1: Physicochemical Properties of Cyclopamine and this compound
| Property | Cyclopamine | This compound | Reference(s) |
| Chemical Formula | C27H41NO2 | C29H44NO5 | [5][6] |
| Molecular Weight | 411.6 g/mol | 486.66 g/mol (Note: some sources indicate 973.32 g/mol for a 2:1 Cyclopamine:Tartrate salt) | [5][6][7] |
| CAS Number | 4449-51-8 | 1178510-81-0 | [6][8] |
| Appearance | Crystalline solid | Crystalline solid | [7][9] |
| Solubility | Insoluble in water; Soluble in ethanol (~10 mg/mL) and DMF (~2 mg/mL) | Water soluble (5-10 mg/mL) | [1][9] |
| Storage | -20°C | -20°C | [7][9] |
Biological Activity and Mechanism of Action
Inhibition of the Hedgehog Signaling Pathway
The primary mechanism of action for this compound is the inhibition of the Hedgehog (Hh) signaling pathway.[1] This pathway plays a crucial role in embryonic development, and its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and cancers of the lung, pancreas, and prostate.[10][11]
Cyclopamine and its tartrate salt directly bind to and inhibit Smoothened (SMO), a seven-transmembrane protein that is a key signal transducer in the Hh pathway.[1][12] In the absence of the Hh ligand, the receptor Patched (PTCH) inhibits SMO. Upon Hh ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of Hh target genes.[13][14] By binding to SMO, this compound locks it in an inactive conformation, preventing the downstream activation of GLI transcription factors and subsequent gene expression.[12]
Anti-cancer Properties
By inhibiting the Hh pathway, this compound demonstrates significant anti-cancer activity in Hh-dependent tumors. Its effects include:
-
Inhibition of Cell Proliferation: this compound has been shown to suppress the growth of various cancer cell lines.[11][15]
-
Induction of Apoptosis: Treatment with this compound leads to programmed cell death in cancer cells.[3][11]
-
Interference with Mitochondrial Function: Recent studies have revealed that this compound can disrupt mitochondrial function, leading to increased generation of reactive oxygen species (ROS), hyperpolarization of the mitochondrial membrane, and ultimately, apoptosis.[11][16]
Table 2: Biological Activity of Cyclopamine and this compound
| Parameter | Cyclopamine (Cyc) | This compound (CycT) | Cell/System | Reference(s) |
| IC50 (Hh Signaling) | 300 nmol/L | 50 nmol/L | Motor Neuron Differentiation | [1][7] |
| ~46 nM | ~46 nM (as Cyclopamine) | Hh Cell Assay | [2][17] | |
| 300 nM | 150 nM (BODIPY-cyclopamine) | Shh-LIGHT2 Assay | [12] | |
| LD50 (Mice) | 43.5 mg/kg body weight | 62.5 mg/kg body weight | In vivo | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.
Preparation of this compound Stock Solution
For in vitro experiments, dissolve this compound in sterile, deionized water to a concentration of 5-10 mg/mL.[1] Further dilute with the appropriate cell culture medium to achieve the desired working concentrations. For in vivo studies, the formulation will depend on the route of administration. For topical application, this compound can be diluted in 70% ethanol.[1] For intravenous injection, it can be dissolved in saline.[3]
Cell Proliferation Assay (Trypan Blue Exclusion)
This protocol is adapted from methods used to assess the effect of cyclopamine on melanoma cell proliferation.[15]
-
Cell Seeding: Plate cells (e.g., A375 melanoma cells) in 6-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM).
-
Incubation: Incubate the cells for desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Gently wash the cells with 1x PBS.
-
Add 0.25% trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Staining and Counting:
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue stain.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate cell viability as (viable cells / total cells) x 100.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is based on standard procedures for detecting apoptosis by flow cytometry.[9][17][18][19]
-
Cell Seeding and Treatment: Seed 1-5 x 10^5 cells per well in a 6-well plate and treat with this compound for the desired duration. Include both negative (vehicle-treated) and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1x PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.
-
Staining:
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
Gently vortex the cells.
-
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
This protocol is adapted from standard procedures using the JC-1 fluorescent probe.[7][8][20][21][22]
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate or on glass coverslips and treat with this compound.
-
JC-1 Staining:
-
Prepare a JC-1 staining solution (e.g., 2 µM) in pre-warmed cell culture medium.
-
Remove the treatment medium and add the JC-1 staining solution to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with warm 1x Assay Buffer or PBS.
-
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope with dual-bandpass filters for rhodamine (red J-aggregates, ~590 nm emission) and FITC (green JC-1 monomers, ~529 nm emission). Healthy cells will exhibit red fluorescence in mitochondria, while apoptotic cells will show increased green fluorescence.[7]
-
Plate Reader: Measure the fluorescence intensity at both emission wavelengths. The ratio of red to green fluorescence is an indicator of the mitochondrial membrane potential.
-
Detection of Intracellular Reactive Oxygen Species (DCFH-DA Assay)
This protocol is based on the use of the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe.[4][11][12][23][24]
-
Cell Seeding and Treatment: Plate cells in a black 96-well plate and allow them to adhere. Treat with this compound for the desired time.
-
DCFH-DA Loading:
-
Remove the treatment medium and wash the cells with warm PBS or HBSS.
-
Add DCFH-DA working solution (e.g., 10-25 µM in serum-free medium) to each well.
-
-
Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS or HBSS.
-
Analysis:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm. An increase in fluorescence indicates an increase in intracellular ROS.
-
In Vivo Tumor Xenograft Model
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in an orthotopic non-small cell lung cancer (NSCLC) mouse model.[3][5][25]
-
Cell Preparation: Culture and harvest a human NSCLC cell line (e.g., H1299) that has been engineered to express a reporter like luciferase.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID).
-
Orthotopic Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the left lateral thorax to expose the lung.
-
Inject the NSCLC cells directly into the lung parenchyma.
-
Close the incision with wound clips.
-
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging at regular intervals.
-
Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., 7.5 mg/kg, intravenously) or a vehicle control (e.g., saline) every 3 days.[3]
-
Efficacy Evaluation:
-
Continue to monitor tumor volume via bioluminescence.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
Mandatory Visualizations
Conclusion
This compound represents a significant improvement over its parent compound, Cyclopamine, primarily due to its enhanced water solubility. This property facilitates its use in a variety of experimental settings and improves its potential as a therapeutic agent. Its potent and specific inhibition of the Hedgehog signaling pathway, coupled with its effects on mitochondrial function, makes it a valuable tool for cancer research and a promising candidate for drug development, particularly for Hh-dependent malignancies. The protocols and data presented in this guide offer a comprehensive resource for researchers investigating the multifaceted activities of this compound.
References
- 1. Canonical and non-canonical Hedgehog signalling and the control of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Canonical Hedgehog Pathway and Noncanonical GLI Transcription Factor Activation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. resources.revvity.com [resources.revvity.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. ROS Assay Kit -Highly Sensitive DCFH-DA- R252 manual | DOJINDO [dojindo.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Frontiers | Non-canonical Hedgehog Signaling Pathway in Cancer: Activation of GLI Transcription Factors Beyond Smoothened [frontiersin.org]
- 14. Tumor shrinkage by this compound through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. kumc.edu [kumc.edu]
- 20. chem-agilent.com [chem-agilent.com]
- 21. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 23. arigobio.com [arigobio.com]
- 24. bioquochem.com [bioquochem.com]
- 25. Utility and Applications of Orthotopic Models of Human Non-Small Cell Lung Cancer (NSCLC) for the Evaluation of Novel and Emerging Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Teratogenic Tulip: Unraveling the Developmental Biology of Cyclopamine Tartrate's Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of Cyclopamine Tartrate is a landmark in developmental biology and chemical genetics, originating from the investigation of dramatic birth defects in livestock and culminating in the identification of a potent and specific inhibitor of a critical embryonic signaling pathway. This technical guide provides an in-depth exploration of the developmental biology context that led to the discovery of cyclopamine, detailing its mechanism of action as a modulator of the Hedgehog signaling pathway. We present a compilation of key quantitative data, detailed experimental protocols that were instrumental in its characterization, and visualizations of the associated signaling pathways and experimental workflows. This document serves as a comprehensive resource for professionals in research and drug development seeking to understand the foundational science behind this pivotal molecule.
Introduction: From Cyclopic Lambs to a Potent Molecular Probe
In the mid-20th century, sheep ranchers in Idaho observed alarming outbreaks of cyclopia and other severe craniofacial malformations in their newborn lambs.[1][2] These teratogenic events were traced back to the maternal ingestion of the wild corn lily, Veratrum californicum, particularly during the 14th day of gestation.[3][4] This critical observation initiated a decades-long investigation by the U.S. Department of Agriculture, which ultimately led to the isolation and identification of the causative agent, a steroidal alkaloid named cyclopamine.[5][6]
The striking phenotypical abnormalities induced by cyclopamine, particularly holoprosencephaly (a failure of the forebrain to divide into two hemispheres), bore a remarkable resemblance to genetic defects resulting from mutations in the Sonic hedgehog (Shh) gene.[4][6] This crucial insight connected a plant-derived teratogen to a fundamental signaling pathway governing embryonic development. Subsequent research confirmed that cyclopamine is a specific inhibitor of the Hedgehog (Hh) signaling pathway, a discovery that has had profound implications for developmental biology and has paved the way for the development of targeted cancer therapies.[1][7][8]
The Hedgehog Signaling Pathway: A Key Regulator of Embryonic Patterning
The Hedgehog signaling pathway is a crucial regulator of embryonic development in a wide range of organisms, from fruit flies to humans.[9][10] It plays a pivotal role in the patterning of numerous structures, including the neural tube, limbs, and craniofacial features.[11][12] The pathway is activated by the binding of a Hedgehog ligand (such as Sonic hedgehog, Shh) to its receptor, Patched (PTCH). In the absence of a ligand, PTCH inhibits the activity of a seven-transmembrane protein called Smoothened (SMO). Ligand binding to PTCH relieves this inhibition, allowing SMO to transduce the signal downstream, ultimately leading to the activation of the Gli family of transcription factors and the expression of Hh target genes.[8][13]
// Pathway Logic Shh -> PTCH [label=" binds", color="#202124", fontcolor="#202124"]; PTCH -> SMO [label=" inhibits", arrowhead=tee, color="#EA4335", fontcolor="#202124"]; SMO -> Gli_active [label=" activates", color="#4285F4", fontcolor="#202124"]; SUFU -> Gli [label=" sequesters", arrowhead=tee, color="#34A853", fontcolor="#202124"]; Gli_active -> TargetGenes [label=" promotes", color="#34A853", fontcolor="#202124"]; Cyclopamine -> SMO [label=" inhibits", arrowhead=tee, color="#EA4335", fontcolor="#202124"]; {rank=same; PTCH; SMO;} {rank=same; SUFU; Gli;} } Caption: The Hedgehog signaling pathway and the inhibitory action of Cyclopamine.
Mechanism of Action: Cyclopamine as a Direct Inhibitor of Smoothened
The link between cyclopamine-induced teratogenesis and the Hh pathway prompted intense investigation into its precise molecular target. Seminal studies revealed that cyclopamine does not interfere with the Shh ligand or its receptor PTCH, but rather acts downstream at the level of Smoothened.[13][14] It was demonstrated through a series of elegant experiments, including photoaffinity labeling and fluorescent derivative binding assays, that cyclopamine directly binds to the heptahelical bundle of SMO.[6][13] This binding locks SMO in an inactive conformation, thereby preventing the downstream activation of Gli transcription factors and halting the entire signaling cascade.[6]
Quantitative Data
The following tables summarize key quantitative data related to the discovery and characterization of cyclopamine.
Table 1: Isolation and Yield of Cyclopamine from Veratrum californicum
| Parameter | Value | Reference |
| Source Material | Roots and rhizomes of Veratrum californicum | [15] |
| Yield of Cyclopamine | 2.34 g per kg of dried plant material | [15] |
| Purity after recrystallization | >99% | [15] |
Table 2: In Vitro Inhibition of the Hedgehog Pathway by Cyclopamine and its Derivatives
| Compound | Assay | Cell Line | IC50 | Reference |
| Cyclopamine | Shh-LIGHT2 Reporter Assay | NIH/3T3 | 300 nM | [6] |
| KAAD-cyclopamine | Shh-LIGHT2 Reporter Assay | NIH/3T3 | 20 nM | [16] |
| BODIPY-cyclopamine | Shh Signaling Inhibition | COS-1 | 150 nM | [6] |
| Cyclopamine | Gli-luciferase Reporter Assay | U87-MG | ~5 µM | [1] |
| Cyclopamine | Growth Inhibition | Glioblastoma Neurospheres | 3-10 µM | [1] |
| Cyclopamine | Growth Inhibition | Thyroid Cancer Cells | 4.64 - 11.77 µM | [17] |
Table 3: Teratogenic Effects of Cyclopamine in Animal Models
| Animal Model | Gestational Day of Administration | Dose | Observed Malformations | Reference |
| Sheep | Day 14 | Ingestion of V. californicum | Cyclopia, holoprosencephaly | [3] |
| Golden Hamster | Day 7 | Not specified | Cebocephaly, harelip/cleft palate, exencephaly | [7] |
| Mouse | E8.25 | 160 mg/kg/day (osmotic pump) | Cleft lip and palate | [9][18] |
| Chick Embryo | Stage 4+ | 0.006 - 2.5 µM | Dose-dependent cyclopia | [19] |
| Chick Embryo | Stage 1 | 5 µg | Holoprosencephaly, cyclopia | [20] |
Key Experimental Protocols
The elucidation of cyclopamine's mechanism of action relied on a variety of innovative experimental techniques. Below are detailed methodologies for some of the key experiments cited.
Shh-LIGHT2 Luciferase Reporter Assay for Hedgehog Pathway Inhibition
This cell-based assay is a cornerstone for screening and quantifying inhibitors of the Hh pathway. It utilizes a cell line (e.g., NIH/3T3) stably transfected with a Gli-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase for normalization.[21][22]
Materials:
-
Shh-LIGHT2 cells (e.g., NIH/3T3 cells stably transfected with Gli-responsive firefly luciferase and constitutive Renilla luciferase reporters)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
-
Shh-conditioned medium or a Smoothened agonist (e.g., SAG)
-
Cyclopamine or other test compounds
-
96-well cell culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Plating: Seed Shh-LIGHT2 cells into a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of cyclopamine or other test compounds in DMEM. Remove the culture medium from the cells and add the compound dilutions. Include appropriate vehicle controls (e.g., DMSO).
-
Pathway Activation: Immediately after adding the compounds, stimulate the cells by adding Shh-conditioned medium or a Smo agonist (e.g., SAG at a final concentration of 100 nM) to all wells except the negative control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent inhibition of Hh pathway activity for each compound concentration relative to the stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.
BODIPY-Cyclopamine Binding Assay using Flow Cytometry
This assay directly visualizes and quantifies the binding of a fluorescently labeled cyclopamine derivative to cells expressing the Smoothened receptor.
Materials:
-
HEK293T or COS-1 cells
-
Expression vector for Smoothened (e.g., mSMO-mCHERRY)
-
Transient transfection reagent
-
BODIPY-cyclopamine
-
Unlabeled cyclopamine or KAAD-cyclopamine for competition
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Transfection: Transiently transfect HEK293T or COS-1 cells with the Smoothened expression vector using a suitable transfection reagent. Culture the cells for 24-48 hours to allow for protein expression.
-
Cell Preparation: Harvest the cells by gentle trypsinization and wash with PBS. Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA).
-
Labeling: Incubate the cells with a specific concentration of BODIPY-cyclopamine (e.g., 25-100 nM) for a defined period (e.g., 1 hour at 37°C). For competition experiments, pre-incubate the cells with increasing concentrations of unlabeled cyclopamine or KAAD-cyclopamine before adding BODIPY-cyclopamine.
-
Washing: Wash the cells with cold PBS to remove unbound fluorescent ligand.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting the BODIPY dye with a 488 nm laser and detecting the emission in the green channel (e.g., 515-545 nm). If a fluorescently tagged SMO is used (e.g., mCHERRY), a second channel can be used to identify transfected cells.
-
Data Analysis: Gate on the cell population of interest (e.g., transfected cells). Quantify the geometric mean fluorescence intensity of the BODIPY-cyclopamine signal. In competition experiments, plot the fluorescence intensity against the concentration of the unlabeled competitor to determine the binding affinity.
In Vivo Teratogenicity Studies in Chick Embryos
Chick embryos provide a valuable in vivo model to study the teratogenic effects of compounds like cyclopamine due to their accessibility and rapid development.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Cyclopamine solution in a suitable vehicle (e.g., dissolved in ethanol and then diluted in PBS)
-
Sterile needles and syringes
-
Dissecting microscope
-
Ethanol (70%) for sterilization
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5-38°C with appropriate humidity.
-
Windowing the Egg: At a specific developmental stage (e.g., Hamburger-Hamilton stage 4), create a small window in the eggshell to access the embryo. This is done under sterile conditions.
-
Compound Administration: Inject a precise volume of the cyclopamine solution (e.g., 1-5 µL containing the desired dose) into the sub-blastodermal space or onto the embryo. Seal the window with sterile tape.
-
Continued Incubation: Return the eggs to the incubator and allow the embryos to develop for a specified period (e.g., until day 6 or 13).
-
Phenotypic Analysis: At the desired endpoint, carefully open the eggs and examine the embryos under a dissecting microscope. Score the embryos for craniofacial malformations, such as cyclopia, holoprosencephaly, and other developmental defects.
-
Histological Analysis (Optional): Fix the embryos in a suitable fixative (e.g., 4% paraformaldehyde), embed in paraffin, and perform histological sectioning and staining (e.g., with Hematoxylin and Eosin or Alcian Blue for cartilage) to examine the internal structures in more detail.
Logical Progression of Discovery
The discovery of cyclopamine's mechanism of action is a prime example of a logical scientific progression, from an initial ecological observation to the identification of a specific molecular target.
Conclusion: A Legacy in Developmental Biology and Beyond
The story of cyclopamine's discovery is a compelling narrative of how astute observation in the natural world can lead to profound insights at the molecular level. From its origins as a teratogen responsible for devastating birth defects in livestock, cyclopamine has emerged as an indispensable tool for dissecting the intricacies of the Hedgehog signaling pathway. The understanding of its mechanism of action has not only illuminated fundamental principles of embryonic development but has also provided a molecular blueprint for the development of targeted therapies for cancers driven by aberrant Hedgehog signaling. The journey from a puzzling agricultural problem to a powerful molecular probe and a precursor to novel therapeutics underscores the immense value of interdisciplinary research in advancing our understanding of biology and medicine.
References
- 1. Cyclopamine-Mediated Hedgehog Pathway Inhibition Depletes Stem-Like Cancer Cells in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chm.bris.ac.uk [chm.bris.ac.uk]
- 3. Tumor shrinkage by this compound through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Convergent Total Synthesis of (−)-Cyclopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Teratogenic effects of cyclopamine and jervine in rats, mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the hedgehog signaling antagonist cyclopamine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarworks.boisestate.edu [scholarworks.boisestate.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isolation, purification, and full NMR assignments of cyclopamine from Veratrum californicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclopamine modulates smoothened receptor activity in a binding position dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Dose- and Route-Dependent Teratogenicity, Toxicity, and Pharmacokinetic Profiles of the Hedgehog Signaling Antagonist Cyclopamine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]
Foundational research on Cyclopamine's teratogenic effects
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Foundational Research into the Teratogenic Effects of the Steroidal Alkaloid Cyclopamine.
This technical guide provides a comprehensive overview of the foundational research on the teratogenic effects of cyclopamine, a potent inhibitor of the Hedgehog (Hh) signaling pathway. The discovery of cyclopamine's effects, stemming from observations of cyclopic lambs in the 1950s, has been pivotal in understanding the critical role of Hh signaling in embryonic development.[1] This document details the mechanism of action, summarizes key quantitative data from seminal in vivo and in vitro studies, and provides detailed experimental protocols for the key assays used to elucidate cyclopamine's teratogenic properties.
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
Cyclopamine exerts its teratogenic effects by directly inhibiting the Hedgehog signaling pathway, a crucial pathway for embryonic patterning and development.[1][2][3] The canonical Hh signaling cascade is initiated by the binding of a Hedgehog ligand (such as Sonic hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH represses the activity of another transmembrane protein, Smoothened (SMO). Upon Hh ligand binding to PTCH, this repression is relieved, allowing SMO to activate a downstream signaling cascade that ultimately leads to the activation of the Gli family of transcription factors and the expression of Hh target genes.
Cyclopamine's mechanism of action is through its direct binding to the heptahelical bundle of SMO.[4] This binding event prevents the conformational change in SMO that is necessary for its activation, even in the presence of an Hh ligand.[5] Consequently, the downstream signaling cascade is blocked, leading to a suppression of Hh target gene expression. This inhibition of a fundamental developmental pathway is the molecular basis for the severe teratogenic outcomes observed with cyclopamine exposure, such as holoprosencephaly (failure of the forebrain to divide), cyclopia, and other craniofacial abnormalities.[6][7]
Quantitative Data on Teratogenic Effects
The teratogenic effects of cyclopamine are dose- and species-dependent. The following tables summarize key quantitative data from foundational studies in various animal models.
Table 1: In Vivo Teratogenicity of Cyclopamine in Mice
| Administration Route | Dose (mg/kg/day) | Dam Serum C_ss (µM) | Amniotic Fluid Conc. (µM) | Outcome | Reference |
| Osmotic Pump Infusion | 160 | ~2.0 | ~1.5 | 30% of litters with gross facial defects (cleft lip and palate) | [8][9][10][11] |
| IP Injection | 10 | - | - | Minimal toxicity | [5] |
| IP Injection | 50 | - | - | Minimal toxicity | [5] |
| IP Injection | 160 | - | - | Toxic to dam | [5] |
| Oral Gavage | 10 | - | - | - | [8][9][11] |
| Oral Gavage | 50 | - | - | - | [8][9][11] |
C_ss: Steady-state concentration
Table 2: In Vitro Dose-Response of Cyclopamine
| Model System | Cyclopamine Concentration | Effect | Reference |
| Mouse Whole-Embryo Culture | 2.0 µM | Dysmorphogenic concentration | [8][9][10][11] |
| Chick Neural Plate Explants | 20-100 nM | Dose-dependent blockage of response to recombinant Shh-N | [5][12] |
| Chick Neural Plate Explants | 120 nM | Inhibition of Shh-N induced motor neuron and floor plate differentiation | [10] |
Table 3: Teratogenic Effects of Cyclopamine in Various Species
| Species | Administration Details | Teratogenic Phenotypes | Reference |
| Sheep | Ingestion of Veratrum californicum on day 14 of gestation | Cyclopia, cebocephaly, anophthalmia, microphthalmia | [4] |
| Golden Hamster | Dosing on day 7 of gestation | Cebocephaly, harelip/cleft palate, exencephaly | [2] |
| Rat (Sprague-Dawley) | Dosing on days 6-9 of gestation | Cebocephaly, microphthalmia (lower incidence than hamsters) | [2] |
| Chick Embryo | 0.5 - 1.0 mg at Hamburger and Hamilton stage 10-11 | Cyclopia, hypotelorism, microphthalmia | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of foundational research. The following sections provide protocols for in vivo and in vitro assays used to characterize cyclopamine's teratogenic effects.
In Vivo Teratogenicity Studies in Mice
This protocol is based on the methods described by Lipinski et al. (2008).[5][10]
Objective: To assess the teratogenic potential of cyclopamine in a mouse model.
Materials:
-
Pregnant C57BL/6J mice
-
Cyclopamine
-
Vehicle (e.g., 10% HPBCD in sterile water)
-
Alzet micro-osmotic pumps
-
Surgical instruments for implantation
-
Anesthesia
Procedure:
-
Animal Preparation: Timed-pregnant C57BL/6J mice are used, with the day of vaginal plug detection designated as embryonic day 0.5 (E0.5).
-
Cyclopamine Preparation: Cyclopamine is dissolved in the chosen vehicle to the desired concentration for pump loading.
-
Osmotic Pump Implantation: On E8.25, pregnant dams are anesthetized. A small subcutaneous incision is made, and a primed micro-osmotic pump containing cyclopamine or vehicle is implanted.
-
Post-operative Care: Animals are monitored for recovery and signs of toxicity.
-
Embryo Collection: On a designated day (e.g., E16.5), pregnant dams are euthanized, and embryos are collected.
-
Analysis: Embryos are examined for gross morphological defects, particularly craniofacial abnormalities. Intralitter penetrance of defects is recorded.
-
Pharmacokinetic Analysis (Optional): Blood and amniotic fluid samples can be collected to determine cyclopamine concentrations via methods like LC-MS/MS.
Mouse Whole-Embryo Culture
This protocol provides a general framework for assessing the direct effects of cyclopamine on embryonic development in vitro.[3][13][14]
Objective: To determine the dysmorphogenic concentration of cyclopamine on cultured mouse embryos.
Materials:
-
Pregnant mice (e.g., C57BL/6J) at E9.0
-
Male rat serum (for culture medium)
-
CO2 incubator
-
Dissecting microscope and tools
-
Culture bottles/vials
-
Cyclopamine stock solution (in a suitable solvent like ethanol)
Procedure:
-
Embryo Explantation: On E9.0, pregnant dams are euthanized, and the uterus is removed. Embryos are dissected from the uterus and decidua in a suitable buffer, keeping the yolk sac intact.
-
Culture Medium Preparation: Culture medium is prepared, typically with CO2-saturated male rat serum.
-
Treatment: Embryos are placed in culture vials with the prepared medium. Cyclopamine is added from a stock solution to achieve the desired final concentrations. A vehicle control group is also included.
-
Culture: Vials are placed in a roller incubator at 37°C for a specified period (e.g., 24-48 hours).
-
Morphological Assessment: After the culture period, embryos are removed and examined under a dissecting microscope. Developmental parameters such as somite number, heart development, and neural tube closure are scored to assess teratogenic effects.
Chick Neural Tube Explant Culture
This protocol is adapted from established methods for chick neural explant culture and the work of Incardona et al. (1998).[10][12]
Objective: To assess the direct effect of cyclopamine on Shh-mediated neural tube patterning.
Materials:
-
Fertilized chicken eggs
-
Humidified incubator (38°C)
-
Dissecting tools
-
Culture medium (e.g., DMEM/F12 with supplements)
-
Collagen for bedding
-
Recombinant Shh-N protein
-
Cyclopamine stock solution
-
Antibodies for immunofluorescence (e.g., against motor neuron and floor plate markers)
Procedure:
-
Embryo Staging: Fertilized eggs are incubated to the desired developmental stage (e.g., Hamburger-Hamilton stage 10).
-
Neural Tube Dissection: Embryos are removed from the eggs, and the neural tube is dissected from the surrounding tissues.
-
Explant Preparation: The dissected neural tube is cut into small explants.
-
Plating: Explants are placed on a collagen bed in a culture dish.
-
Treatment: Explants are cultured in medium containing recombinant Shh-N to induce ventral neural cell types. Different concentrations of cyclopamine are added to experimental groups.
-
Incubation: Cultures are maintained in a humidified incubator for a specified period (e.g., 24-48 hours).
-
Analysis: Explants are fixed and analyzed by immunofluorescence to detect the presence and distribution of specific cell types (e.g., motor neurons, floor plate cells) to determine the effect of cyclopamine on Shh-induced patterning.
Conclusion
The foundational research on cyclopamine has been instrumental in elucidating the indispensable role of the Hedgehog signaling pathway in embryonic development. The teratogenic effects observed with cyclopamine exposure underscore the sensitivity of this pathway to disruption. The quantitative data and experimental protocols outlined in this guide provide a basis for further research into the mechanisms of teratogenesis and the development of therapeutic strategies that target the Hedgehog pathway, for which cyclopamine was a pioneering tool.[1]
References
- 1. Identification of Hedgehog Signaling Inhibitors with Relevant Human Exposure by Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chick Neural Tube Explant Culture [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. en.bio-protocol.org [en.bio-protocol.org]
- 5. Dose- and Route-Dependent Teratogenicity, Toxicity, and Pharmacokinetic Profiles of the Hedgehog Signaling Antagonist Cyclopamine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rodent whole-embryo culture as a teratogen screening method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and Morphological Analysis of Chick Cranial Neural Crest Cell Cultures [jove.com]
- 9. Isolating Cranial Neural Folds From a Chick Embryo for a Neural Crest Cell Culture [jove.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. researchgate.net [researchgate.net]
- 12. The teratogenic Veratrum alkaloid cyclopamine inhibits sonic hedgehog signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mouse Whole Embryo Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of Embryotoxicity Using Mouse Embryo Culture | Springer Nature Experiments [experiments.springernature.com]
The Evolution of a Hedgehog Inhibitor: A Technical Guide to Cyclopamine and Cyclopamine Tartrate in Research
For Researchers, Scientists, and Drug Development Professionals
The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, has emerged as a significant target in cancer research due to its aberrant activation in various malignancies. Cyclopamine, a naturally occurring steroidal alkaloid, was one of the first identified inhibitors of this pathway, proving to be an invaluable tool for in vitro and in vivo studies. However, its practical application has been hampered by poor solubility and bioavailability. This technical guide delves into the evolution from cyclopamine to its tartrate salt, cyclopamine tartrate, providing a comprehensive overview for researchers utilizing these compounds to investigate the Hedgehog pathway and develop novel therapeutics.
From Plant Alkaloid to Potent Inhibitor: The Mechanism of Cyclopamine
Cyclopamine was first identified as a teratogen isolated from the corn lily (Veratrum californicum). Its mechanism of action is the specific inhibition of the Hedgehog signaling pathway.[1] The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the transmembrane receptor Patched (Ptch). This binding relieves Ptch's inhibition of a G protein-coupled receptor-like protein, Smoothened (Smo). The activation of Smo then triggers a downstream signaling cascade culminating in the activation of Gli family transcription factors, which regulate the expression of Hh target genes.
Cyclopamine exerts its inhibitory effect by directly binding to the heptahelical bundle of Smoothened.[2] This binding prevents the conformational change in Smo that is necessary for downstream signal transduction, effectively silencing the pathway even in the presence of Hh ligands.
Overcoming the Hurdles: The Advent of this compound
Despite its specific mechanism of action, the therapeutic and widespread research potential of cyclopamine has been limited by its poor physicochemical properties. Cyclopamine is practically insoluble in water, making its formulation for in vivo studies challenging and often requiring the use of organic solvents that can introduce confounding variables.[3][4]
To address these limitations, this compound was developed. This salt form is generated by reacting cyclopamine with tartaric acid.[3] This chemical modification significantly improves the compound's properties for research applications.
Enhanced Properties of this compound
The transition from cyclopamine to its tartrate salt offers several key advantages for researchers:
-
Improved Solubility: The most significant advantage of this compound is its enhanced water solubility. This allows for easier preparation of stock solutions and administration in aqueous vehicles for both in vitro and in vivo experiments, reducing the reliance on organic solvents.
-
Lower Toxicity: Studies in animal models have demonstrated that this compound has a higher median lethal dose (LD50) compared to cyclopamine, indicating lower acute toxicity. This improved safety profile is crucial for in vivo studies requiring higher or prolonged dosing.[3]
-
Increased Potency: In certain biological assays, this compound has shown greater inhibitory activity than its parent compound. For example, in a motor neuron differentiation assay, which is dependent on Hedgehog signaling, this compound exhibited a significantly lower IC50 value, indicating higher potency.[3]
Quantitative Data Summary
The following tables summarize the key quantitative differences between cyclopamine and this compound based on available research.
| Property | Cyclopamine | This compound | Reference |
| Water Solubility | Insoluble | 5 - 10 mg/mL | [3] |
| Median Lethal Dose (LD50) in mice (intraperitoneal) | 43.5 mg/kg body weight | 62.5 mg/kg body weight | [3] |
| IC50 (Motor Neuron Differentiation Assay) | 300 nmol/L | 50 nmol/L | [3] |
| IC50 (Thyroid Cancer Cell Proliferation) | 4.64 µM - 11.77 mM (cell line dependent) | Not explicitly stated, but effective at 10 µM | [5] |
Table 1: Comparison of Physicochemical and Biological Properties of Cyclopamine and this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed when studying the effects of cyclopamine and this compound on the Hedgehog signaling pathway.
Preparation of this compound
This compound can be synthesized from cyclopamine and tartaric acid. A general procedure involves reacting two moles of cyclopamine with one mole of tartaric acid. The mixture is heated to reduce the volume, followed by the addition of diethyl ether to precipitate the tartrate salt. The resulting precipitate is then cooled, filtered, and collected.[3] The purity of the synthesized this compound should be confirmed using methods such as high-pressure liquid chromatography (HPLC).
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess the effect of cyclopamine or this compound on cell proliferation.
Materials:
-
Cells of interest (e.g., cancer cell lines with active Hedgehog signaling)
-
Complete cell culture medium
-
Cyclopamine or this compound stock solution (dissolved in an appropriate solvent, e.g., DMSO for cyclopamine, water or PBS for this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of cyclopamine or this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Real-Time PCR (qPCR) for Hedgehog Target Gene Expression
This protocol measures changes in the mRNA levels of Hedgehog target genes (e.g., GLI1, PTCH1) following treatment with cyclopamine or this compound.
Materials:
-
Cells treated with cyclopamine/cyclopamine tartrate and a vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Treat cells with the desired concentrations of cyclopamine or this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.
Western Blotting for Smoothened and Gli Proteins
This protocol detects changes in the protein levels of key components of the Hedgehog pathway.
Materials:
-
Cells treated with cyclopamine/cyclopamine tartrate and a vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Smoothened, Gli1, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of cyclopamine or this compound.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Hedgehog Signaling Pathway and Cyclopamine Inhibition
Caption: The Hedgehog signaling pathway and the inhibitory mechanism of cyclopamine/cyclopamine tartrate.
Experimental Workflow for Comparing Cyclopamine and this compound
Caption: A generalized experimental workflow for comparing the efficacy of cyclopamine and this compound.
Logical Evolution from Cyclopamine to this compound
Caption: The logical progression from the limitations of cyclopamine to the advantages of this compound.
References
- 1. US20110092530A1 - this compound salt and uses thereof - Google Patents [patents.google.com]
- 2. Cyclopamine Inhibition of Human Breast Cancer Cell Growth Independent of Smoothened (Smo) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor shrinkage by this compound through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopamine, a steroidal alkaloid first identified as the teratogenic agent in the corn lily (Veratrum californicum), has become an indispensable tool in developmental biology and cancer research.[1] Its discovery stemmed from observations of cyclopic lambs born to ewes that had ingested the plant.[1] Subsequent research elucidated that cyclopamine's potent teratogenic and antitumor activities arise from its specific inhibition of the Hedgehog (Hh) signaling pathway.[2][3][4][5][6] This guide provides an in-depth technical overview of the primary literature detailing the initial characterization of cyclopamine and its more soluble and bioavailable salt, cyclopamine tartrate. It is intended to serve as a comprehensive resource, detailing the fundamental experiments that established its mechanism of action and biological effects.
Mechanism of Action: Direct Inhibition of Smoothened
The Hedgehog signaling pathway is a crucial regulator of embryonic development and is implicated in the proliferation of various cancers.[5][7][8] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the activity of a second transmembrane protein, Smoothened (SMO).[5][9] Ligand binding to PTCH relieves this inhibition, allowing SMO to transduce the signal downstream, ultimately leading to the activation of Gli transcription factors and the expression of target genes.[9]
Initial studies revealed that cyclopamine blocks cellular responses to Hh signaling.[6][10] The seminal work of Chen et al. (2002) demonstrated that this inhibition is mediated by the direct binding of cyclopamine to the heptahelical bundle of Smoothened .[2][4] This interaction locks SMO in an inactive conformation, preventing downstream signal transduction.[2][4][6]
Hedgehog Signaling Pathway Inhibition by Cyclopamine
Quantitative Data from Initial Characterization
The following tables summarize key quantitative data from the primary literature on the characterization of cyclopamine and its derivatives.
| Compound | Assay | Cell Line | IC50 | Reference |
| Cyclopamine | Shh-N induced reporter | Neural Plate Explants | ~20-100 nM | Incardona et al., 1998[10] |
| KAAD-cyclopamine | Shh-LIGHT2 Assay | Shh-LIGHT2 | 20 nM | Chen et al., 2002[2] |
| This compound | Motor Neuron Differentiation | - | 50 nM | Ma et al., 2013[11] |
| Cyclopamine | Motor Neuron Differentiation | - | 300 nM | Ma et al., 2013[11] |
| Compound | Parameter | Animal Model | Value | Reference |
| This compound | LD50 | Mouse | 62.5 mg/kg | Ma et al., 2013[11] |
| Cyclopamine | LD50 | Mouse | 43.5 mg/kg | Ma et al., 2013[11] |
Key Experimental Protocols
Detailed methodologies for the foundational experiments are provided below.
Hedgehog Signaling Reporter Assay (Shh-LIGHT2)
This assay is used to quantify the activity of the Hedgehog signaling pathway in response to agonists and antagonists.
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding: Shh-LIGHT2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter, are seeded into 96-well plates.
-
Cell Culture: Cells are grown to confluence in DMEM supplemented with 10% calf serum.
-
Treatment: The growth medium is replaced with low-serum medium (e.g., 0.5% calf serum) containing the Hh agonist (e.g., Shh-conditioned medium) and varying concentrations of the test compound (e.g., this compound).
-
Incubation: The cells are incubated for a period of 30 to 48 hours to allow for reporter gene expression.
-
Lysis: The medium is removed, and the cells are lysed using a passive lysis buffer.
-
Luciferase Measurement: The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The percentage of inhibition is calculated relative to controls, and IC50 values are determined by fitting the data to a dose-response curve.
Direct Binding Assay using BODIPY-Cyclopamine
This assay directly visualizes and quantifies the binding of cyclopamine to the Smoothened receptor.
Experimental Workflow:
Detailed Protocol:
-
Cell Transfection: A suitable cell line, such as COS-1 or HEK293T, is transiently transfected with a plasmid encoding the Smoothened receptor.
-
Incubation with Fluorescent Ligand: The transfected cells are incubated with a fluorescent derivative of cyclopamine, BODIPY-cyclopamine. For competition experiments, cells are co-incubated with BODIPY-cyclopamine and a range of concentrations of an unlabeled competitor (e.g., cyclopamine, KAAD-cyclopamine, or a test compound).
-
Washing: After incubation, the cells are washed to remove any unbound BODIPY-cyclopamine.
-
Analysis: The binding of BODIPY-cyclopamine to the cells is then analyzed. This can be done qualitatively by fluorescence microscopy, where cells expressing SMO will show a fluorescent signal, or quantitatively by flow cytometry, which measures the fluorescence intensity of individual cells.[2]
In Vivo Teratogenicity Studies in Mice
These studies are conducted to assess the teratogenic potential of cyclopamine and its analogs when administered during embryonic development.
Experimental Workflow:
Detailed Protocol:
-
Animal Mating: Time-mated pregnant mice are used for these studies.
-
Compound Administration: this compound is administered to the pregnant dams during a specific and critical period of embryonic development (e.g., embryonic day 8.25).[3] Various routes of administration can be used, including oral gavage, intraperitoneal injection, or continuous infusion via a subcutaneously implanted osmotic pump to maintain steady-state concentrations.[2][3] Doses are carefully selected based on prior toxicity studies.
-
Monitoring: The dams are monitored throughout the pregnancy for any signs of toxicity.
-
Embryo Collection: At a predetermined time point later in gestation (e.g., embryonic day 16.5), the dams are euthanized, and the embryos are collected.[3]
-
Analysis of Teratogenic Effects: The embryos are examined for any gross morphological abnormalities, with a particular focus on craniofacial structures, as these are known targets of Hh pathway disruption.[3] Histological analysis of specific tissues can also be performed to investigate developmental defects at a cellular level.
Conclusion
The initial characterization of cyclopamine and its tartrate salt laid the groundwork for our understanding of the Hedgehog signaling pathway and its role in both development and disease. The experimental protocols detailed in this guide represent the foundational assays that continue to be utilized and adapted in the study of Hh signaling and the development of novel therapeutics targeting this pathway. This comprehensive overview of the primary literature serves as a valuable resource for researchers and professionals in the field, providing both the conceptual framework and the practical details of these seminal studies.
References
- 1. Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the hedgehog signaling antagonist cyclopamine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Effects of oncogenic mutations in Smoothened and Patched can be reversed by cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hh-dependent luciferase reporter assay [bio-protocol.org]
- 8. Tumor shrinkage by this compound through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The teratogenic Veratrum alkaloid cyclopamine inhibits sonic hedgehog signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Exploring the Downstream Genetic Targets of Cyclopamine Tartrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the downstream genetic targets of Cyclopamine Tartrate, a potent inhibitor of the Hedgehog (Hh) signaling pathway. This document outlines the molecular mechanism of Cyclopamine, summarizes its effects on key genetic targets with quantitative data, provides detailed experimental protocols for target identification and validation, and visualizes the core biological and experimental processes.
Introduction: Cyclopamine and the Hedgehog Signaling Pathway
Cyclopamine is a naturally occurring steroidal alkaloid first identified for its teratogenic effects. It has since become an invaluable tool in developmental biology and cancer research due to its specific inhibition of the Hedgehog (Hh) signaling pathway. The tartrate salt of Cyclopamine enhances its solubility and efficacy for experimental use. Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and certain lung and pancreatic cancers, making it a critical target for therapeutic intervention.
The Hh signaling cascade is a crucial regulator of embryonic development and adult tissue homeostasis. The core of the pathway involves the transmembrane receptor Patched (PTCH1), which, in the absence of a Hedgehog ligand (like Sonic Hedgehog, SHH), inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Upon ligand binding to PTCH1, this inhibition is lifted, allowing SMO to activate the GLI family of zinc-finger transcription factors (GLI1, GLI2, GLI3). Activated GLI proteins translocate to the nucleus and induce the transcription of a wide array of target genes that control cell proliferation, survival, and differentiation.
Cyclopamine exerts its inhibitory effect by binding directly to the heptahelical bundle of SMO. This binding locks SMO in an inactive conformation, effectively blocking the entire downstream signaling cascade, irrespective of the presence of Hh ligands. Consequently, the activation of GLI transcription factors is prevented, leading to the downregulation of their target genes.
Mechanism of Action: Cyclopamine's Inhibition of Hedgehog Signaling
The mechanism by which this compound inhibits the Hedgehog pathway is precise and well-characterized. It serves as a direct antagonist to the Smoothened (SMO) protein, a central transducer in the pathway.
Downstream Genetic Targets of this compound
Inhibition of the Hh pathway by Cyclopamine results in the decreased transcription of numerous GLI-responsive genes. These targets are involved in a variety of cellular processes, including pathway feedback, cell cycle progression, apoptosis, and cellular invasion. The table below summarizes the quantitative effects of Cyclopamine on key downstream genes as reported in various studies.
| Gene Symbol | Gene Name | Function | Cell Model | Treatment Conditions | Observed Effect | Reference(s) |
| GLI1 | GLI Family Zinc Finger 1 | Hh pathway transcription factor and target gene (positive feedback) | Glioblastoma Neurospheres | ≥3 µM Cyclopamine, 4 days | 50-75% decrease in mRNA | [1] |
| Medulloblastoma (DAOY) | 16 µM Cyclopamine, 48 hrs | ~60% decrease in mRNA | ||||
| PTCH1 | Patched 1 | Hh receptor and target gene (negative feedback) | Medulloblastoma (DAOY) | 16 µM Cyclopamine, 48 hrs | ~60% decrease in mRNA | |
| GLI2 | GLI Family Zinc Finger 2 | Hh pathway primary transcription factor | Human Salivary Pleomorphic Adenoma | 10 µM Cyclopamine, 48 hrs | Significant decrease in mRNA | [2][3] |
| BCL2 | B-cell lymphoma 2 | Anti-apoptotic protein | Human Salivary Pleomorphic Adenoma | 10 µM Cyclopamine, 48 hrs | Significant decrease in mRNA | [2][3] |
| CCND1 | Cyclin D1 | G1/S cell cycle transition | Breast Cancer (MCF-7, MDA-MB-231) | 20 µM Cyclopamine, 24 hrs | ~50% decrease in protein | [4] |
| NFKB1 | Nuclear Factor Kappa B Subunit 1 | Pro-survival, inflammation, invasion | Breast Cancer (MCF-7, MDA-MB-231) | 20 µM Cyclopamine, 24 hrs | ~60% decrease in protein | [4] |
| MMP2 | Matrix Metallopeptidase 2 | Extracellular matrix degradation, invasion | Breast Cancer (MCF-7, MDA-MB-231) | 20 µM Cyclopamine, 24 hrs | ~55% decrease in protein | [4] |
| MMP9 | Matrix Metallopeptidase 9 | Extracellular matrix degradation, invasion | Breast Cancer (MCF-7, MDA-MB-231) | 20 µM Cyclopamine, 24 hrs | ~70% decrease in protein | [4] |
Experimental Protocols for Target Identification and Validation
A systematic approach is required to identify and validate the downstream genetic targets of this compound. This involves a discovery phase using high-throughput methods like RNA sequencing (RNA-seq), followed by a validation phase using targeted approaches such as quantitative Real-Time PCR (qRT-PCR) and Western Blotting.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7, DAOY) in 6-well plates at a density that will ensure they are approximately 70-80% confluent at the time of harvest.
-
Treatment Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute in culture medium to achieve the desired final concentrations (e.g., 5 µM, 10 µM, 20 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Application: Replace the existing medium with the medium containing either this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 to 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Harvesting: After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and harvest them for either RNA or protein extraction.
Validation by quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Extract total RNA from the harvested cells using a TRIzol-based method or a commercial kit. Treat with DNase I to remove genomic DNA contamination. Assess RNA quality and quantity using a spectrophotometer and ensure the A260/A280 ratio is ~2.0.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
qPCR Reaction: Set up the qPCR reaction in triplicate for each sample and target gene. Each reaction should contain cDNA template, forward and reverse primers for the gene of interest (e.g., GLI1, PTCH1) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal profile (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCt method, where ΔΔCt = (CtTarget - CtRef)Treated - (CtTarget - CtRef)Control. The result represents the fold change in gene expression in the Cyclopamine-treated sample relative to the vehicle control.[2]
Validation by Western Blot
-
Protein Extraction: Lyse the harvested cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or Bovine Serum Albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Cyclin D1, anti-MMP9) overnight at 4°C. Wash the membrane with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a CCD-based imager.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to a loading control (e.g., β-actin, GAPDH) to determine the relative protein expression levels.[4]
The Inhibitory Cascade: From Drug to Gene
The action of this compound initiates a clear, hierarchical cascade of inhibition that ultimately results in the suppression of specific gene programs. This logical relationship underscores the compound's targeted mechanism of action.
Conclusion
This compound is a powerful and specific inhibitor of the Hedgehog signaling pathway, acting directly on the SMO protein. Its application leads to a predictable and robust downregulation of GLI-mediated gene transcription. The primary downstream targets include genes integral to the Hh pathway's own feedback loops (GLI1, PTCH1), as well as critical regulators of cell cycle (CCND1), survival (BCL2), and invasion (MMP2, MMP9). The experimental workflows detailed in this guide provide a comprehensive framework for researchers to identify, validate, and quantify the effects of Cyclopamine and other Hh pathway inhibitors on these and other novel genetic targets, thereby facilitating further research and drug development efforts in oncology.
References
Methodological & Application
Application Notes and Protocols for Cyclopamine Tartrate in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopamine, a steroidal alkaloid originally isolated from the corn lily Veratrum californicum, is a potent and specific inhibitor of the Sonic Hedgehog (SHh) signaling pathway.[1] Its tartrate salt, Cyclopamine Tartrate, offers the significant advantage of being water-soluble, which facilitates its use in aqueous solutions for in vitro experiments.[2] The SHh pathway is crucial during embryonic development and its aberrant activation has been implicated in the formation and proliferation of various cancers, making this compound a valuable tool for cancer research and drug development.[1]
This compound exerts its inhibitory effect by directly binding to and inactivating Smoothened (SMO), a key transmembrane protein in the SHh pathway.[3][4] This blockade of SMO prevents the downstream activation of the GLI family of transcription factors, which are responsible for the expression of SHh target genes that promote cell proliferation, survival, and differentiation.[3]
These application notes provide a detailed protocol for the use of this compound in in vitro cell culture experiments, including information on preparing stock solutions, determining optimal working concentrations, and assessing cellular responses.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of cyclopamine in various cancer cell lines, providing a reference for determining appropriate concentration ranges for your experiments.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time |
| 8505C | Thyroid Cancer | ~5 | 72 hours |
| OCUT1 | Thyroid Cancer | ~7 | 72 hours |
| CAL62 | Thyroid Cancer | ~10 | 72 hours |
| SW1736 | Thyroid Cancer | ~11.77 | 72 hours |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, serum concentration, and the assay used.[5]
Signaling Pathway Diagram
Caption: Inhibition of the Sonic Hedgehog pathway by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol:
-
Calculate the required amount of this compound powder to prepare a stock solution of desired concentration (e.g., 10 mM). The molecular weight of this compound is approximately 974.2 g/mol .
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or PBS to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), the solution can be kept at 4°C.
In Vitro Cell Treatment Protocol
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (sterile water or PBS, the same solvent used for the stock solution)
-
Sterile pipette tips and tubes
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in the appropriate cell culture plates at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and recover for 24 hours before treatment.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.
-
Prepare a vehicle control by diluting the solvent (sterile water or PBS) in complete cell culture medium at the same dilution factor as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell culture plates.
-
Add the prepared working solutions of this compound and the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Assessment of Cellular Response:
-
After the incubation period, the cellular response can be assessed using various assays, such as:
-
Cell Viability/Proliferation Assays: MTT, XTT, or CellTiter-Glo assays to determine the effect on cell viability.
-
Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry to detect apoptosis.
-
Western Blotting: To analyze the expression levels of SHh pathway proteins (e.g., GLI1, Ptch1) and other relevant markers.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA levels of SHh target genes.
-
Cell Migration/Invasion Assays: Transwell assays to assess the effect on cell motility.
-
-
Experimental Workflow Diagram
Caption: A typical workflow for in vitro cell culture experiments using this compound.
Troubleshooting
Caption: Common issues and solutions for in vitro experiments with this compound.
References
- 1. One Hundred Faces of Cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor shrinkage by this compound through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a modulator of hedgehog signaling and mitochondrial respiration, effectively arrests lung tumor growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Cyclopamine Tartrate for Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclopamine Tartrate is a potent and water-soluble derivative of cyclopamine, a naturally occurring steroidal alkaloid.[1] It functions as a specific inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development that can be aberrantly activated in various cancers, including basal cell carcinoma, medulloblastoma, and cancers of the lung, pancreas, and prostate.[2][3]
The mechanism of action involves the direct binding of this compound to the Smoothened (SMO) protein, a key signal transducer in the Hh pathway.[4][5] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon ligand binding to PTCH, this inhibition is lifted, allowing SMO to activate the GLI family of transcription factors, which in turn upregulate genes promoting cell proliferation and survival.[5] this compound's binding to SMO prevents its activation, thereby blocking the downstream signaling cascade and inhibiting the growth of Hh-dependent tumors.[4][5] Due to its improved solubility and higher potency compared to its parent compound, this compound is a valuable tool for in vitro and in vivo cancer research.[1]
Recommended Concentrations for Cancer Cell Lines
The effective concentration of this compound can vary significantly depending on the cancer type and specific cell line. The following table summarizes reported effective concentrations and IC50 values from various studies. It is recommended to perform a dose-response curve for each new cell line to determine the optimal concentration for the desired experimental outcome.
| Cancer Type | Cell Line | Effective Concentration (µM) | Assay Type | Reference |
| Pancreatic Cancer | E3LZ10.7 | 6 | MTT Assay (4 days) | [6] |
| Glioblastoma | U87-MG | 5 - 10 | Growth Inhibition / Side Population Assay | [7] |
| Glioblastoma | HSR-GBM1 | 5 - 10 | Growth Inhibition / Side Population Assay | [7] |
| Non-Small Cell Lung Cancer (NSCLC) | H1299 | 25 | Oxygen Consumption / Proliferation / Migration Assays | [8][9] |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | ~25 | Proliferation Assay | [9] |
| Breast Cancer (ER+) | MCF7 | 10 - 20 | Growth Inhibition / Apoptosis Assay | [10] |
| Breast Cancer (ER+) | T47D | 20 | Growth Inhibition Assay | [10] |
| Breast Cancer (Triple Negative) | MDA-MB-231 | 10 - 20 | Apoptosis Assay | [10] |
| Renal Cell Carcinoma | RenCa | 0.5 - 10 (5 µM optimal) | Proliferation Assay | [11] |
| Head and Neck Squamous Cell Carcinoma | HN11, TU167 | 1 | Colony Formation Assay (in combination with radiotherapy) | [12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the cells and replace it with medium containing the different concentrations of this compound. Include a vehicle-treated control (e.g., DMSO in medium).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Gently shake the plate to ensure the crystals are fully dissolved. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells following treatment with this compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[14]
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration (e.g., 24 or 48 hours). Include untreated and positive controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[15]
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS) to remove any residual medium.[15]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15][16]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[15][16]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[15][16]
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Western Blotting for Hedgehog Pathway Proteins
This protocol is used to detect changes in the expression levels of key Hedgehog pathway proteins, such as Gli1, Ptch1, and SMO, in response to this compound treatment.
Principle: Western blotting uses SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins by size. The separated proteins are then transferred to a membrane, where they are probed using specific primary antibodies against the target proteins (e.g., Gli1). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection. A decrease in Gli1 and Ptch1 expression is an indicator of Hh pathway inhibition.[2]
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Gli1, anti-Ptch1) diluted in blocking buffer overnight at 4°C.[17]
-
Washing: Wash the membrane three times with TBS-T for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to confirm equal protein loading.
Hedgehog Signaling Pathway and Inhibition
The diagram below illustrates the canonical Hedgehog signaling pathway and the point of inhibition by this compound. In the "OFF" state, PTCH inhibits SMO, preventing signal transduction. In the "ON" state, the Hedgehog ligand (e.g., Shh) binds to PTCH, relieving the inhibition of SMO. Activated SMO then triggers a cascade that leads to the activation of GLI transcription factors, which move to the nucleus and induce the expression of target genes like PTCH1 and GLI1. This compound directly binds to and inhibits SMO, effectively locking the pathway in the "OFF" state, even in the presence of Hh ligands.
References
- 1. Tumor shrinkage by this compound through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Blockade of Hedgehog Signaling Inhibits Pancreatic Cancer Invasion and Metastases: A New Paradigm for Combination Therapy in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclopamine-Mediated Hedgehog Pathway Inhibition Depletes Stem-Like Cancer Cells in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a modulator of hedgehog signaling and mitochondrial respiration, effectively arrests lung tumor growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclopamine Inhibition of Human Breast Cancer Cell Growth Independent of Smoothened (Smo) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. benchchem.com [benchchem.com]
- 16. kumc.edu [kumc.edu]
- 17. Expression of Hedgehog Signaling Pathway Proteins in Basal Cell Carcinoma: Clinicopathologic Study - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Cyclopamine Tartrate Stock Solution for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopamine is a potent inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. Its therapeutic potential in oncology and other fields is significant; however, its utility has been hampered by poor aqueous solubility. Cyclopamine Tartrate, a salt form of Cyclopamine, offers a significant advantage with its enhanced water solubility. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use, ensuring experimental consistency and accuracy.
Introduction to this compound
Cyclopamine is a steroidal alkaloid that functions by directly binding to and inhibiting Smoothened (SMO), a key transmembrane protein in the Hedgehog signaling cascade. By blocking SMO, Cyclopamine prevents the downstream activation of Gli transcription factors, which are responsible for the expression of Hh target genes that drive cell growth and differentiation. The aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, making Cyclopamine a valuable tool for research and a potential therapeutic agent.
The tartrate salt of Cyclopamine was developed to overcome the poor water solubility of the parent compound. This enhanced solubility facilitates its use in aqueous-based biological assays and in vivo studies.
Quantitative Data Summary
The following table summarizes the key quantitative data for Cyclopamine and this compound.
| Property | Cyclopamine | This compound | Source(s) |
| Molecular Formula | C₂₇H₄₁NO₂ | C₅₈H₈₈N₂O₁₀ | N/A |
| Molecular Weight | 411.6 g/mol | 973.3 g/mol | N/A |
| Solubility in Water | Insoluble | 5 - 10 mg/mL | [1][2] |
| Solubility in Ethanol | ~10-28 mg/mL | Data not available | [3][4] |
| Solubility in DMSO | ~2 mg/mL | Data not available | [3] |
| Recommended Storage | -20°C (Solid & Stock) | -20°C (Solid & Stock) | [3][4] |
| Aqueous Solution Stability | Not recommended for storage over 24 hours | Stability data not definitively available; prepare fresh or validate for storage. | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution of this compound
This protocol describes the preparation of a high-concentration aqueous stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water (H₂O)
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Optional: 0.22 µm sterile syringe filter
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the powder.
-
Dissolution: Add the appropriate volume of sterile water to the tube. For a 10 mg/mL solution, add 1 mL of water.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
Sterilization (Optional): For cell culture applications, it is recommended to sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube. This is particularly important if the initial water used was not certified sterile.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C.
Note on Stability: The stability of this compound in aqueous solution has not been extensively reported. While the tartrate salt is expected to be more stable than the free base, it is recommended to prepare aqueous solutions fresh for each experiment. If storage is necessary, it is advisable to perform in-house stability tests for your specific experimental conditions.
Protocol 2: Preparation of Working Solutions
This protocol outlines the dilution of the aqueous stock solution to final working concentrations for in vitro experiments.
Materials:
-
This compound aqueous stock solution (from Protocol 1)
-
Sterile cell culture medium or desired aqueous buffer (e.g., PBS)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculation: Determine the volume of the stock solution required to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 10 µM working solution from a 10 mg/mL stock (assuming a molecular weight of 973.3 g/mol for this compound), you would perform the following calculation:
-
10 mg/mL = 10,000,000 ng/mL
-
Molarity = (10,000,000 ng/mL) / (973.3 g/mol * 10^9 ng/g) * 1000 mL/L = 10.27 mM
-
Volume of stock = (10 µM * 1 mL) / 10.27 mM = ~0.97 µL
-
-
Dilution: Add the calculated volume of the stock solution to the appropriate volume of cell culture medium or buffer.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiments.
Visualizations
Hedgehog Signaling Pathway and Inhibition by Cyclopamine
Caption: Hedgehog signaling pathway and its inhibition by this compound.
Experimental Workflow for Stock Solution Preparation
References
- 1. Tumor shrinkage by this compound through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Cyclopamine - LKT Labs [lktlabs.com]
Application Notes and Protocols for Cyclopamine Tartrate Administration in Mouse Models of Medulloblastoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Cyclopamine Tartrate, a potent inhibitor of the Hedgehog (Hh) signaling pathway, in preclinical mouse models of medulloblastoma.
Introduction
Medulloblastoma is the most common malignant brain tumor in children, and a subset of these tumors is characterized by aberrant activation of the Hedgehog signaling pathway.[1] This pathway plays a crucial role in embryonic development and its dysregulation is implicated in the formation of several cancers, including medulloblastoma.[2][3] Cyclopamine, a steroidal alkaloid, and its more water-soluble tartrate salt (CycT), specifically target and inhibit Smoothened (SMO), a key transmembrane protein in the Hh pathway, thereby blocking downstream signaling and inhibiting tumor growth.[3][4][5] Preclinical studies have demonstrated the efficacy of cyclopamine in reducing medulloblastoma growth in vitro and in vivo, making it a valuable tool for research and a potential therapeutic agent.[1]
Mechanism of Action: Hedgehog Pathway Inhibition
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHh) to the Patched (PTCH) receptor. In the absence of a ligand, PTCH inhibits SMO. Ligand binding relieves this inhibition, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.[6] In many medulloblastomas, mutations in PTCH or SMO lead to constitutive pathway activation.[4] Cyclopamine directly binds to SMO, preventing its activation and thereby shutting down the entire downstream signaling cascade.[4]
Caption: Hedgehog signaling pathway and the mechanism of inhibition by this compound.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of this compound in medulloblastoma mouse models.
Table 1: In Vivo Efficacy of this compound in Medulloblastoma Mouse Models
| Mouse Model | Cell Line | Treatment Regimen | Route of Administration | Outcome | Reference |
| Nude Mice | DAOY | 16 µM pre-treated cells | Subcutaneous | Inhibition of tumor growth | [6] |
| Nude Mice | D283 Med | 20 µM pre-treated cells | Subcutaneous | Inhibition of tumor growth | [6] |
| Ptch1+/- Mice | - | 40 mg/kg/day | Subcutaneous | Significant reduction in incidence and area of proliferative lesions | [7][8] |
| Ntv-a Mice | RCAS-Shh & HGF induced | Not specified | Systemic | Increased median survival time | [9] |
Table 2: Pharmacokinetic and Toxicity Profile of Cyclopamine and this compound
| Compound | Parameter | Value | Species | Reference |
| This compound (CycT) | Solubility in Water | 5-10 mg/mL | - | [5] |
| Cyclopamine (Cyc) | Solubility in Water | Insoluble | - | [5] |
| This compound (CycT) | LD50 | 62.5 mg/kg | Mouse | [5] |
| Cyclopamine (Cyc) | LD50 | 43.5 mg/kg | Mouse | [5] |
| Cyclopamine | Serum Steady-State (Infusion) | ~2 µM (at 160 mg/kg/day) | Mouse | [10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for subcutaneous injection in mice.
Materials:
-
This compound powder
-
Sterile 2-hydroxypropyl-β-cyclodextrin (HPBCD) solution (30% w/v in sterile water)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of 30% HPBCD solution to the this compound powder to achieve the desired final concentration. For example, to prepare a 10 mg/mL stock solution, add 100 µL of 30% HPBCD for every 1 mg of this compound.
-
Vortexing: Vortex the mixture vigorously for 5-10 minutes until the powder is completely dissolved. The solution should be clear.
-
Dilution (if necessary): If a lower concentration is required, dilute the stock solution with sterile PBS. For example, to obtain a final concentration of 4 mg/mL for a 40 mg/kg dose in a 25g mouse (requiring 1 mg in 250 µL), you can dilute the 10 mg/mL stock.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Store the prepared solution at 4°C, protected from light, for up to one week. For longer-term storage, aliquots can be stored at -20°C.
Protocol 2: Administration of this compound to Medulloblastoma Mouse Models
This protocol outlines the subcutaneous administration of this compound to mice bearing medulloblastoma xenografts or in genetically engineered mouse models.
Animal Models:
-
Immunodeficient mice (e.g., nude, SCID) with subcutaneously or orthotopically implanted human medulloblastoma cell lines (e.g., DAOY, D283 Med).
-
Genetically engineered mouse models that spontaneously develop medulloblastoma (e.g., Ptch1+/- mice).
Procedure:
-
Animal Handling: Acclimatize mice to the experimental conditions. Handle all animals in accordance with institutional guidelines for animal care and use.
-
Dosage Calculation: Calculate the required volume of this compound solution based on the animal's body weight and the desired dose. A commonly used dose is 40 mg/kg.[7][8]
-
Administration:
-
Gently restrain the mouse.
-
Lift the skin on the flank or back to form a tent.
-
Insert a sterile needle (e.g., 27-gauge) into the base of the tented skin, parallel to the body.
-
Inject the calculated volume of the this compound solution subcutaneously.
-
Withdraw the needle and gently apply pressure to the injection site to prevent leakage.
-
-
Treatment Schedule: Administer this compound daily or as determined by the experimental design.[7][8] The duration of treatment will depend on the study's objectives and tumor growth kinetics.
-
Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or skin ulcerations at the injection site.[12] Measure tumor volume regularly (e.g., every 2-3 days) using calipers for subcutaneous models. For orthotopic models, tumor growth can be monitored using imaging modalities like bioluminescence or MRI.
Experimental Workflow Visualization
Caption: A typical experimental workflow for evaluating this compound in mouse models of medulloblastoma.
Off-Target Effects and Considerations
While cyclopamine is a specific inhibitor of the Hedgehog pathway, some studies suggest potential off-target effects. For instance, it has been reported to induce apoptosis through nitric oxide-dependent ceramide induction, independent of Smoothened inhibition.[13] Additionally, this compound has been shown to interfere with mitochondrial function and aerobic respiration in some cancer cells.[14][15] Researchers should be aware of these potential off-target effects when interpreting their results. The toxicity of cyclopamine, including teratogenicity, is a critical consideration, and appropriate safety precautions should be taken.[10] The tartrate salt form is preferred for in vivo studies due to its improved solubility and reduced toxicity compared to the parent compound.[5]
References
- 1. Medulloblastoma growth inhibition by hedgehog pathway blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hedgehog Signaling Promotes Medulloblastoma Survival via BclII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog Signaling in Cancer | Beachy Lab [pbeachy.stanford.edu]
- 4. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor shrinkage by this compound through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.direct [scholars.direct]
- 7. Inhibitory potential of postnatal treatment with cyclopamine, a hedgehog signaling inhibitor, on medulloblastoma development in Ptch1 heterozygous mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory Potential of Postnatal Treatment with Cyclopamine, a Hedgehog Signaling Inhibitor, on Medulloblastoma Development in Ptch1 Heterozygous Mice | Semantic Scholar [semanticscholar.org]
- 9. Molecular Therapy Targeting Sonic Hedgehog and Hepatocyte Growth Factor Signaling in a Mouse Model of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the hedgehog signaling antagonist cyclopamine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose- and Route-Dependent Teratogenicity, Toxicity, and Pharmacokinetic Profiles of the Hedgehog Signaling Antagonist Cyclopamine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of the Hedgehog-inhibitor cyclopamine on mice with osteosarcoma pulmonary metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. This compound, a modulator of hedgehog signaling and mitochondrial respiration, effectively arrests lung tumor growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclopamine Tartrate in Non-Small Cell Lung Cancer (NSCLC) Xenografts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cyclopamine Tartrate (CycT), a potent inhibitor of the Hedgehog (Hh) signaling pathway and a modulator of mitochondrial function, in preclinical non-small cell lung cancer (NSCLC) xenograft models. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Introduction
This compound is a water-soluble analog of cyclopamine, a naturally occurring steroidal alkaloid.[1] While initially identified as an inhibitor of the Hedgehog signaling pathway, recent studies have revealed its multifaceted anti-cancer effects in NSCLC, including the disruption of mitochondrial function, suppression of aerobic respiration, and inhibition of heme metabolism.[2][3][4] These mechanisms, which can be independent of Hedgehog signaling, contribute to its efficacy in reducing tumor growth and progression in preclinical NSCLC models.[3][4] this compound has demonstrated significant anti-tumor activity in both subcutaneous and orthotopic NSCLC xenografts, making it a promising agent for further investigation.[3][4][5][6]
Mechanism of Action
This compound exerts its anti-tumor effects in NSCLC through a dual mechanism:
-
Inhibition of the Hedgehog Signaling Pathway: The Hedgehog pathway is aberrantly activated in some cancers and plays a role in tumor growth and survival.[7] this compound inhibits this pathway by targeting the Smoothened (SMO) protein, a key component of the signaling cascade.[8] This inhibition can downregulate the expression of downstream target genes involved in cell proliferation and survival.[7]
-
Disruption of Mitochondrial Function and Heme Metabolism: A novel and significant finding is the ability of this compound to interfere with mitochondrial respiration (Oxidative Phosphorylation - OXPHOS) in NSCLC cells.[2][3][9] This leads to decreased oxygen consumption, reduced ATP generation, and increased production of reactive oxygen species (ROS), ultimately inducing apoptosis.[2][10] Furthermore, this compound has been shown to reduce heme synthesis and degradation, which is crucial for the function of various proteins involved in cellular respiration.[3][4]
Signaling and Action Pathway of this compound in NSCLC
Caption: Mechanism of this compound in NSCLC.
In Vivo Efficacy of this compound in NSCLC Xenografts
This compound has demonstrated significant efficacy in reducing tumor growth in both subcutaneous and orthotopic NSCLC xenograft models.
| Parameter | Subcutaneous Xenograft Model | Orthotopic Xenograft Model | Reference |
| Cell Line | H1299 | H1299 | [5][6] |
| Animal Model | NOD/SCID mice | NOD/SCID mice | [9] |
| This compound Dose | 7.5 mg/kg | 7.5 mg/kg | [5][6] |
| Administration Route | Intravenous (I.V.) | Intravenous (I.V.) | [5][6] |
| Treatment Frequency | Every 3 days | Every 3 days | [5][6] |
| Treatment Duration | 4.5 weeks | Not specified | [6] |
| Observed Efficacy | Significantly delayed tumor growth. | Nearly eradicated xenografts. As effective as, if not more than, bevacizumab. | [3][5][6] |
Experimental Protocols
NSCLC Xenograft Experimental Workflow
Caption: Workflow for NSCLC Xenograft Studies.
Protocol 1: Subcutaneous NSCLC Xenograft Model
-
Cell Culture: Culture H1299 human NSCLC cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Injection: Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID).
-
Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (7.5 mg/kg) intravenously every 3 days. Prepare the drug solution in a suitable vehicle (e.g., saline). The control group should receive an equivalent volume of the vehicle.[5][6]
-
Endpoint: Continue treatment for the specified duration (e.g., 4.5 weeks).[6] At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, IHC).
Protocol 2: Orthotopic NSCLC Xenograft Model
-
Cell Culture and Preparation: Prepare H1299 cells as described for the subcutaneous model. Resuspend the cells in sterile PBS at a concentration of 2.5 x 10^7 cells/mL.
-
Surgical Procedure: Anesthetize the mice. Make a small incision in the left lateral chest wall to expose the lung.
-
Injection: Using a 30-gauge needle, inject 20 µL of the cell suspension (5 x 10^5 cells) into the left lung parenchyma.
-
Wound Closure: Close the incision with surgical sutures or staples.
-
Post-operative Care: Monitor the animals for recovery and provide appropriate post-operative care.
-
Tumor Monitoring: Monitor tumor growth using a non-invasive imaging modality such as bioluminescence imaging (if using luciferase-expressing cells) or micro-CT.
-
Treatment: Initiate treatment as described for the subcutaneous model, administering this compound (7.5 mg/kg, I.V.) every 3 days.[5]
Protocol 3: In Vitro Oxygen Consumption Rate (OCR) Assay
-
Cell Seeding: Seed NSCLC cells (e.g., H1299) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at the desired concentration (e.g., 25 µM) for a specified duration (e.g., 3 hours).[4][10]
-
Assay Preparation: Wash the cells with assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a CO2-free incubator at 37°C for 1 hour.
-
Seahorse Analysis: Perform the OCR measurement using a Seahorse XF Analyzer. The assay typically involves sequential injections of mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial respiration.
-
Data Analysis: Normalize the OCR data to cell number and analyze the results to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Concluding Remarks
This compound presents a compelling therapeutic strategy for NSCLC by targeting both the Hedgehog signaling pathway and, more critically, mitochondrial metabolism. The protocols outlined above provide a framework for the in vivo and in vitro evaluation of this compound's efficacy and mechanism of action in NSCLC. Further research is warranted to explore its potential in combination with other anti-cancer agents and to translate these preclinical findings into clinical applications.
References
- 1. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a modulator of hedgehog signaling and mitochondrial respiration, effectively arrests lung tumor growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hedgehog Pathway Inhibition Radiosensitizes Non-Small Cell Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound, a modulator of hedgehog signaling and mitochondrial respiration, effectively arrests lung tumor growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of Cyclopamine Tartrate in developmental biology studies
Application Notes: Cyclopamine Tartrate in Developmental Biology
Introduction
Cyclopamine is a naturally occurring steroidal alkaloid first isolated from the corn lily (Veratrum californicum)[1]. It is a potent and specific inhibitor of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development[1][2]. The discovery that maternal ingestion of V. californicum by sheep caused severe birth defects, including cyclopia (a single eye) and holoprosencephaly (failure of the forebrain to divide into two hemispheres), was a key step in identifying its biological activity[1][3][4]. This compound is the water-soluble salt of cyclopamine, offering improved solubility and ease of use in aqueous solutions for in vitro and in vivo studies compared to its less soluble parent compound[5]. These properties make it an invaluable tool for researchers studying the role of Hh signaling in normal development and disease states, such as cancer[5][6].
Mechanism of Action
The Hedgehog signaling pathway is essential for cell differentiation, proliferation, and tissue patterning during embryonic development[2][7]. The pathway is initiated by the binding of one of three mammalian Hedgehog ligands (Sonic, Indian, or Desert Hedgehog) to the 12-pass transmembrane receptor Patched (PTCH)[2][7]. In the absence of an Hh ligand, PTCH actively inhibits the 7-pass transmembrane protein Smoothened (SMO), preventing downstream signal transduction[5][7].
Upon Hh ligand binding, the inhibitory action of PTCH on SMO is relieved. SMO then transduces the signal into the cell, leading to a cascade of intracellular events that culminates in the activation of the Gli family of zinc-finger transcription factors (Gli1, Gli2, Gli3). These transcription factors then move to the nucleus to regulate the expression of Hh target genes[2][5].
This compound exerts its inhibitory effect by directly binding to the Smoothened (SMO) protein[7][8]. This binding event locks SMO in an inactive conformation, preventing it from signaling downstream, even in the presence of Hh ligands[3]. The result is a complete blockade of the pathway and suppression of Gli-mediated gene transcription.
Applications in Developmental Biology
Due to its potent and specific inhibition of the Hh pathway, this compound is widely used as a tool to probe the function of Hedgehog signaling in various developmental processes.
-
Neurogenesis and Neural Patterning: The Hh pathway, particularly Sonic hedgehog (Shh), plays a crucial role in patterning the ventral neural tube. Treatment of chick embryos with cyclopamine disrupts this process, leading to the absence of ventrally-derived cell types and the expansion of dorsal cell types into the ventral region[4][9]. This has made cyclopamine a standard tool for studying neural tube development and the specification of different neuronal subtypes.
-
Craniofacial Development: The classic teratogenic effects of cyclopamine, cyclopia and holoprosencephaly, highlight the critical role of Hh signaling in the development of the face and forebrain[1][4]. Researchers use cyclopamine to model these defects and investigate the cellular and molecular mechanisms underlying craniofacial morphogenesis.
-
Somitogenesis and Skeletal Development: Hh signaling is required for the proper patterning of somites, the embryonic precursors to the vertebrae and skeletal muscles. Cyclopamine treatment in chick embryos leads to a failure of sclerotome (the part of the somite that forms bone and cartilage) induction[9]. It is also used to study endochondral ossification, a process heavily influenced by Indian hedgehog (Ihh)[2][7].
-
Organogenesis: The development of numerous organs, including the pancreas, lungs, and gut, is dependent on Hh signaling. For instance, inhibiting Shh signaling with cyclopamine in chick embryos can promote the expansion of pancreatic tissue into adjacent regions like the stomach and duodenum[10].
Quantitative Data
The following tables summarize the effective concentrations and inhibitory activities of Cyclopamine and its tartrate salt across various experimental models.
Table 1: In Vitro Efficacy of Cyclopamine and this compound
| Compound | Model System | Assay | Endpoint | Result | Reference |
| Cyclopamine | Hh-responsive cell line | Hh Signaling Inhibition | IC₅₀ | 46 nM | [2] |
| Cyclopamine | Digestive tract tumor cell lines | Hh Pathway Activity | Effective Concentration | 3 µM | [2] |
| This compound | Non-small-cell lung cancer (NSCLC) cell lines (e.g., H1299) | Oxygen Consumption, Proliferation, Migration, Invasion | Effective Concentration | 25 µM | [11][12][13] |
| This compound | Motor Neuron Differentiation Assay | Hh Signaling Inhibition | IC₅₀ | 50 nM | [5] |
| Cyclopamine | Motor Neuron Differentiation Assay | Hh Signaling Inhibition | IC₅₀ | 300 nM | [5] |
Table 2: In Vivo and Ex Vivo Efficacy in Developmental Models
| Compound | Model System | Developmental Stage | Administration | Observed Effect | Effective Dose/Concentration | Reference |
| Cyclopamine | Chick Embryo | Gastrulation | In ovo injection | Neural tube and somite patterning defects | 20-100 nM | [9] |
| Cyclopamine | Chick Embryo | Stage 9 | Injection near embryo | Improper forebrain, limb, and cartilage formation | 5 µg | [4] |
| Cyclopamine | Murine Embryos | Parthenogenetic | Culture medium | Reduced hatching rate | 5 µM | [14] |
| Cyclopamine | Zebrafish Embryos | ~6 hours post-fertilization (hpf) | Culture medium | Bent tails, poor anterior trunk formation, eye defects | 20 mg/ml (Note: solubility issues likely) | [15] |
| Cyclopamine | Zebrafish Larvae | 5-7 days post-fertilization (dpf) | Culture medium | Blood-retinal barrier breakdown | 10 µM | [16] |
| Cyclopamine | Zebrafish Larvae | 48 hpf - 5 dpf | Culture medium | Reduced ethmoid plate area | 5, 50, 100 µM | [17] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Hedgehog Signaling in Cell Culture
This protocol provides a general framework for treating adherent cells with this compound to assess its impact on Hh pathway activity, cell proliferation, or other cellular functions.
Materials:
-
This compound (CycT)
-
Dimethyl sulfoxide (DMSO) or sterile water for stock solution
-
Appropriate cell culture medium (e.g., DMEM) with supplements (e.g., 10% FBS)
-
Hh-responsive cell line (e.g., Shh-LIGHT2 cells, NSCLC cell lines)
-
Sterile cell culture plates (e.g., 48-well or 96-well)
-
Phosphate-Buffered Saline (PBS)
-
Trypan blue solution and hemocytometer or automated cell counter
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO or water. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed the cells in a multi-well plate at a density that allows for logarithmic growth during the experiment (e.g., 1 x 10⁴ cells/well in a 48-well plate)[18]. Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Treatment:
-
Thaw an aliquot of the CycT stock solution and prepare a series of working solutions by diluting it in fresh cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM).
-
Include a vehicle control (medium with the same concentration of DMSO or water used for the highest CycT dose).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of CycT or the vehicle control.
-
-
Incubation: Return the plate to the incubator and incubate for the desired duration (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific endpoint being measured. For example, a 3-hour incubation was used prior to measuring oxygen consumption rates in H1299 cells[12][13].
-
Analysis: After incubation, assess the desired endpoint.
-
For Proliferation/Viability: Aspirate the medium, wash cells with PBS, and detach them using trypsin. Count the number of viable cells using trypan blue and a hemocytometer[18]. Alternatively, use a colorimetric assay like MTT or WST-1.
-
For Gene Expression: Lyse the cells directly in the well to extract RNA for qRT-PCR analysis of Hh target genes (e.g., GLI1, PTCH1).
-
For Protein Analysis: Lyse the cells to prepare protein extracts for Western blotting to detect levels of Hh pathway components or downstream targets[6].
-
Protocol 2: Induction of Developmental Defects in Chick Embryos
This protocol describes how to administer this compound to early-stage chick embryos to study its teratogenic effects.
Materials:
-
Fertilized chicken eggs
-
Egg incubator (38°C with humidity)
-
This compound solution (e.g., 1 mg/mL in PBS with 0.01% Fast Green for visualization)
-
Ethanol (70%)
-
Sterile scissors or forceps
-
Parafilm or sterile tape
-
Microinjection needle
Procedure:
-
Egg Incubation: Incubate fertilized eggs at 38°C until they reach the desired developmental stage (e.g., Hamburger-Hamilton stage 9, approx. 29-33 hours of incubation)[4].
-
Windowing the Egg:
-
Carefully wipe the top of the egg with 70% ethanol.
-
Using sterile forceps, gently crack and remove a small piece of the shell (approx. 1-2 cm diameter) over the embryo, taking care not to damage the underlying membranes.
-
-
Cyclopamine Administration:
-
Draw the this compound solution into a fine microinjection needle.
-
Carefully make a small incision in the vitelline membrane and inject a specific volume (e.g., 5 µL, delivering 5 µg of cyclopamine) near the embryo[4]. The Fast Green dye helps visualize the injection.
-
Alternatively, for systemic delivery, the solution can be injected into the yolk sac.
-
-
Sealing and Re-incubation: Seal the window with sterile Parafilm or tape to prevent dehydration and contamination. Return the egg to the incubator.
-
Observation and Analysis:
-
Continue incubation until the desired endpoint (e.g., day 7 or 13 of development)[4].
-
At the endpoint, carefully open the egg and remove the embryo.
-
Analyze the embryo for morphological defects, paying close attention to the head, eyes, neural tube, and limbs.
-
The embryo can be fixed (e.g., in 4% paraformaldehyde) for further analysis, such as whole-mount in situ hybridization to examine gene expression patterns or Alcian Blue staining for cartilage visualization[4].
-
Protocol 3: Treatment of Zebrafish Embryos to Study Developmental Effects
This protocol outlines the static immersion method for exposing zebrafish embryos to this compound.
Materials:
-
Zebrafish embryos
-
E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Petri dishes or multi-well plates
-
Stereomicroscope
Procedure:
-
Embryo Collection: Collect freshly fertilized zebrafish embryos and place them in a petri dish with E3 embryo medium. Remove any unfertilized or dead embryos.
-
Preparation of Treatment Solutions: Prepare working solutions of this compound by diluting the stock solution in E3 medium to the desired final concentrations (e.g., 5 µM, 10 µM, 50 µM)[16][17]. Prepare a DMSO vehicle control with the same final concentration of DMSO as the highest CycT dose.
-
Embryo Exposure:
-
At the desired developmental stage (e.g., 10, 20, or 48 hours post-fertilization), transfer a set number of healthy embryos (e.g., 10-20) into each well of a multi-well plate or into separate petri dishes[17].
-
Remove the E3 medium and replace it with the appropriate treatment or control solution.
-
-
Incubation: Incubate the embryos at a constant temperature of 28.5°C. The media should be changed every 1-2 days if the experiment runs for an extended period[17].
-
Phenotypic Analysis:
-
Observe the embryos daily under a stereomicroscope.
-
Document any developmental delays, morphological abnormalities (e.g., cyclopia, curved tails, somite defects, heart edema), or changes in behavior.
-
At the end of the experiment (e.g., 5 days post-fertilization), embryos can be euthanized and fixed for more detailed analysis, such as skeletal staining with Alcian Blue or molecular analysis[17].
-
Visualizations
References
- 1. Cyclopamine | C27H41NO2 | CID 442972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chm.bris.ac.uk [chm.bris.ac.uk]
- 4. Arrested Development: The Effect of Cyclopamine on Chick Development [lakeforest.edu]
- 5. Tumor shrinkage by this compound through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Cyclopamine - LKT Labs [lktlabs.com]
- 9. The teratogenic Veratrum alkaloid cyclopamine inhibits sonic hedgehog signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pancreas development is promoted by cyclopamine, a Hedgehog signaling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a modulator of hedgehog signaling and mitochondrial respiration, effectively arrests lung tumor growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cyclopamine, an Antagonist of Hedgehog (Hh) Signaling Pathway, Reduces the Hatching Rate of Parthenogenetic Murine Embryos [e-jarb.org]
- 15. Effects of cyclopamine on zebrafish embryos [sites.millersville.edu]
- 16. researchgate.net [researchgate.net]
- 17. Growth factor signaling alters the morphology of the zebrafish ethmoid plate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing Cyclopamine Tartrate Efficacy In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopamine Tartrate is a potent inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.[1][2] Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of lung cancer.[1][2][3] this compound exerts its therapeutic effect by binding to and inhibiting Smoothened (SMO), a key transmembrane protein in the Hh cascade.[1][4] This document provides detailed application notes and experimental protocols for assessing the in vivo efficacy of this compound in preclinical cancer models.
Data Presentation: Summary of Quantitative Data
The following tables summarize quantitative data from representative in vivo studies assessing the efficacy of this compound in various cancer models.
Table 1: In Vivo Tumor Growth Inhibition by this compound
| Cancer Model | Animal Model | Treatment Regimen | Outcome | Reference |
| Basal Cell Carcinoma | Krt14-cre:SmoM2YFP Mice | Topical application, daily for 21 days | ~30% reduction in tumor area | [1] |
| Medulloblastoma | Murine allograft | 0.63 or 1.25 mg/day for 7 days | Dose-dependent tumor regression | [5] |
| Lung Cancer | NSCLC xenograft (subcutaneous) | 7.5 mg/kg IV, every 3 days for 4.5 weeks | >50% reduction in tumor mass compared to control | [6] |
| Breast Cancer | Xenograft | Combined with Paclitaxel | Significant reduction in tumor growth compared to Paclitaxel alone | [7] |
| Glioblastoma | Intracranial xenograft | Pre-treatment of cells with 10 µM Cyclopamine for 7 days | Complete inhibition of tumor engraftment | [8] |
Table 2: Modulation of Hedgehog Pathway Target Gene Expression by this compound (qPCR)
| Cancer Model | Animal Model | Gene Target | Fold Change vs. Control | Reference |
| Basal Cell Carcinoma | Krt14-cre:SmoM2YFP Mice | Ptch1, Hip | Significant decrease | [1] |
| Medulloblastoma | Murine allograft | Ptch-LacZ reporter | Dose-dependent inhibition | [5] |
| Glioblastoma | Adherent cell lines | Gli1 | ~51% reduction at 10 µM | [8] |
| Melanoma | A375 cells | Gli1 | Significant downward trend at 40 µM | [9] |
| Ovarian Cancer | Primary human xenografts | Gli1, Ptch1 | Variable expression | [10] |
Mandatory Visualizations
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
Caption: General experimental workflow for in vivo efficacy assessment.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is more water-soluble than its parent compound, cyclopamine, making it more suitable for in vivo applications.[1]
-
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 70% ethanol, saline with 5% ethanol, or a solution for intraperitoneal injection)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles appropriate for the route of administration
-
-
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the sterile vehicle to achieve the desired final concentration.
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
The solution is now ready for administration via the chosen route (e.g., topical application, intraperitoneal injection, or oral gavage).
-
In Vivo Tumor Growth Measurement
-
Materials:
-
Calipers
-
Animal scale
-
Anesthesia (if required for accurate measurement)
-
-
Protocol:
-
Once tumors are palpable, measure the tumor dimensions (length and width) using calipers at regular intervals (e.g., 2-3 times per week).
-
Record the body weight of each animal at the same time points to monitor for toxicity.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Plot the mean tumor volume for each treatment group over time to visualize tumor growth kinetics.
-
At the end of the study, excise the tumors and measure their final weight.
-
Histological Analysis (Hematoxylin and Eosin - H&E Staining)
H&E staining is used to visualize tissue morphology and assess changes such as necrosis, apoptosis, and cellularity in response to treatment.
-
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Harris Hematoxylin solution
-
Eosin Y solution
-
Acid alcohol
-
Ammonia water or Scott's tap water substitute
-
Mounting medium and coverslips
-
-
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5-10 minutes each).
-
Immerse in 100% ethanol (2 changes, 3-5 minutes each).
-
Immerse in 95% ethanol (3 minutes).
-
Immerse in 70% ethanol (3 minutes).
-
Rinse in running tap water (5 minutes).
-
-
Hematoxylin Staining:
-
Immerse in Harris Hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol (a few quick dips).
-
Rinse in running tap water.
-
Blue in ammonia water or Scott's tap water substitute for 30-60 seconds.
-
Rinse in running tap water for 5 minutes.
-
-
Eosin Staining:
-
Immerse in Eosin Y solution for 1-2 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanols (95% and 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
-
Immunohistochemistry (IHC)
IHC is used to detect the expression and localization of specific proteins within the tumor tissue, such as components of the Hh pathway (e.g., SHH, PTCH1, SMO, GLI1).
-
Materials:
-
FFPE tumor tissue sections
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody (specific for the target protein)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium and coverslips
-
-
Protocol:
-
Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.
-
Antigen Retrieval: Heat slides in antigen retrieval buffer (e.g., in a microwave or pressure cooker) to unmask the antigenic epitopes.
-
Peroxidase Blocking: Incubate slides in 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Incubate with blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody.
-
Signal Amplification: Incubate with streptavidin-HRP conjugate.
-
Detection: Apply DAB substrate-chromogen solution and monitor for color development.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate through graded ethanols, clear in xylene, and mount.
-
-
Recommended Antibodies:
-
SHH: Rabbit mAb (C9C5)
-
PTCH1: Specific polyclonal or monoclonal antibodies
-
SMO: Specific polyclonal or monoclonal antibodies
-
GLI1: Rabbit or Goat polyclonal antibodies
-
Western Blotting
Western blotting is used to quantify the relative expression levels of specific proteins in tumor lysates.
-
Materials:
-
Frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Protein Extraction: Homogenize frozen tumor tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Quantitative Real-Time PCR (qPCR)
qPCR is a sensitive method to quantify the mRNA expression levels of Hedgehog pathway target genes.
-
Materials:
-
Frozen tumor tissue
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
qPCR instrument
-
-
Protocol:
-
RNA Extraction: Extract total RNA from frozen tumor tissue using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH or ACTB).
-
-
Recommended Primer Sequences (Human):
-
Recommended Primer Sequences (Mouse):
-
Shh: Specific primers for mouse Shh[13]
-
Ptch1: Specific primers for mouse Ptch1
-
Smo: Specific primers for mouse Smo
-
Gli1: Specific primers for mouse Gli1
-
References
- 1. Tumor shrinkage by this compound through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog signaling pathway and its targets for treatment in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medulloblastoma growth inhibition by hedgehog pathway blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. researchgate.net [researchgate.net]
- 7. The Hedgehog inhibitor cyclopamine antagonizes chemoresistance of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclopamine-Mediated Hedgehog Pathway Inhibition Depletes Stem-Like Cancer Cells in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. amsbio.com [amsbio.com]
- 12. origene.com [origene.com]
- 13. sinobiological.com [sinobiological.com]
Application Notes and Protocols for Cyclopamine Tartrate Treatment in Hedgehog Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopamine Tartrate is a potent and water-soluble derivative of the steroidal alkaloid cyclopamine, a well-established inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] The Hedgehog pathway is a critical signaling cascade in embryonic development and adult tissue homeostasis.[3][4] Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of lung, pancreatic, and breast cancers.[5][6][7]
This compound exerts its inhibitory effect by directly binding to and antagonizing Smoothened (SMO), a seven-transmembrane protein that is a key signal transducer in the Hh pathway.[8][9] In the absence of a Hedgehog ligand (such as Sonic Hedgehog, Shh), the receptor Patched (PTCH1) inhibits SMO.[4] Ligand binding to PTCH1 relieves this inhibition, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of Hh target genes, including GLI1 and PTCH1 themselves.[4][10] this compound's binding to SMO prevents this activation cascade, leading to the suppression of Hh target gene expression and subsequent inhibition of Hh-driven cellular processes like proliferation and survival.[1]
These application notes provide a comprehensive guide to utilizing this compound for the effective inhibition of the Hedgehog pathway, with a focus on determining the optimal treatment duration for various experimental contexts.
Hedgehog Signaling Pathway and this compound's Mechanism of Action
References
- 1. Temporal perturbations in sonic hedgehog signaling elicit the spectrum of holoprosencephaly phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor shrinkage by this compound through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hedgehog inhibitor cyclopamine antagonizes chemoresistance of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of Hedgehog Signaling Inhibits Pancreatic Cancer Invasion and Metastases: A New Paradigm for Combination Therapy in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclopamine-Mediated Hedgehog Pathway Inhibition Depletes Stem-Like Cancer Cells in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cmgm-new.stanford.edu [cmgm-new.stanford.edu]
- 9. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclopamine Inhibition of Human Breast Cancer Cell Growth Independent of Smoothened (Smo) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analyzing the Effect of Cyclopamine Tartrate on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopamine Tartrate is a well-characterized inhibitor of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and cellular proliferation.[1][2] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers.[3][4] Cyclopamine exerts its inhibitory effect by binding to and inactivating Smoothened (SMO), a key transmembrane protein in the Hh pathway.[1][2] This inhibition leads to the downregulation of downstream target genes, such as Gli1 and Ptch1, ultimately affecting cell growth, differentiation, and survival.[3][5][6]
These application notes provide detailed protocols and methodologies for analyzing the impact of this compound on gene expression, a critical step in understanding its mechanism of action and evaluating its therapeutic potential. The primary methods covered are quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for targeted gene analysis and an overview of RNA-Sequencing (RNA-Seq) for genome-wide expression profiling.
Key Concepts & Signaling Pathway
The Sonic Hedgehog (Shh) signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Shh) to the Patched (PTCH) receptor. This binding relieves the inhibition of PTCH on Smoothened (SMO), allowing SMO to transduce the signal into the cell. This leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and regulate the expression of target genes involved in cell fate, proliferation, and survival. Cyclopamine acts as an antagonist to SMO, preventing the downstream activation of GLI and the subsequent transcription of target genes.[1][2]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on the expression of key Hedgehog pathway target genes in different cancer cell lines, as determined by qRT-PCR.
Table 1: Effect of Cyclopamine on Gli1 mRNA Expression in Glioblastoma Cells [6]
| Cell Line | Cyclopamine Concentration | Percentage Inhibition of Gli1 mRNA |
| U87-MG | 5 µM | 21% |
| U87-MG | 10 µM | 51% |
| A172 | Not specified | ≥ 30% |
| SW1088 | Not specified | ≥ 30% |
Table 2: Effect of Cyclopamine on Gene Expression in Human Salivary Pleomorphic Adenoma Cells [7]
| Gene | Treatment Group | Fold Change vs. Control (2-ΔΔCt) | P-value |
| Gli2 | 10 µmol/l Cyclopamine (48h) | Significantly Lower | P<0.01 |
| Bcl2 | 10 µmol/l Cyclopamine (48h) | Significantly Lower | P<0.01 |
Table 3: Effect of this compound on Hedgehog Target Gene Expression in a Mouse Model of Basal Cell Carcinoma [8]
| Gene | Treatment | Result |
| Hip | This compound | Decreased Expression |
| Ptch1 | This compound | Decreased Expression |
| Gli1 | This compound | Decreased Expression |
Experimental Protocols
A general experimental workflow for analyzing the effect of this compound on gene expression is outlined below.
Protocol 1: Quantitative Real-Time PCR (qRT-PCR)
This protocol details the steps for analyzing the expression of specific target genes (e.g., Gli1, Ptch1, Bcl2) following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture your cell line of interest (e.g., HCT-116, U87-MG, human salivary pleomorphic adenoma cells) in the appropriate medium and conditions.[6][7][9]
-
Seed cells at a suitable density in multi-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 5 µM, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24h, 48h).[6][7]
2. RNA Extraction:
-
Lyse the cells and extract total RNA using a reagent like TRIzol or a column-based kit (e.g., RNeasy Kit) according to the manufacturer's instructions.[10]
-
To ensure accurate DNA quantitation, it is important to limit RNA contamination in the extracted DNA samples.[11] An optional DNase treatment step can be included.
3. RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is generally considered pure.
-
Assess RNA integrity by running an aliquot on an agarose gel or using a bioanalyzer.
4. Reverse Transcription (cDNA Synthesis):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.[10]
-
A typical reaction includes RNA template, reverse transcriptase, dNTPs, and reaction buffer.
5. qPCR Primer Design:
-
Design primers specific to your target genes and a reference (housekeeping) gene (e.g., GAPDH, ACTB, 18S RNA).[7][8]
-
Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.
-
Optimize primer concentrations (typically between 100-900 nM) for optimal reaction efficiency.[11]
6. qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers, and DNA polymerase.
-
Add the cDNA template to the master mix in a qPCR plate.
-
A typical reaction volume is 20-25 µL.[11]
7. qPCR Cycling and Data Acquisition:
-
Perform the qPCR reaction in a real-time PCR thermal cycler. A typical two-step protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
The instrument will record the fluorescence intensity at each cycle.
8. Data Analysis:
-
The most common method for relative quantification is the 2-ΔΔCt method.[12]
-
ΔCt = Ct(target gene) - Ct(reference gene)
-
ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
-
Fold Change = 2-ΔΔCt
-
Analyze triplicate Ct values to ensure reproducibility.[8]
Protocol 2: RNA-Sequencing (RNA-Seq) - An Overview
RNA-Seq provides a comprehensive and unbiased view of the transcriptome, allowing for the discovery of novel genes and pathways affected by this compound.[13]
1. Experimental Design:
-
Define the experimental groups (e.g., control vs. different concentrations of this compound) and the number of biological replicates per group.
2. Sample Preparation:
-
Follow steps 1-3 from the qRT-PCR protocol for cell culture, treatment, RNA extraction, and quality control. High-quality, intact RNA is crucial for RNA-Seq.
3. Library Preparation:
-
mRNA Enrichment/rRNA Depletion: Isolate mRNA using poly-A selection or deplete ribosomal RNA (rRNA) from the total RNA.[14]
-
Fragmentation and cDNA Synthesis: Fragment the RNA and synthesize first and second-strand cDNA.
-
Adapter Ligation and Amplification: Ligate sequencing adapters to the cDNA fragments and amplify the library via PCR.
4. Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing (NGS) platform.
5. Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated between the treated and control groups.
-
Downstream Analysis: Perform pathway analysis, gene ontology enrichment, and other functional analyses to interpret the biological significance of the gene expression changes.[4][15]
Concluding Remarks
The methods described provide a robust framework for investigating the effects of this compound on gene expression. For targeted analysis of known Hedgehog pathway genes, qRT-PCR is a sensitive and cost-effective method. For a more exploratory, genome-wide approach to identify novel targets and pathways, RNA-Seq is the preferred technology. The choice of method will depend on the specific research question and available resources. Careful experimental design, execution, and data analysis are essential for obtaining reliable and meaningful results.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA-seq and Network Analysis Reveal Unique Chemokine Activity Signatures in the Synovial Tissue of Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclopamine-mediated hedgehog pathway inhibition depletes stem-like cancer cells in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclopamine-Mediated Hedgehog Pathway Inhibition Depletes Stem-Like Cancer Cells in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hedgehog signaling inhibitor cyclopamine induces apoptosis by decreasing Gli2 and Bcl2 expression in human salivary pleomorphic adenoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor shrinkage by this compound through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclopamine decreased the expression of Sonic Hedgehog and its downstream genes in colon cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
- 11. qPCR and qRT-PCR analysis: Regulatory points to consider when conducting biodistribution and vector shedding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gene expression analysis | Profiling methods & how-tos [illumina.com]
- 14. RNAseq analysis of treatment-dependent signaling changes during inflammation in a mouse cutaneous wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Integrative RNA-seq and ATAC-seq analyses of phosphodiesterase 6 mutation-induced retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Cyclopamine Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopamine Tartrate (CycT) is a potent inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.[1][2] Aberrant Hh signaling is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[1][2][3] Cyclopamine, a naturally occurring steroidal alkaloid, was the first identified inhibitor of this pathway, acting directly on the Smoothened (SMO) protein.[1][4] The tartrate salt form, this compound, offers improved solubility and potency compared to its parent compound.[1]
These application notes provide an overview of in vivo imaging techniques that can be employed to study the pharmacodynamics, efficacy, and mechanisms of action of this compound in preclinical cancer models. The protocols and data presented are intended to guide researchers in designing and executing robust in vivo imaging studies.
Principle of Action
This compound exerts its biological effects through two primary mechanisms:
-
On-Target: Hedgehog Pathway Inhibition: In the canonical Hh pathway, the Patched (PTCH) receptor inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH relieves this inhibition, allowing SMO to activate downstream transcription factors of the GLI family, which promote the expression of genes involved in cell proliferation and survival. This compound directly binds to SMO, preventing its activation even in the presence of Hh ligands, thereby blocking the signaling cascade.[2][4]
-
Off-Target: Mitochondrial Dysfunction: Recent studies have revealed that this compound can also induce mitochondrial dysfunction and suppress aerobic respiration in cancer cells, independent of its effects on the Hh pathway.[3][5][6] This includes promoting mitochondrial fission and fragmentation, leading to decreased oxygen consumption and apoptosis.[3][6]
Signaling Pathway Diagram
References
- 1. Tumor shrinkage by this compound through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a modulator of hedgehog signaling and mitochondrial respiration, effectively arrests lung tumor growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to solve Cyclopamine Tartrate solubility issues in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclopamine Tartrate, focusing on overcoming solubility challenges in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference in solubility between Cyclopamine and this compound?
A1: The primary difference is their solubility in aqueous solutions. Cyclopamine base is poorly soluble in water, whereas this compound is a water-soluble salt form of Cyclopamine.[1][2] This improved solubility makes this compound more suitable for many experimental applications, particularly in aqueous-based cell culture media and for in vivo studies.
Q2: I am observing precipitation when diluting my this compound stock solution in my cell culture medium. What could be the cause?
A2: Precipitation upon dilution can occur for several reasons:
-
Concentration Exceeding Solubility Limit: Although water-soluble, this compound has a solubility limit (approximately 5-10 mg/mL in water)[1]. Your final concentration in the media might be too high.
-
Buffer Effects: The pH and composition of your cell culture medium can affect the solubility of this compound. Components in the media may interact with the compound, leading to precipitation.
-
Temperature: A significant drop in temperature upon transfer from a stock solution to colder media can temporarily decrease solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For this compound, sterile, deionized water is the recommended solvent for creating a stock solution.[1][3] For the less soluble Cyclopamine base, ethanol is the preferred solvent for a stock solution, which can then be further diluted in aqueous buffers.[4][5]
Q4: How should I store my this compound solutions?
A4: It is recommended to prepare aqueous solutions of this compound fresh for each experiment. If storage is necessary, it is best to store stock solutions at -20°C. It is not recommended to store aqueous solutions for more than one day.[4]
Q5: Can I sonicate or heat the solution to improve the solubility of this compound?
A5: Gentle warming (e.g., in a 37°C water bath) can aid in dissolving this compound. Sonication can also be used to help dissolve the compound.[5] However, avoid excessive heat as it may lead to degradation.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered during experiments.
Problem: Precipitate forms in the stock solution vial.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Dissolution | Gently warm the vial in a 37°C water bath for 5-10 minutes. Vortex or sonicate the solution briefly. | The precipitate should dissolve completely. |
| Solution Supersaturation | If warming does not work, the concentration may be too high. Prepare a new, less concentrated stock solution. | A clear solution is obtained and remains stable. |
| Storage Issues | The solution may have been stored for too long or at an improper temperature. | Discard the old solution and prepare a fresh stock. |
Problem: Precipitate forms immediately after dilution into aqueous media (e.g., cell culture media).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Final Concentration Too High | Lower the final working concentration of this compound in your experiment. | The solution remains clear after dilution. |
| Media Incompatibility | Prepare a small test dilution of your stock in the media and observe for precipitation before treating your cells. Consider using a different basal medium if the issue persists. | Identification of a compatible medium for your experiment. |
| pH Shift | Measure the pH of your final working solution. If it has shifted significantly, it may affect solubility. | Adjusting the pH of the final solution may help, but be cautious of the impact on your experimental system. |
Quantitative Data Summary
The following tables summarize the solubility and potency of Cyclopamine and its tartrate salt.
Table 1: Solubility of Cyclopamine and this compound
| Compound | Solvent | Solubility |
| Cyclopamine | Water | Insoluble[1] |
| Ethanol | ~10 mg/mL[4] | |
| DMF | ~2 mg/mL[4] | |
| Ethanol:PBS (1:3, pH 7.2) | ~0.25 mg/mL[4] | |
| This compound | Water | 5-10 mg/mL [1] |
Table 2: In Vitro Potency of Cyclopamine and this compound
| Compound | Assay | IC50 Value |
| Cyclopamine | Hedgehog-dependent motor neuron differentiation | 300 nmol/L[1] |
| This compound | Hedgehog-dependent motor neuron differentiation | 50 nmol/L [1][3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Aseptic Technique: Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile, deionized water to achieve the desired stock concentration (e.g., 5 mg/mL).
-
Mixing: Gently vortex the solution. If necessary, warm the vial in a 37°C water bath for a few minutes to aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warming: Pre-warm the required volume of cell culture medium to 37°C.
-
Dilution: Serially dilute the stock solution into the pre-warmed medium to achieve the desired final concentrations for your experiment.
-
Mixing: Gently mix the working solutions by inverting the tubes.
-
Application: Immediately apply the working solutions to your cell cultures.
Visualizations
Caption: Hedgehog signaling pathway activation, inactivation, and inhibition by Cyclopamine.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. Tumor shrinkage by this compound through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Cyclopamine - LKT Labs [lktlabs.com]
Preventing Cyclopamine Tartrate precipitation in cell culture medium
This technical support center provides researchers with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Cyclopamine Tartrate precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Cyclopamine is a natural steroidal alkaloid that functions as a specific inhibitor of the Hedgehog (Hh) signaling pathway.[1] It acts by directly binding to and inhibiting Smoothened (SMO), a key transmembrane protein in the Hh pathway.[1] Aberrant activation of the Hedgehog pathway is implicated in the development of various cancers, making its inhibitors like Cyclopamine valuable tools for cancer research.[2][3] The tartrate salt form of Cyclopamine (CycT) was developed to improve upon the poor water solubility of the parent compound, Cyclopamine.[1][4] Unlike Cyclopamine, this compound is water-soluble (5–10 mg/mL).[1]
Q2: Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound, despite its improved solubility over Cyclopamine, can still occur in aqueous cell culture media. This is typically due to several factors:
-
High Final Concentration: The desired experimental concentration may exceed the compound's solubility limit in the specific culture medium being used.[5]
-
Solvent Shock: Rapidly diluting a concentrated stock solution (typically in DMSO) into the aqueous medium creates a sudden change in solvent polarity. This can cause the compound to "crash out" of the solution before it can be properly dispersed.[5][6]
-
Low Temperature: Adding a cold stock solution to warmer cell culture medium can decrease the compound's immediate solubility.[5][6]
-
Media Composition and pH Shifts: Interactions with salts, proteins, and other components in the media can reduce solubility.[6][7] Additionally, cellular metabolism can alter the pH of the culture medium over time, which may affect the stability of the compound in solution.[5][6]
Q3: What is the recommended solvent for preparing this compound stock solutions?
While this compound has some water solubility, for cell culture applications it is best practice to first prepare a high-concentration stock solution in a suitable organic solvent. Anhydrous Dimethyl Sulfoxide (DMSO) is a commonly used solvent for this purpose. Ensure the DMSO is fresh and free of moisture, as absorbed water can reduce the solubility of many compounds.[6][8]
Q4: What is the maximum recommended final concentration of DMSO in the culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with 0.1% being considered safe for almost all cell types.[9][10] However, sensitive cell lines, especially primary cells, may show toxic effects at concentrations below 0.1%.[9] It is always recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line.[10][11]
Troubleshooting Guides
Issue: Precipitate forms immediately upon adding this compound stock to the medium.
This is a classic case of the compound "crashing out" due to rapid dilution and solvent shock. Follow this protocol to prevent it.
Protocol: Preparing this compound Working Solution
This protocol details the recommended procedure for preparing a working solution of this compound in cell culture medium from a DMSO stock to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Complete cell culture medium, sterile
-
Sterile microcentrifuge tubes or conical tubes
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-20 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication or gentle warming to 37°C can aid dissolution.[5][6]
-
Visually inspect the solution to confirm no solid particles remain.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Pre-warm the Cell Culture Medium:
-
Perform Serial or Intermediate Dilution:
-
Crucial Step: Do not add the highly concentrated DMSO stock directly into your final volume of media.
-
Create an intermediate dilution by adding a small amount of the DMSO stock to a small volume of the pre-warmed medium.
-
Add the DMSO stock dropwise while gently swirling or vortexing the medium to ensure rapid and thorough mixing.[5]
-
Add this intermediate dilution to the final volume of pre-warmed culture medium to reach your desired final concentration.
-
-
Final Verification:
-
After preparation, visually inspect the final working solution for any signs of precipitation (e.g., cloudiness, crystals, or film). If the solution is not clear, you may need to lower the final working concentration.
-
Issue: Precipitate forms in the culture plate over time during incubation.
This may be due to the compound's instability in the culture medium, evaporation, or interactions with media components over longer periods.
Quantitative Data Summary
For successful experiments, it is vital to respect the solubility limits of this compound and the solvent tolerance of the cell line.
Table 1: this compound Solubility & DMSO Recommendations
| Parameter | Value | Reference / Notes |
| This compound Water Solubility | 5 - 10 mg/mL | [1] |
| Recommended Stock Solvent | Anhydrous DMSO | [6] |
| Recommended Final DMSO Concentration | ≤ 0.1% | [9][10] Considered safe for most cell lines. |
| Tolerable Final DMSO Concentration | ≤ 0.5% | [9][12] May be tolerated by robust cell lines, but requires validation. |
| Cytotoxic Final DMSO Concentration | ≥ 1.0% | [12][13] Significant cytotoxicity observed in many cell lines. |
Mechanism of Action Visualization
This compound inhibits the Hedgehog signaling pathway, which is crucial in embryonic development and can be aberrantly activated in cancers.[1] Its primary target is the Smoothened (SMO) protein.
References
- 1. Tumor shrinkage by this compound through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells | springermedizin.de [springermedizin.de]
- 4. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results in Cyclopamine Tartrate Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experiments involving Cyclopamine Tartrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Cyclopamine?
A1: this compound is a water-soluble salt form of Cyclopamine, a naturally occurring steroidal alkaloid.[1][2] Cyclopamine is a specific inhibitor of the Sonic Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and can be aberrantly activated in various cancers.[3][4] The primary advantage of this compound over Cyclopamine is its improved solubility in aqueous solutions, which can lead to more consistent and effective delivery in experimental settings.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound inhibits the Hedgehog signaling pathway by directly binding to and antagonizing the Smoothened (Smo) receptor, a key signal transducer in this pathway.[3][4][5] In the absence of the Hh ligand, the Patched (Ptch) receptor inhibits Smo. When the Hh ligand binds to Ptch, this inhibition is released, allowing Smo to activate downstream transcription factors of the Gli family.[4][6] Cyclopamine and its tartrate salt bind to Smo, preventing this activation and thereby blocking the downstream signaling cascade.[3][5]
Q3: What are the known off-target effects of this compound?
A3: While this compound is a specific inhibitor of the Hedgehog pathway, some studies suggest it can have effects independent of Hh signaling. These include the inhibition of mitochondrial respiration and heme synthesis.[7][8] Researchers should consider these potential off-target effects when interpreting their results, especially in studies related to cellular metabolism.
Troubleshooting Guide
Problem 1: I am observing high variability in my in vitro cell culture experiments.
-
Possible Cause 1: Inconsistent drug concentration due to solubility issues.
-
Solution: Although this compound is more water-soluble than Cyclopamine, precipitation can still occur, especially at higher concentrations or in certain media.[1] Always prepare fresh solutions of this compound for each experiment. Ensure complete dissolution in your vehicle (e.g., water or DMSO) before diluting into your culture medium. Visually inspect for any precipitation before adding to cells.
-
-
Possible Cause 2: Cell line-dependent sensitivity.
-
Solution: The effectiveness of this compound is often correlated with the level of Hedgehog pathway activation in the cell line.[9] Before starting your experiment, verify the expression of Hh pathway components like Gli1 in your chosen cell lines.[9] Cell lines with low or absent Hh signaling may not respond to this compound treatment.[9]
-
-
Possible Cause 3: Purity and stability of the compound.
-
Solution: Ensure you are using a high-purity grade of this compound. The purity of the compound should be verified (e.g., through HPLC) to rule out contaminants that could affect the experimental outcome.[10][11] Store the compound as recommended by the manufacturer, typically at -20°C in a dry, dark place to prevent degradation.[12]
-
Problem 2: My in vivo animal experiments are yielding inconsistent tumor growth inhibition.
-
Possible Cause 1: Suboptimal drug administration route and dosage.
-
Solution: The route of administration can significantly impact the bioavailability and efficacy of this compound.[13] While intraperitoneal (i.p.) injection and oral gavage have been used, they can be associated with toxicity and rapid clearance.[13] Continuous infusion via osmotic pumps may provide more stable and consistent drug exposure.[13] It is crucial to perform dose-response studies to determine the optimal, non-toxic dose for your specific animal model.
-
-
Possible Cause 2: Variability in the animal model.
-
Solution: The genetic background and health status of the animals can influence their response to treatment. Use age- and weight-matched animals from a reputable supplier. Ensure consistent housing and diet throughout the experiment. The choice of tumor model (e.g., xenograft vs. genetically engineered model) will also impact the outcome.
-
-
Possible Cause 3: Issues with vehicle selection.
-
Solution: The vehicle used to dissolve and administer this compound can have its own biological effects. Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself. For in vivo studies, ensure the chosen vehicle is well-tolerated by the animals.
-
Quantitative Data Summary
| Parameter | Cyclopamine | This compound | Source(s) |
| Water Solubility | Insoluble | 5-10 mg/mL | [1] |
| Ethanol Solubility | ~10 mg/mL | Not specified | [12] |
| DMSO Solubility | ≥6.86 mg/mL | Not specified | [5] |
| IC50 (Hh signaling) | 300 nmol/L | 50 nmol/L | [1][14] |
| LD50 (in mice) | 43.5 mg/kg | 62.5 mg/kg | [1] |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Seeding: Plate cells (e.g., glioblastoma or colon cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a standard method such as MTT, WST-1, or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
-
Cell Preparation: Harvest cancer cells known to have an active Hedgehog pathway and resuspend them in a suitable medium, often mixed with Matrigel, at a concentration of 1x10^6 to 1x10^7 cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., every 2-3 days).
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound at a predetermined dose and schedule (e.g., daily intraperitoneal injection or continuous delivery via osmotic pump). The control group should receive the vehicle only.
-
Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined size. Monitor the animals' health and body weight throughout the study.
-
Tissue Analysis: At the end of the study, euthanize the animals, excise the tumors, and measure their weight and volume. Tissues can be processed for further analysis, such as histology, immunohistochemistry, or gene expression analysis (e.g., qRT-PCR for Hh target genes).[1]
Visualizations
Caption: The Sonic Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.
Caption: A generalized experimental workflow for studies involving this compound.
Caption: A troubleshooting decision tree for inconsistent results in this compound experiments.
References
- 1. Tumor shrinkage by this compound through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. cyclin-d1.com [cyclin-d1.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a modulator of hedgehog signaling and mitochondrial respiration, effectively arrests lung tumor growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclopamine-Mediated Hedgehog Pathway Inhibition Depletes Stem-Like Cancer Cells in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 11. premier-research.com [premier-research.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Dose- and Route-Dependent Teratogenicity, Toxicity, and Pharmacokinetic Profiles of the Hedgehog Signaling Antagonist Cyclopamine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mybiosource.com [mybiosource.com]
Optimizing Cyclopamine Tartrate dosage to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize Cyclopamine Tartrate dosage and minimize off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a well-established inhibitor of the Hedgehog (Hh) signaling pathway. It functions by directly binding to and inhibiting the Smoothened (SMO) protein, a key signal transducer in this pathway.[1][2][3] This inhibition prevents the downstream activation of GLI transcription factors, which are responsible for regulating the expression of Hh target genes involved in cell proliferation and differentiation.[1]
Q2: What are the known off-target effects of this compound?
A2: At higher concentrations, this compound exhibits significant off-target effects that are independent of the Hedgehog signaling pathway. These primarily involve the disruption of mitochondrial function and include:
-
Inhibition of mitochondrial respiration: this compound can directly suppress oxygen consumption in mitochondria.[4][5]
-
Increased oxidative stress: It can lead to an increase in the generation of reactive oxygen species (ROS).[1][6]
-
Mitochondrial fragmentation: The compound can induce changes in mitochondrial morphology, leading to fragmentation.[1][6]
-
Induction of apoptosis: this compound can trigger programmed cell death through mechanisms unrelated to Hedgehog pathway inhibition.[1][6]
-
Alterations in heme metabolism: It has been shown to reduce heme synthesis and degradation.[5]
Q3: What is the recommended concentration range for this compound to maintain specificity for the Hedgehog pathway?
A3: The specificity of this compound is highly dependent on its concentration. To specifically inhibit the Hedgehog pathway while minimizing off-target effects, it is recommended to use the lowest effective concentration. For on-target Hh signaling inhibition, the IC50 has been reported to be as low as 50 nmol/L in motor neuron differentiation assays.[3] Off-target effects are more prominent at higher concentrations, generally above 10 µM. It is crucial to perform a dose-response experiment in your specific cell model to determine the optimal concentration.
Troubleshooting Guide
Problem 1: I'm observing high levels of cytotoxicity at concentrations where I expect to see specific Hedgehog pathway inhibition.
-
Possible Cause 1: Off-target effects.
-
Solution: You may be using a concentration of this compound that is too high for your cell type, leading to off-target mitochondrial toxicity. It is recommended to perform a dose-response curve to determine the IC50 for both Hedgehog pathway inhibition (by measuring downstream targets like GLI1 and PTCH1 expression) and cytotoxicity (using an assay like MTT or Annexin V staining). This will help you identify a therapeutic window where you observe on-target effects with minimal cytotoxicity.
-
-
Possible Cause 2: Cell line sensitivity.
-
Solution: Different cell lines can have varying sensitivities to this compound. Some cell lines may be inherently more susceptible to its off-target effects. Compare your results with published data for your specific cell line, if available. If not, it is essential to establish a baseline for your model.
-
Problem 2: How can I differentiate between on-target Hedgehog inhibition and off-target effects?
-
Solution: Perform orthogonal experiments.
-
Gene Expression Analysis: Use qPCR to measure the expression of Hedgehog target genes like GLI1 and PTCH1. A decrease in their expression is a direct indicator of on-target activity.
-
Mitochondrial Function Assays: Assess mitochondrial health using assays that measure oxygen consumption rate (OCR), ATP production, or mitochondrial membrane potential. If you observe significant changes in these parameters, it is likely an off-target effect.
-
Rescue Experiments: For some off-target effects, a rescue experiment may be possible. For example, the addition of heme has been shown to partially reverse the effects of this compound on oxygen consumption and proliferation in some models.[5]
-
Use a structurally unrelated SMO inhibitor: To confirm that the observed phenotype is due to Hedgehog pathway inhibition, consider using another SMO inhibitor with a different chemical structure.
-
Problem 3: My this compound is not dissolving properly.
-
Solution: Use the correct solvent. Cyclopamine is sparingly soluble in aqueous buffers. For optimal solubility, it is recommended to first dissolve this compound in ethanol and then dilute it with the desired aqueous buffer. A 1:3 solution of ethanol to PBS (pH 7.2) can achieve a solubility of approximately 0.25 mg/ml. It is not recommended to store the aqueous solution for more than one day.
Data Presentation
Table 1: Concentration-Dependent Effects of this compound
| Concentration Range | Primary Effect | Key Experimental Readouts |
| 50 nM - 1 µM | On-Target: Hedgehog Pathway Inhibition | Decreased mRNA expression of GLI1, PTCH1 |
| > 10 µM | Off-Target: Mitochondrial Dysfunction & Cytotoxicity | Decreased cell viability (MTT assay), increased apoptosis (Annexin V staining), decreased oxygen consumption rate (OCR), increased ROS production |
Note: These are general ranges. The exact effective concentrations can vary significantly between different cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., ethanol or DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Quantifying Hedgehog Target Gene Expression by qPCR
This protocol is for assessing the on-target effects of this compound.
-
Cell Treatment and RNA Extraction: Treat cells with the desired concentrations of this compound for the appropriate time. Extract total RNA using a standard method (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample and primer set. A typical reaction includes cDNA template, forward and reverse primers for a target gene (GLI1, PTCH1) and a housekeeping gene (e.g., β-ACTIN), and a qPCR master mix.
-
qPCR Program: Run the qPCR plate on a real-time PCR instrument with a standard program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension, and a final melting curve analysis).[7]
-
Data Analysis: Analyze the data using the 2-ΔΔCT method to calculate the relative expression of the target genes, normalized to the housekeeping gene.
Protocol 3: Measuring Mitochondrial Oxygen Consumption Rate (OCR)
This protocol is for assessing a key off-target effect of this compound.
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to reach the desired confluency.
-
Compound Treatment: Treat the cells with this compound for the specified duration.
-
Assay Preparation: On the day of the assay, wash the cells with assay medium (e.g., unbuffered DMEM with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator at 37°C for 30 minutes.
-
Instrument Setup: Hydrate the sensor cartridge of a Seahorse XF Analyzer with XF Calibrant. Load the injection ports with mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A).
-
OCR Measurement: Place the cell culture microplate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. This will measure the basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Normalization: Normalize the OCR data to cell number or protein concentration.
Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of Cyclopamine.
References
- 1. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells | springermedizin.de [springermedizin.de]
- 3. Tumor shrinkage by this compound through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a modulator of hedgehog signaling and mitochondrial respiration, effectively arrests lung tumor growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a modulator of hedgehog signaling and mitochondrial respiration, effectively arrests lung tumor growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative PCR-based Assay to Measure Sonic Hedgehog Signaling in Cellular Model of Ciliogenesis [jove.com]
Identifying and mitigating Cyclopamine Tartrate's impact on mitochondrial function
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of Cyclopamine Tartrate on mitochondrial function.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects mitochondrial function?
A1: this compound, a water-soluble analog of the Hedgehog (Hh) signaling inhibitor cyclopamine, disrupts mitochondrial function through several key mechanisms that can be independent of its effects on the Hh pathway.[1][2] These include:
-
Increased Reactive Oxygen Species (ROS) Production: this compound treatment leads to a significant increase in the generation of ROS.[3][4]
-
Mitochondrial Membrane Hyperpolarization: It can cause an increase in the mitochondrial membrane potential (ΔΨm).[3][4]
-
Mitochondrial Fragmentation: The compound induces mitochondrial fission, leading to a fragmented mitochondrial network.[3][4]
-
Suppression of Aerobic Respiration: this compound inhibits mitochondrial respiration and oxidative phosphorylation (OXPHOS).[1][2][4]
-
Inhibition of Heme Metabolism: It has been shown to reduce heme synthesis and degradation.[1][2]
These effects collectively contribute to diminished mitochondrial respiration, suppressed cell proliferation, and induction of apoptosis.[3][4]
Q2: Is the impact of this compound on mitochondria dependent on its inhibition of the Hedgehog signaling pathway?
A2: While this compound is a known inhibitor of the Hedgehog signaling pathway, its effects on mitochondrial function appear to be at least partially independent of this pathway.[1][2] Evidence for this includes the direct inhibition of oxygen consumption in purified mitochondria and differential effects on heme metabolism compared to other Smoothened (SMO) antagonists like SANT-1.[2][5]
Q3: What are the known off-target effects of this compound that could influence experimental results?
A3: The primary off-target effects of this compound relevant to mitochondrial studies are its direct actions on the mitochondria, as described in Q1. It is crucial to consider that observed changes in mitochondrial function may not be solely a downstream consequence of Hedgehog pathway inhibition.
Q4: How can the mitochondrial effects of this compound be mitigated or reversed in an experimental setting?
A4: The addition of heme to the cell culture medium has been shown to partially reverse the effects of this compound on oxygen consumption, cell proliferation, and other tumorigenic functions.[1][2] This suggests that the disruption of heme metabolism is a key component of its mitochondrial toxicity.
Troubleshooting Guides
Troubleshooting Issues with this compound Solubility and Stability
Q: I'm observing precipitation of this compound in my cell culture medium. What should I do?
A: Unlike its parent compound, cyclopamine, this compound is water-soluble.[6] However, issues can still arise.
| Potential Cause | Troubleshooting Steps |
| High Concentration | While water-soluble, high concentrations may still lead to precipitation in complex media. Prepare a fresh, concentrated stock solution in sterile water or an appropriate buffer and dilute it to the final working concentration in your culture medium immediately before use. |
| Media Composition | Components in serum or other media supplements may interact with the compound. Try reducing the serum concentration if your experimental design allows, or test different types of media. |
| Incorrect Storage | Store the stock solution as recommended by the manufacturer, typically at -20°C.[7] Avoid repeated freeze-thaw cycles. |
| pH of the Medium | Ensure the pH of your culture medium is within the optimal range for your cells and the compound's stability. |
Q: How can I ensure the quality and stability of my this compound?
A: Proper handling and storage are critical.
| Parameter | Recommendation |
| Storage | Store the solid compound and stock solutions at -20°C, protected from air and moisture.[7] |
| Solubility | This compound is soluble in water at approximately 2 mg/mL.[7] For other solvents, always refer to the manufacturer's datasheet. |
| Working Solutions | Prepare fresh working solutions from a stock for each experiment to ensure consistent activity. |
Troubleshooting Oxygen Consumption Rate (OCR) Measurements (e.g., Seahorse XF Analyzer)
Q: My OCR readings are inconsistent or show high variability between wells treated with this compound.
A: Inconsistent OCR readings can stem from several factors.
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a uniform single-cell suspension and consistent cell number in each well. Optimize cell seeding density for your specific cell type. |
| Compound Precipitation | Visually inspect the wells for any signs of precipitation. If observed, refer to the solubility troubleshooting guide above. |
| Instrument Issues | Ensure the Seahorse XF Analyzer is properly calibrated. Hydrate the sensor cartridge overnight. |
| Edge Effects | Avoid using the outermost wells of the microplate, as they are more susceptible to temperature and evaporation variations. Fill these wells with media or PBS. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the assay. |
Experimental Protocol: Measuring OCR with a Seahorse XF Analyzer
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
Compound Preparation: Prepare fresh solutions of this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) in the assay medium.
-
Assay Execution:
-
Replace the cell culture medium with the pre-warmed assay medium.
-
Incubate the cells at 37°C in a non-CO2 incubator for 1 hour.
-
Load the hydrated sensor cartridge with the prepared compounds.
-
Place the cell plate in the Seahorse XF Analyzer and run the assay protocol.
-
-
Data Analysis: Normalize the OCR data to cell number or protein concentration.
Data Presentation: Expected Changes in OCR with this compound
| Parameter | Expected Effect of this compound |
| Basal Respiration | Decrease |
| ATP Production | Decrease |
| Maximal Respiration | Decrease |
| Spare Respiratory Capacity | Decrease |
Troubleshooting Reactive Oxygen Species (ROS) Detection (e.g., DCFH-DA Assay)
Q: I am seeing high background fluorescence in my control cells when using the DCFH-DA assay.
A: High background can be a common issue with this assay.
| Potential Cause | Troubleshooting Steps |
| Probe Auto-oxidation | Prepare fresh DCFH-DA solution for each experiment. Protect the probe from light. Run a cell-free control with the probe in your assay buffer to check for auto-oxidation.[8] |
| Cellular Autofluorescence | Include an unstained cell control to measure the baseline autofluorescence. |
| Phenol Red in Medium | Use phenol red-free medium during the assay, as it can interfere with fluorescence measurements. |
| Probe Concentration | Titrate the concentration of DCFH-DA to find the optimal concentration that gives a good signal-to-noise ratio for your cell type. |
Q: The fluorescence signal is not increasing as expected after this compound treatment.
A: This could be due to several factors related to assay timing and conditions.
| Potential Cause | Troubleshooting Steps |
| Timing of Measurement | ROS production can be an early event. Perform a time-course experiment to determine the optimal incubation time with this compound for maximal ROS production. |
| Cell Viability | High concentrations of this compound may induce cell death, leading to a loss of signal. Assess cell viability in parallel (e.g., with Trypan Blue or a viability dye). |
| Probe Specificity | DCFH-DA is a general ROS indicator.[9] Consider using a more specific probe, such as MitoSOX Red for mitochondrial superoxide, to confirm your findings. |
Experimental Protocol: DCFH-DA Assay for Cellular ROS
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Probe Loading: Wash the cells with warm PBS or HBSS. Load the cells with DCFH-DA (typically 10-20 µM) in serum-free medium or HBSS for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with warm PBS or HBSS to remove excess probe.
-
Treatment: Add this compound at the desired concentrations in phenol red-free medium. Include appropriate controls (vehicle, positive control like H₂O₂ or Antimycin A).
-
Measurement: Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., ~485 nm excitation / ~535 nm emission) using a fluorescence plate reader or microscope.
Troubleshooting Mitochondrial Membrane Potential (ΔΨm) Measurements (e.g., JC-1 Assay)
Q: My JC-1 results are showing an increase in red fluorescence (J-aggregates) after this compound treatment, suggesting hyperpolarization, which seems counterintuitive for a toxic compound.
A: This is a known effect of this compound.[3][4] Mitochondrial hyperpolarization can be an early event in the apoptotic process induced by certain stressors and can lead to increased ROS production.[1]
| Potential Cause | Troubleshooting Steps |
| Early Apoptotic Event | This is the expected initial effect of this compound. Perform a time-course experiment to observe the subsequent depolarization that often follows hyperpolarization as apoptosis progresses. |
| Data Analysis | Analyze the ratio of red to green fluorescence rather than just the absolute red fluorescence.[10] This ratiometric analysis provides a more accurate representation of the change in ΔΨm. |
| Positive Control | Always include a positive control for depolarization, such as CCCP or FCCP, to ensure the assay is working correctly.[10] |
Experimental Protocol: JC-1 Assay for ΔΨm
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate, coverslips for microscopy).
-
Treatment: Treat cells with this compound for the desired time. Include vehicle and positive (CCCP/FCCP) controls.
-
JC-1 Staining: Incubate cells with JC-1 dye (typically 1-5 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer or PBS.
-
Analysis: Analyze the cells immediately by fluorescence microscopy, flow cytometry, or a fluorescence plate reader.
-
Microscopy: Healthy cells will show red fluorescent mitochondria, while apoptotic cells will have green fluorescent cytoplasm.
-
Flow Cytometry/Plate Reader: Measure both red (J-aggregates, ~590 nm emission) and green (monomers, ~525 nm emission) fluorescence.
-
Data Presentation: Expected Changes in ΔΨm with this compound
| Time Point | Expected Effect on ΔΨm | JC-1 Fluorescence |
| Early | Hyperpolarization | Increased Red/Green Ratio |
| Late | Depolarization | Decreased Red/Green Ratio |
Visualizations
Caption: this compound's signaling pathway on mitochondria.
Caption: A typical experimental workflow.
Caption: Troubleshooting inconsistent OCR readings.
References
- 1. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. scispace.com [scispace.com]
- 6. Tumor shrinkage by this compound through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
How to handle experimental variability with Cyclopamine Tartrate
Welcome to the technical support center for Cyclopamine Tartrate (CycT). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and troubleshooting potential sources of variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Cyclopamine?
This compound (CycT) is a water-soluble salt of cyclopamine, a naturally occurring steroidal alkaloid.[1][2] The primary advantage of CycT over cyclopamine is its enhanced solubility in aqueous solutions, which can lead to improved handling and bioavailability in experimental settings.[1][3] While cyclopamine is insoluble in water, CycT can be dissolved in water at concentrations of 5–10 mg/mL.[1]
Q2: What is the primary mechanism of action of this compound?
This compound's primary and most well-characterized mechanism of action is the inhibition of the Hedgehog (Hh) signaling pathway.[1][4] It directly binds to and antagonizes the Smoothened (SMO) protein, a key signal transducer in the Hh pathway.[1][4] This binding prevents the downstream activation of Gli family transcription factors, leading to the suppression of Hh target gene expression.[1][4]
Q3: Are there any off-target or Hedgehog-independent effects of this compound?
Yes, recent studies have revealed that this compound can exert effects independent of the Hedgehog signaling pathway. Notably, it has been shown to interfere with mitochondrial function and suppress aerobic respiration in cancer cells.[5][6][7][8] These effects include promoting mitochondrial fission and fragmentation, inducing mitochondrial membrane hyperpolarization, and increasing the generation of reactive oxygen species (ROS).[6][8] Some studies suggest these mitochondrial effects are independent of its action on SMO.[7][9]
Troubleshooting Guide
Issue 1: Inconsistent results or lower-than-expected potency in cell culture experiments.
-
Potential Cause 1: Solubility and Stability. Although CycT is water-soluble, its stability in aqueous solutions over time may vary. It is recommended to prepare fresh solutions for each experiment. If using a stock solution in an organic solvent like ethanol or DMSO, ensure it is fully dissolved before further dilution in aqueous media. For cyclopamine, the parent compound, solubility is very low in aqueous buffers, and it is typically dissolved in ethanol or DMF first.[10]
-
Potential Cause 2: Cell Line Sensitivity. Different cell lines exhibit varying sensitivity to this compound.[11] This can be due to differences in the expression levels of Hh pathway components or variations in mitochondrial physiology. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell line.
-
Potential Cause 3: Purity of the Compound. Ensure the this compound used is of high purity (≥98%).[2][12] Impurities can lead to off-target effects and experimental variability.
-
Potential Cause 4: Handling and Storage. this compound should be stored at -20°C and protected from air and moisture.[2] Improper storage can lead to degradation of the compound. Small volumes of the compound may become entrapped in the vial's seal; briefly centrifuge the vial to ensure all the product is at the bottom before use.[2]
Issue 2: High variability in in vivo animal studies.
-
Potential Cause 1: Pharmacokinetics and Route of Administration. The route of administration (e.g., intraperitoneal injection, oral gavage, osmotic pump infusion) significantly impacts the bioavailability and toxicity of cyclopamine and its derivatives.[13][14] Bolus administrations can lead to rapid clearance and toxicity at higher doses.[13][14] Continuous infusion via osmotic pumps may provide more stable plasma concentrations.[13] Significant mouse-to-mouse variation in plasma half-life has been observed.[1]
-
Potential Cause 2: Dosing and Vehicle. The choice of vehicle for dissolving this compound for in vivo use is critical. For intraperitoneal injections, it has been dissolved in 100% ethanol and then diluted in saline buffer to a final ethanol concentration of 5%.[1] For topical applications, 70% ethanol has been used as a vehicle.[1] The final concentration of the solvent should be consistent across all experimental groups, including controls.
-
Potential Cause 3: Animal Strain and Health. The genetic background and health status of the animals can influence their response to the compound. It is important to use a consistent and well-characterized animal model.
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound vs. Cyclopamine
| Property | This compound (CycT) | Cyclopamine (Cyc) | Reference |
| Water Solubility | 5–10 mg/mL | Insoluble | [1] |
| LD₅₀ (mouse, IP) | 62.5 mg/kg | 43.5 mg/kg | [1] |
| Plasma Half-life (T₁/₂, mouse, IP) | ~1.95 hours | ~0.97 hours | [1] |
| Purity | ≥98% | ≥95% | [2][10] |
| Storage | -20°C | -20°C | [2][10] |
Table 2: Effective Concentrations of this compound in in vitro and in vivo Studies
| Experimental System | Application | Effective Concentration/Dose | Observed Effect | Reference |
| In Vitro | Motor Neuron Differentiation | IC₅₀ = 50 nmol/L | Inhibition of differentiation | [1] |
| In Vitro | NSCLC Cell Lines (H1299) | 25 µM | Inhibition of oxygen consumption, migration, and invasion | [5][15] |
| In Vivo (mouse) | Basal Cell Carcinoma (topical) | 0.5 and 5 µmol/L | Tumor shrinkage and decreased Hh target gene expression | [1] |
| In Vivo (mouse) | NSCLC Xenografts (IV) | 7.5 mg/kg every 3 days | Suppression of tumor growth | [5] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Adherent Cell Lines
-
Preparation of Stock Solution:
-
Aseptically prepare a 10 mM stock solution of this compound in sterile, nuclease-free water or an appropriate solvent like ethanol.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle-only control group (cells treated with the same concentration of the solvent used for the stock solution).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
After treatment, cells can be harvested for various downstream analyses such as:
-
RT-qPCR: To measure the expression of Hedgehog target genes (e.g., Ptch1, Gli1, Hip).[1]
-
Apoptosis Assays: Using methods like Annexin V and Propidium Iodide staining followed by flow cytometry.[6][11]
-
Cell Proliferation Assays: Such as MTS or live cell counting.[6][16]
-
Mitochondrial Function Assays: To measure oxygen consumption rates (OCR) or mitochondrial membrane potential.[5][6]
-
-
Protocol 2: In Vivo Administration via Intraperitoneal (IP) Injection in Mice
-
Compound Preparation:
-
Dissolve this compound in 100% ethanol.
-
Dilute this solution in sterile saline buffer to the desired final concentration, ensuring the final ethanol concentration is 5%.[1]
-
Prepare a vehicle control solution of 5% ethanol in saline buffer.
-
-
Animal Dosing:
-
Use an appropriate mouse strain for your experimental model (e.g., 129S1/SvlmJ mice have been used for toxicity studies).[1]
-
Administer the prepared this compound solution or vehicle control via intraperitoneal injection.
-
The dosing volume should be appropriate for the size of the animal and administered carefully to avoid injury.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for any signs of toxicity.
-
At specified time points, blood samples can be collected from the tail vein for pharmacokinetic analysis.[1]
-
At the end of the study, tissues of interest can be harvested for histological analysis or measurement of target gene expression.
-
Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Caption: A general experimental workflow for studies using this compound.
References
- 1. Tumor shrinkage by this compound through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cyclin-d1.com [cyclin-d1.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a modulator of hedgehog signaling and mitochondrial respiration, effectively arrests lung tumor growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells | springermedizin.de [springermedizin.de]
- 9. This compound, a modulator of hedgehog signaling and mitochondrial respiration, effectively arrests lung tumor growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. Dose- and Route-Dependent Teratogenicity, Toxicity, and Pharmacokinetic Profiles of the Hedgehog Signaling Antagonist Cyclopamine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the hedgehog signaling antagonist cyclopamine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
Best practices for the storage and stability of Cyclopamine Tartrate
This technical support center provides best practices for the storage and stability of Cyclopamine Tartrate, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound should be stored at -20°C.[1] It is recommended to protect it from air and moisture.[1] Under these conditions, it has a shelf life of at least 24 months.[1]
Q2: What is the solubility of this compound?
A2: this compound is significantly more water-soluble than its parent compound, cyclopamine.[2][3][4] Its solubility in water is reported to be between 5-10 mg/mL.[2][3]
Q3: How should I prepare a stock solution of this compound?
A3: For aqueous solutions, you can directly dissolve this compound in deionized water.[2] For use in cell culture or other biological experiments where an organic solvent is required, high-purity solvents like DMSO or ethanol can be used. Given that the parent compound, cyclopamine, is often dissolved in ethanol before dilution in aqueous buffers, a similar approach can be considered for this compound if precipitation occurs in the final medium.[5] It is recommended to purge the solvent with an inert gas before dissolving the compound to minimize oxidation.[5]
Q4: How stable is this compound in solution?
A4: The stability of this compound in solution is dependent on the solvent, storage temperature, pH, and exposure to light. While specific quantitative stability data for this compound in various solvents is not extensively published, general principles suggest that storage at lower temperatures (-20°C or -80°C) and protection from light will enhance stability.[6][7] For aqueous solutions of the parent compound cyclopamine, it is not recommended to store them for more than one day.[5] It is best practice to prepare fresh solutions for experiments or to perform a stability study for your specific solvent and storage conditions.
Q5: My this compound solution has precipitated. What should I do?
A5: If precipitation is observed upon thawing a frozen stock solution, gentle warming or sonication can be used to redissolve the compound.[8] To prevent precipitation, consider preparing smaller aliquots of your stock solution to avoid repeated freeze-thaw cycles.[6] If precipitation occurs after dilution into an aqueous buffer, the final concentration may be too high for the solvent composition. In such cases, preparing a higher concentration stock in an organic solvent and then diluting it further into the aqueous medium may help.
Q6: What are the main factors that can cause degradation of this compound?
A6: The primary factors that can lead to the degradation of chemical compounds like this compound are temperature, light, and pH.[7][9] Elevated temperatures can accelerate degradation kinetics.[10][11] Exposure to UV or visible light can cause photodegradation.[7][10][12] The pH of aqueous solutions can also significantly impact stability, with extremes in pH often leading to hydrolysis.[2][13][14][15]
Data Presentation
Table 1: Storage and Solubility of this compound
| Parameter | Value | Source |
| Storage Temperature (Solid) | -20°C | [1] |
| Shelf Life (Solid) | ≥ 24 months | [1] |
| Solubility in Water | 5-10 mg/mL | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a stock solution of this compound for use in biological experiments.
Materials:
-
This compound powder
-
Sterile, high-purity Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, light-protecting microcentrifuge tubes or vials
Procedure:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
In a sterile tube, add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration. It is good practice to purge the solvent with an inert gas before use.
-
Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study for this compound
Objective: To assess the stability of this compound under various stress conditions to understand its degradation profile. This is a crucial step in developing a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water, DMSO, or other relevant solvent
-
pH meter
-
Photostability chamber
-
Oven
-
HPLC system with a UV or PDA detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature for a defined period, protected from light.
-
Thermal Degradation: Expose solid this compound to dry heat in an oven (e.g., 70°C) for a defined period. Also, test a solution of the compound under the same conditions.
-
Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[12][16] A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.[12]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are detectable without completely consuming the parent compound.[1][17][18]
Visualizations
Caption: Best practices for storage and factors affecting the stability of this compound.
Caption: A logical workflow for troubleshooting precipitation of this compound in solution.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sgs.com [sgs.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Nefopam hydrochloride degradation kinetics in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijrpb.com [ijrpb.com]
- 12. q1scientific.com [q1scientific.com]
- 13. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 14. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Addressing Cyclopamine Tartrate Resistance in Cancer Cells
Welcome to the technical support center for researchers investigating Cyclopamine Tartrate resistance. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of resistance mechanisms in your cancer cell models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound in cancer cells?
A1: Resistance to this compound, a Smoothened (SMO) antagonist, is a multifaceted issue. The primary mechanisms can be broadly categorized as:
-
On-Target Alterations: Mutations in the SMO gene can prevent this compound from binding to its target protein, rendering the drug ineffective.[1][2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), actively pumps the drug out of the cell, reducing its intracellular concentration.[3][4][5]
-
Pathway Reactivation Downstream of SMO: Cancer cells can activate the Hedgehog pathway downstream of SMO, primarily through the amplification or overexpression of the transcription factor GLI1, bypassing the need for SMO activity.[6]
-
Activation of Parallel Signaling Pathways: Upregulation of other signaling pathways, such as those involved in Epithelial-Mesenchymal Transition (EMT), can promote cell survival and resistance, independent of Hedgehog signaling.[7][8][9]
-
Cancer Stem Cell (CSC) Enrichment: A subpopulation of cancer stem cells, which are often inherently resistant to various therapies, can be selected for and expanded during treatment.[10][11][12]
-
Hedgehog-Independent Effects: this compound can affect mitochondrial function and cellular metabolism.[13] Resistance may arise from cellular adaptations to these off-target effects.
Q2: How can I determine if my resistant cells have developed mutations in the SMO protein?
A2: The most direct method is to sequence the SMO gene in your resistant cell line and compare it to the parental (sensitive) cell line. Specific point mutations in the transmembrane domain of the SMO protein are known to confer resistance to cyclopamine.[1] Refer to the "Detailed Experimental Protocols" section for a general protocol on gene sequencing.
Q3: What is non-canonical Hedgehog signaling, and how does it contribute to resistance?
A3: Non-canonical Hedgehog signaling refers to the activation of GLI transcription factors through mechanisms that are independent of the SMO protein.[6] For example, other pathways like TGF-β can lead to the activation of GLI.[6] In this scenario, even though this compound successfully inhibits SMO, the downstream effectors of the pathway remain active, leading to cell proliferation and survival. This mechanism is a key reason why some tumors are intrinsically resistant or acquire resistance to SMO inhibitors without any mutations in SMO itself.[6]
Q4: My resistant cells show increased expression of ABC transporters. Is this the definitive cause of resistance?
A4: Increased expression of transporters like ABCG2 is strongly correlated with resistance, but it may not be the sole cause.[3] To functionally validate this mechanism, you can perform a combination therapy experiment. Treat your resistant cells with this compound along with a specific inhibitor of the suspected ABC transporter (e.g., Verapamil for P-glycoprotein).[14] A restoration of sensitivity to this compound would provide strong evidence that drug efflux is a primary resistance mechanism.
Troubleshooting Guides
Problem 1: My cell line, initially sensitive to this compound, now grows at high concentrations of the drug.
| Question | Possible Cause & Explanation | Suggested Action |
| How do I begin to investigate the resistance mechanism? | The cells have likely acquired one or more resistance mechanisms through selective pressure. The most common causes are SMO mutations or upregulation of drug efflux pumps. | Follow the experimental workflow outlined below. Start by comparing the protein and gene expression of key Hedgehog pathway components (SMO, PTCH1, GLI1) and ABC transporters (ABCB1, ABCG2) between your sensitive and resistant cell lines. |
| What if I don't see any changes in Hedgehog pathway genes? | The resistance could be mediated by non-Hedgehog mechanisms. The cells may have undergone Epithelial-Mesenchymal Transition (EMT) or there could be alterations in mitochondrial metabolism. | Analyze the cells for EMT markers (decreased E-cadherin, increased Vimentin).[7][15] Also, consider performing a Seahorse assay to assess mitochondrial respiration, as cyclopamine can impact this function.[13][16] |
Problem 2: I have confirmed there are no SMO mutations in my resistant cell line.
| Question | Possible Cause & Explanation | Suggested Action |
| What is the next most likely mechanism? | Resistance in the absence of SMO mutations often points to either increased drug efflux via ABC transporters or non-canonical (SMO-independent) activation of GLI transcription factors.[3][6] | 1. Check ABC Transporters: Use qPCR and Western Blot to check for overexpression of ABCB1 and ABCG2.[3] 2. Check GLI1/GLI2 Levels: Use qPCR and Western Blot to determine if GLI1 or GLI2 levels are elevated in the resistant cells compared to the sensitive parental line.[6] |
| How do I differentiate between these two possibilities? | If GLI1 levels are high, the resistance is likely due to pathway reactivation. If ABC transporter levels are high, drug efflux is a probable cause. It is also possible for both mechanisms to be active simultaneously. | To confirm the role of drug efflux, use a specific inhibitor for the overexpressed ABC transporter and see if it re-sensitizes the cells to this compound. |
Problem 3: My resistant cells have a different morphology; they appear more elongated and scattered (fibroblast-like).
| Question | Possible Cause & Explanation | Suggested Action |
| What does this morphological change indicate? | This change is a classic indicator of Epithelial-Mesenchymal Transition (EMT), a cellular program where epithelial cells acquire mesenchymal characteristics.[15][17] EMT is strongly associated with drug resistance and increased cell motility.[8][9] | Perform a Western blot to confirm the molecular changes associated with EMT. Check for a decrease in the epithelial marker E-cadherin and an increase in mesenchymal markers like Vimentin and N-cadherin.[15] |
| Can reversing EMT restore sensitivity? | In some models, forcing cells back into an epithelial state can increase drug sensitivity. | Investigate agents known to inhibit EMT drivers (e.g., inhibitors of TGF-β signaling) in combination with this compound to see if sensitivity can be restored. |
Quantitative Data Summaries
Table 1: Representative IC₅₀ Values for Cyclopamine and its Tartrate Salt
| Compound | Cell/Model System | IC₅₀ Value | Reference |
| Cyclopamine | Hh-dependent motor neuron differentiation | ~300 nmol/L | [18] |
| This compound (CycT) | Hh-dependent motor neuron differentiation | ~50 nmol/L | [18] |
| Cyclopamine | Pancreatic Cancer Cells (CFPAC-1/res) | 2 µM & 5 µM (used for treatment) | [12] |
| This compound (CycT) | NSCLC Cells (H1299) | ~25 µM (used for treatment) | [19] |
Note: IC₅₀ values are highly dependent on the cell line and assay conditions. This table provides examples to illustrate the relative potency and concentrations used in published studies.
Table 2: Common Molecular Changes Observed in this compound-Resistant Cancer Cells
| Molecule | Change in Resistant Cells | Functional Role | Reference |
| SMO | Point Mutations | Prevents drug binding | [1][2] |
| GLI1 | Upregulation / Amplification | Bypasses SMO inhibition | [6][12] |
| ABCG2 (BCRP) | Upregulation | Drug Efflux Pump | [3] |
| ABCB1 (P-gp) | Upregulation | Drug Efflux Pump | [3] |
| E-cadherin | Downregulation | Marker of EMT | [7][15] |
| Vimentin | Upregulation | Marker of EMT | [7][15] |
| CD44 / CD133 | Increased Population | Cancer Stem Cell Markers | [10][12] |
Diagrams of Pathways and Workflows
Caption: Canonical vs. Non-Canonical Hedgehog signaling pathways.
Caption: Experimental workflow for investigating resistance mechanisms.
Caption: Overview of key resistance mechanisms to this compound.
Detailed Experimental Protocols
Protocol 1: Analysis of Gene Expression by Quantitative Real-Time PCR (qPCR)
This protocol is for measuring the mRNA levels of genes of interest, such as SMO, GLI1, ABCG2, and VIM.
-
Cell Culture and Treatment:
-
Culture sensitive (parental) and resistant cells under standard conditions.
-
Harvest cells during the logarithmic growth phase. It is recommended to use at least three biological replicates for each cell line.
-
-
RNA Extraction:
-
Lyse approximately 1-2 million cells using a TRIzol-based reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Follow the manufacturer's instructions for total RNA isolation.
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 ratio should be ~2.0).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Include a no-reverse transcriptase (-RT) control to check for genomic DNA contamination.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a 96-well plate. For a typical 20 µL reaction:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
4 µL of nuclease-free water
-
4 µL of diluted cDNA (e.g., 1:10 dilution)
-
-
Use validated primers for your target genes and at least one housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the plate on a real-time PCR machine with a standard thermal cycling program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Normalize the Ct value of your target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the resistant line to the sensitive parental line.
-
Protocol 2: Western Blotting for Protein Expression Analysis
This protocol is for detecting changes in the protein levels of key markers like SMO, GLI1, E-cadherin, and Vimentin.
-
Protein Extraction:
-
Wash cell pellets (from ~2-5 million cells) with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Incubate the membrane with a primary antibody specific to your protein of interest (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 3: Sanger Sequencing of the SMO Gene
This protocol provides a general workflow to identify mutations in the SMO gene.
-
Genomic DNA Extraction:
-
Extract genomic DNA (gDNA) from both sensitive and resistant cell lines using a commercial kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).
-
-
Primer Design and PCR Amplification:
-
Design PCR primers that flank the exons of the SMO gene, particularly those encoding the transmembrane and cytoplasmic domains where resistance mutations are commonly found.
-
Amplify the target regions using a high-fidelity DNA polymerase.
-
-
PCR Product Purification:
-
Run the PCR products on an agarose gel to confirm the correct size.
-
Purify the PCR products from the gel or directly from the reaction mix using a PCR purification kit.
-
-
Sanger Sequencing Reaction:
-
Send the purified PCR products and the corresponding forward and/or reverse primers to a sequencing facility.
-
The facility will perform cycle sequencing reactions and capillary electrophoresis.
-
-
Sequence Analysis:
-
You will receive sequence chromatograms (trace files).
-
Align the sequence from the resistant cells to the sequence from the sensitive (parental) cells and a reference sequence for SMO (e.g., from NCBI).
-
Use sequence analysis software (e.g., SnapGene, FinchTV) to identify any single nucleotide polymorphisms (SNPs) or insertions/deletions that could result in an amino acid change.
-
References
- 1. cmgm-new.stanford.edu [cmgm-new.stanford.edu]
- 2. Effects of oncogenic mutations in Smoothened and Patched can be reversed by cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclopamine reverts acquired chemoresistance and down-regulates cancer stem cell markers in pancreatic cancer cell lines | Swiss Medical Weekly [smw.ch]
- 4. ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting hedgehog-driven mechanisms of drug-resistant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cyxb.cnjournals.com [cyxb.cnjournals.com]
- 8. mdpi.com [mdpi.com]
- 9. Targeting Epithelial-Mesenchymal Transition (EMT) to Overcome Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclopamine reverts acquired chemoresistance and down-regulates cancer stem cell markers in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. smw.ch [smw.ch]
- 13. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epithelial to Mesenchymal Transition Contributes to Drug Resistance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, a modulator of hedgehog signaling and mitochondrial respiration, effectively arrests lung tumor growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scientificarchives.com [scientificarchives.com]
- 18. Tumor shrinkage by this compound through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Optimizing treatment schedules for Cyclopamine Tartrate in animal studies
This guide provides researchers, scientists, and drug development professionals with technical support for optimizing treatment schedules for Cyclopamine Tartrate (CycT) in animal studies. It includes frequently asked questions and troubleshooting guides to address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs) - General
Q1: What is this compound and how does it differ from Cyclopamine?
A1: Cyclopamine is a naturally occurring steroidal alkaloid known to inhibit the Hedgehog (Hh) signaling pathway.[1] However, its use in clinical and laboratory settings is hampered by poor water solubility and acid sensitivity.[1] this compound (CycT) is a salt form created by reacting Cyclopamine with tartaric acid to improve its properties.[1] CycT is water-soluble, exhibits lower acute toxicity, and shows higher inhibitory activity on the Hh pathway compared to its parent compound.[1][2]
Data Summary: Cyclopamine vs. This compound (CycT)
| Property | Cyclopamine (Cyc) | This compound (CycT) | Reference |
|---|---|---|---|
| Water Solubility | Insoluble | 5–10 mg/mL | [1] |
| Mechanism | Hedgehog (Hh) pathway inhibitor; targets Smoothened (SMO) protein | Hedgehog (Hh) pathway inhibitor; targets Smoothened (SMO) protein | [1][3] |
| Potency (in vitro) | IC50 = 300 nmol/L | IC50 = 50 nmol/L | [1] |
| Acute Toxicity (LD50 in mice) | 43.5 mg/kg body weight | 62.5 mg/kg body weight |[1] |
Q2: What is the primary mechanism of action for this compound?
A2: this compound's primary mechanism is the inhibition of the Hedgehog (Hh) signaling pathway.[4] In the absence of a Hedgehog ligand (like Sonic Hedgehog, Shh), the Patched (PTCH) receptor inhibits the activity of Smoothened (SMO), a key signal transducer.[4] When the Hh ligand binds to PTCH, this inhibition is released. Cyclopamine acts by binding directly to the heptahelical bundle of the SMO protein, preventing its activation and keeping the pathway turned off, even in the presence of Hh ligands.[3][4] This ultimately prevents the activation of Gli transcription factors, which are responsible for mediating the pathway's effects on cell proliferation and development.[1] Some studies also suggest CycT has secondary effects, including disrupting mitochondrial function and aerobic respiration.[2][5]
Hedgehog Signaling Pathway and Cyclopamine Inhibition
Caption: Mechanism of Hedgehog pathway inhibition by this compound.
FAQs - Dosing and Administration
Q3: What administration routes are feasible for this compound in animal studies?
A3: Several administration routes have been successfully used for Cyclopamine and its tartrate salt in mouse models. These include:
-
Topical Application: Effective in mouse models of basal cell carcinoma, applied daily for 21 days.[1] This route minimizes systemic toxicity.[1]
-
Intravenous (IV) Injection: Used in non-small cell lung cancer (NSCLC) xenograft models.[6]
-
Intraperitoneal (IP) Injection: Common for bolus administration, but may be limited by toxicity and rapid clearance.[7][8]
-
Oral Gavage (PO): A feasible route, but like IP injection, it is associated with a short elimination half-life.[7][8]
-
Subcutaneous (SC) Osmotic Pump Infusion: This method circumvents the rapid clearance seen with bolus injections by providing continuous infusion, achieving a steady-state serum concentration.[7][8]
Q4: How do I select an appropriate starting dose and schedule?
A4: The optimal dose and schedule are highly dependent on the animal model, tumor type, and administration route. A review of published studies is the best starting point. Bolus administration via IP or oral gavage results in rapid clearance, with a terminal half-life of approximately 4 hours in mice.[7] For sustained pathway inhibition, continuous infusion via an osmotic pump or more frequent dosing may be necessary.[7][8]
Data Summary: Reported Dosing Regimens in Mouse Models
| Animal Model | Administration Route | Dosage | Schedule | Reference |
|---|---|---|---|---|
| Basal Cell Carcinoma | Topical | 0.5 and 5 µmol/L | Daily for 21 days | [1] |
| NSCLC Xenograft | Intravenous (IV) | 7.5 mg/kg | Every 3 days | [6][9] |
| Teratogenicity Study | Intraperitoneal (IP) | 10, 50, 160 mg/kg | Single dose | [7] |
| Teratogenicity Study | Oral Gavage (PO) | 10, 50 mg/kg | Single dose | [7] |
| Teratogenicity Study | Osmotic Pump (SC) | 160 mg/kg/day | Continuous for 1.3 days | [7][8] |
| Breast Cancer Xenograft | Intraperitoneal (IP) | 25 mg/kg/day | Every 3 days (with Paclitaxel) | [10] |
| Osteosarcoma Metastases | Subcutaneous (SC) | Not specified | Daily |[11] |
Troubleshooting Guide
Q5: I am not observing the expected tumor regression in my xenograft model. What could be the cause?
A5: Lack of efficacy can stem from several factors related to the treatment schedule, the drug itself, or the biological model.
-
Suboptimal Dosing/Scheduling: Cyclopamine has a short half-life (~4 hours) when given as a bolus (IP or PO).[7] The dosing schedule may not be frequent enough to maintain a therapeutic concentration. Consider switching to continuous infusion via an osmotic pump or increasing the dosing frequency.
-
Poor Bioavailability: Although CycT is water-soluble, issues with formulation or administration can affect bioavailability. Ensure complete dissolution and accurate dosing. For gastric cancer models, be aware that cyclopamine's efficacy may require concomitant acid inhibition, as high gastrin and acid levels can counteract its effect.[12]
-
Hedgehog Pathway Independence: The tumor model may not be driven by or dependent on the Hedgehog signaling pathway. Confirm the activation of the Hh pathway in your specific cancer model by checking for the expression of target genes like Gli1 and Ptch1.[1]
-
Drug Stability: Ensure the compound has been stored correctly and that prepared solutions are fresh. Aqueous solutions of cyclopamine are not recommended for storage for more than one day.[13]
Troubleshooting Workflow: Lack of In Vivo Efficacy
Caption: A logical workflow for troubleshooting lack of efficacy.
Q6: My animals are showing signs of toxicity (e.g., weight loss, skin ulcerations). How can I mitigate this?
A6: Toxicity is a common concern with systemic administration of pathway inhibitors.
-
Reduce the Dose: This is the most straightforward approach. The LD50 of CycT in mice is 62.5 mg/kg, but toxicity can occur at lower therapeutic doses.[1]
-
Change the Administration Route: If using systemic routes like IP or SC injection, consider a localized route like topical application if the model allows.[1] Continuous infusion with an osmotic pump at a lower daily dose may be better tolerated than high-dose bolus injections.[7]
-
Evaluate the Vehicle: Some vehicles can cause local toxicity. For instance, a cyclopamine/ethanol/triolein preparation was reported to cause skin ulcerations with subcutaneous injections.[11] Ensure your vehicle is well-tolerated and appropriate for the chosen administration route.
-
Monitor Animal Health: Implement a strict monitoring protocol, including daily checks for weight, behavior, and signs of distress, to catch adverse effects early.
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in Mice
This protocol outlines a general procedure for determining the pharmacokinetic (PK) profile of CycT following a single administration.
Objective: To determine key PK parameters (e.g., Cmax, Tmax, half-life) of CycT in mouse plasma.
Methodology:
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6), with sufficient animals for each time point (typically 3-4 mice per point).[14]
-
Drug Preparation: Prepare a dosing solution of this compound in a suitable vehicle (e.g., water or saline for IV, IP; a solution containing HPBCD for PO).[1][7]
-
Administration: Administer a single dose of CycT via the desired route (e.g., 10 mg/kg IV or 50 mg/kg PO).[7][14]
-
Blood Sampling: Collect blood samples (e.g., via tail vein) at multiple time points post-administration. A typical schedule might be:
-
Plasma Preparation: Immediately process blood samples to isolate plasma (e.g., centrifugation of blood collected in EDTA tubes). Store plasma at -80°C until analysis.[1]
-
Sample Analysis:
-
Data Analysis: Use pharmacokinetic modeling software to plot the plasma concentration-time curve and calculate key PK parameters. A two-compartment model is often suitable for cyclopamine.[7]
General In Vivo Experimental Workflow
Caption: A generalized workflow for conducting an in vivo study with CycT.
References
- 1. Tumor shrinkage by this compound through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound, a modulator of hedgehog signaling and mitochondrial respiration, effectively arrests lung tumor growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dose- and Route-Dependent Teratogenicity, Toxicity, and Pharmacokinetic Profiles of the Hedgehog Signaling Antagonist Cyclopamine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the hedgehog signaling antagonist cyclopamine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. The Hedgehog inhibitor cyclopamine antagonizes chemoresistance of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of the Hedgehog-inhibitor cyclopamine on mice with osteosarcoma pulmonary metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclopamine inhibition of the sonic hedgehog pathway in the stomach requires concomitant acid inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
Troubleshooting guide for Cyclopamine Tartrate in research applications
Welcome to the technical support center for Cyclopamine Tartrate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a salt form of cyclopamine, a naturally occurring steroidal alkaloid. It is an inhibitor of the Sonic Hedgehog (SHH) signaling pathway.[1][2][3] Its primary mechanism of action is the direct binding to and inhibition of Smoothened (Smo), a key signal transducer in the SHH pathway.[1][2][4] By inhibiting Smo, this compound prevents the downstream activation of Gli transcription factors, which are responsible for regulating the expression of genes involved in cell proliferation, differentiation, and survival.[2][5]
Q2: What are the advantages of using this compound over Cyclopamine?
This compound was developed to overcome some of the limitations of cyclopamine. The primary advantages include:
-
Improved Solubility: Cyclopamine is poorly soluble in aqueous solutions, which complicates its use in biological experiments.[3][6][7] this compound, however, is water-soluble.[3][8][9]
-
Enhanced Potency: Studies have shown that this compound can have a higher inhibitory activity on the Hedgehog signaling pathway compared to cyclopamine.[3]
-
Lower Toxicity: this compound has been reported to have a lower acute toxicity in mice compared to cyclopamine.[3]
Q3: What are the known applications of this compound in research?
This compound is widely used in cancer research to study tumors where the Hedgehog pathway is aberrantly activated, such as in medulloblastoma, basal cell carcinoma, and certain types of lung, pancreatic, and breast cancers.[2][4][10] It is also used in developmental biology to investigate the role of the SHH pathway in embryogenesis.[2] More recent research has explored its effects on mitochondrial function and heme metabolism.[11][12][13][14]
Troubleshooting Guide
Solubility and Preparation of Stock Solutions
Q4: I'm having trouble dissolving this compound. What is the recommended solvent?
While this compound is more water-soluble than its parent compound, cyclopamine, its solubility can still be limited.[3] For preparing stock solutions, sterile water is a common choice. One study reported dissolving this compound in water at a concentration of 5-10 mg/mL.[3] If you encounter solubility issues, consider the following:
-
Gentle Warming: Gently warming the solution may aid dissolution.
-
Sonication: Brief sonication can also help to dissolve the compound.
-
Alternative Solvents: For certain applications, organic solvents may be used, though this is less common for the tartrate salt. For standard cyclopamine, ethanol and DMSO are often used.[15][16] However, always check the compatibility of the solvent with your specific experimental system.
Q5: How should I store this compound solutions?
For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. One source suggests that aqueous solutions of cyclopamine should not be stored for more than one day.[15]
Experimental Design and Interpretation
Q6: I am observing inconsistent results in my cell culture experiments. What could be the cause?
Inconsistent results with this compound can stem from several factors:
-
Cell Line Variability: The responsiveness of cell lines to SHH pathway inhibition can vary significantly. Ensure that your chosen cell line has an active SHH pathway.
-
Compound Stability: As mentioned, this compound solutions can degrade over time. Always use freshly prepared solutions or properly stored aliquots.
-
Dosage and Treatment Duration: The effective concentration and duration of treatment can vary between cell types. It is crucial to perform a dose-response curve and a time-course experiment to determine the optimal conditions for your specific cell line. For example, in vitro studies have used concentrations ranging from the nanomolar to the micromolar range.[3]
-
Off-Target Effects: At higher concentrations, off-target effects may become more prominent, leading to unexpected results.
Q7: What are the potential off-target effects of this compound?
While this compound is a specific inhibitor of the SHH pathway, some studies have reported effects that may be independent of Smo inhibition. These include:
-
Mitochondrial Respiration: this compound has been shown to inhibit mitochondrial respiration and oxidative phosphorylation (OXPHOS).[11][12][13][14]
-
Heme Metabolism: It can also interfere with heme synthesis and degradation.[11][12][14]
-
MAPK/ERK Pathway: In some breast cancer cell lines, cyclopamine has been observed to suppress the MAPK/ERK signaling pathway.[10]
It is important to consider these potential off-target effects when interpreting your data, especially when using higher concentrations of the compound.
In Vivo Studies
Q8: What are the key considerations for using this compound in animal models?
When using this compound in vivo, several factors need to be carefully considered:
-
Route of Administration: The route of administration can significantly impact the bioavailability and potential toxicity of the compound.[17] Common routes include intravenous (I.V.), intraperitoneal (I.P.), subcutaneous (S.C.), and topical application.[3][11][17]
-
Toxicity and Side Effects: Although less toxic than cyclopamine, this compound can still cause side effects, particularly at higher doses.[3] It is essential to conduct a maximum tolerated dose (MTD) study to determine a safe and effective dose for your animal model. Observed side effects in some studies with cyclopamine preparations have included skin ulcerations.[18]
-
Pharmacokinetics: The pharmacokinetic profile, including the half-life of the compound, will influence the dosing schedule.[3]
Data and Protocols
Quantitative Data Summary
| Parameter | Cyclopamine | This compound | Reference |
| Water Solubility | Insoluble | 5-10 mg/mL | [3] |
| Acute Toxicity (LD50 in mice) | 43.5 mg/kg | 62.5 mg/kg | [3] |
| Inhibitory Concentration (IC50) | 300 nmol/L (motor neuron differentiation) | 50 nmol/L (motor neuron differentiation) | [3] |
General Experimental Protocol: In Vitro Cell Proliferation Assay
This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of this compound: Prepare a stock solution of this compound in sterile water. Further dilute the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, if any).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Proliferation Assay: Assess cell viability and proliferation using a standard method such as MTT, XTT, or a cell counting assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: The Sonic Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (Smo).
Experimental Workflow
Caption: A general experimental workflow for in vitro studies using this compound.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting for experiments with this compound.
References
- 1. Cyclopamine Decreased the Expression of Sonic Hedgehog and its Downstream Genes in Colon Cancer Stem Cells | Anticancer Research [ar.iiarjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Tumor shrinkage by this compound through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. US8658664B2 - this compound salt and uses thereof - Google Patents [patents.google.com]
- 7. Cyclopamine, a naturally occurring alkaloid, and its analogues may find wide applications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20110092530A1 - this compound salt and uses thereof - Google Patents [patents.google.com]
- 10. Cyclopamine is a novel Hedgehog signaling inhibitor with significant anti-proliferative, anti-invasive and anti-estrogenic potency in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a modulator of hedgehog signaling and mitochondrial respiration, effectively arrests lung tumor growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a modulator of hedgehog signaling and mitochondrial respiration, effectively arrests lung tumor growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Cyclopamine - LKT Labs [lktlabs.com]
- 17. Dose- and Route-Dependent Teratogenicity, Toxicity, and Pharmacokinetic Profiles of the Hedgehog Signaling Antagonist Cyclopamine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of the Hedgehog-inhibitor cyclopamine on mice with osteosarcoma pulmonary metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: Cyclopamine Tartrate vs. Vismodegib (GDC-0449) in Hedgehog Pathway Inhibition
In the landscape of preclinical cancer research, the inhibition of the Hedgehog (Hh) signaling pathway has emerged as a promising therapeutic strategy. Two key small molecule inhibitors, the naturally derived Cyclopamine Tartrate and the synthetically developed Vismodegib (GDC-0449), have been pivotal in advancing our understanding and targeting of this pathway. This guide provides an objective comparison of their performance in preclinical models, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection of the most appropriate tool for their studies.
Mechanism of Action: Targeting the Smoothened Receptor
Both this compound and Vismodegib are antagonists of the Smoothened (SMO) receptor, a critical component of the Hh signaling pathway.[1][2] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO.[3] Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which in turn upregulate the expression of genes involved in cell proliferation and survival.[1][2][3] Cyclopamine and Vismodegib directly bind to SMO, preventing its activation and thereby blocking the downstream signaling cascade.[1][4][5] This leads to a reduction in the expression of Hh target genes like GLI1 and PTCH1.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. ajosr.org [ajosr.org]
- 3. Vismodegib and the Hedgehog Pathway Inhibitors: A Historical Perspective to Current Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery and preclinical development of vismodegib - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hedgehog Pathway Inhibitors: Cyclopamine Tartrate and Sonidegib (LDE225)
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the preclinical and clinical profiles of two key Smoothened inhibitors.
In the landscape of targeted cancer therapy, the Hedgehog (Hh) signaling pathway has emerged as a critical focus, particularly in malignancies such as basal cell carcinoma (BCC) and medulloblastoma. Inhibition of Smoothened (SMO), a key transmembrane protein in this pathway, has proven to be an effective therapeutic strategy. This guide provides a detailed comparative analysis of two SMO inhibitors: Cyclopamine Tartrate, a foundational research tool and a derivative of a naturally occurring steroidal alkaloid, and Sonidegib (LDE225), a clinically approved synthetic small molecule.
Mechanism of Action: Targeting the Smoothened Receptor
Both this compound and Sonidegib exert their effects by directly binding to and inhibiting the SMO receptor.[1][2] In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor alleviates PTCH1's inhibition of SMO. This allows SMO to transduce a signal downstream, ultimately leading to the activation and nuclear translocation of the Gli family of transcription factors (Gli1, Gli2, and Gli3), which then induce the expression of target genes responsible for cell proliferation and survival.[3] By antagonizing SMO, both compounds effectively block this cascade, leading to the suppression of Hh target gene expression and subsequent anti-tumor activity.[1][2]
Sonidegib was discovered through high-throughput in vitro screening as a potent SMO antagonist.[4] While both Sonidegib and the parent compound of this compound, cyclopamine, interact with SMO, they are chemically distinct molecules.[5] This can lead to differences in binding affinity and potential interactions with SMO mutations that confer resistance.
Figure 1. Simplified Hedgehog Signaling Pathway and points of inhibition.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and Sonidegib, compiled from preclinical and clinical studies. Direct head-to-head comparative trial data is limited; therefore, this comparison is synthesized from individual study results.
Table 1: In Vitro and Preclinical Efficacy
| Parameter | This compound | Sonidegib (LDE225) |
| Target | Smoothened (SMO) | Smoothened (SMO) |
| IC₅₀ (Hh signaling) | ~50 nM (in motor neuron differentiation assay)[2] | 1.3 nM (mouse SMO), 2.5 nM (human SMO) in binding assays |
| Solubility | Water-soluble (5-10 mg/mL)[2] | Poor aqueous solubility |
| Preclinical Models | Effective in mouse models of basal cell carcinoma[2] and non-small cell lung cancer xenografts.[6][7] | Demonstrates dose-related antitumor activity in subcutaneous medulloblastoma allograft mouse models. |
| Off-Target Effects | Can interfere with mitochondrial function and aerobic respiration.[8][9] | The IC₅₀ values for major human CYP450 enzymes are greater than 10 μM. |
Table 2: Pharmacokinetic Profiles
| Parameter | This compound | Sonidegib (LDE225) |
| Administration | Topical, Intravenous (preclinical)[2][10] | Oral[11] |
| Bioavailability | Poor oral bioavailability for parent compound cyclopamine.[12] | <10% (oral)[13] |
| Plasma Protein Binding | Data not readily available | >99%[4] |
| Time to Peak (Tₘₐₓ) | Varies by administration route | ~2-4 hours (single dose)[11][14] |
| Half-life (t₁/₂) | Not significantly different from cyclopamine (animal-dependent)[2] | ~28 days[11][14] |
| Metabolism | Data not readily available | Primarily via CYP3A[11] |
| Excretion | Data not readily available | ~70% feces, ~30% urine[11] |
Table 3: Clinical Efficacy of Sonidegib in Advanced Basal Cell Carcinoma (BOLT Study)
| Endpoint (30-month follow-up, 200 mg dose) | Locally Advanced BCC (laBCC) | Metastatic BCC (mBCC) |
| Objective Response Rate (ORR) | 56.1% (central review), 71.2% (investigator review)[15] | 7.7% (central review), 23.1% (investigator review)[15] |
| Complete Response (CR) | 5%[16] | 0%[16] |
| Median Duration of Response (DoR) | 26.1 months (central review)[15] | 24.0 months (central review)[15] |
| Median Progression-Free Survival (PFS) | 22.1 months[16] | 13.1 months[15] |
| 2-Year Overall Survival (OS) Rate | 93.2%[15] | 69.3%[15] |
Note: this compound has not undergone extensive clinical trials for cancer treatment in the same manner as Sonidegib.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of SMO inhibitors are provided below.
Gli-Luciferase Reporter Assay
This in vitro assay is a cornerstone for quantifying the activity of the Hedgehog pathway and assessing the inhibitory potential of compounds like this compound and Sonidegib.
Objective: To measure the inhibition of Gli-mediated transcription in response to SMO antagonists.
Methodology:
-
Cell Culture: Utilize a stable cell line, such as NIH/3T3 cells, that has been engineered to express a firefly luciferase reporter gene under the control of a Gli-responsive promoter. A constitutively expressed Renilla luciferase is often included as an internal control for normalization.[17][18][19]
-
Cell Seeding: Plate the cells in a 96-well plate and allow them to grow to confluency.[19]
-
Pathway Activation: Induce Hedgehog pathway signaling by treating the cells with a SMO agonist, such as SAG (Smoothened Agonist), or with conditioned medium from cells overexpressing a Hedgehog ligand (e.g., Shh-N).[17][18]
-
Compound Treatment: Concurrently with pathway activation, treat the cells with serial dilutions of the test compound (this compound or Sonidegib) or vehicle control.[17]
-
Incubation: Incubate the cells for 24-48 hours to allow for pathway activation and reporter gene expression.[19]
-
Lysis and Luciferase Measurement: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.[20][21]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the Gli-mediated transcriptional activity.
Figure 2. Experimental workflow for the Gli-Luciferase Reporter Assay.
SMO Binding Assay (BODIPY-Cyclopamine Competition)
This assay directly measures the binding of a test compound to the SMO receptor by competing with a fluorescently labeled ligand.
Objective: To determine the binding affinity of this compound or Sonidegib to the SMO receptor.
Methodology:
-
Cell Culture and Transfection: Use a cell line, such as HEK293T, that transiently overexpresses the human SMO receptor.[22][23]
-
Compound Incubation: Treat the SMO-expressing cells with various concentrations of the unlabeled test compound (this compound or Sonidegib).
-
Fluorescent Ligand Addition: Add a constant, low concentration of BODIPY-cyclopamine, a fluorescent derivative of cyclopamine that binds to SMO.
-
Incubation: Allow the cells to incubate with the compounds and the fluorescent ligand to reach binding equilibrium.
-
Washing and Fixation: Wash the cells to remove unbound fluorescent ligand and then fix them.
-
Detection: Quantify the amount of BODIPY-cyclopamine bound to the cells using methods such as flow cytometry or high-content imaging.[22][24]
-
Data Analysis: The fluorescence intensity will be inversely proportional to the binding affinity of the test compound. Plot the fluorescence intensity against the concentration of the test compound to calculate the Ki or IC₅₀ for binding.
A more advanced version of this assay, the NanoBRET-based binding assay, can also be employed for real-time analysis of ligand-receptor binding in living cells with higher sensitivity.[25][26][27][28]
In Vivo Tumor Xenograft/Allograft Model
This experimental model is crucial for evaluating the anti-tumor efficacy of Hedgehog pathway inhibitors in a living organism.
Objective: To assess the in vivo anti-tumor activity of this compound or Sonidegib.
Methodology:
-
Animal Model: Utilize immunocompromised mice (for human cell line xenografts) or genetically engineered mouse models with constitutive Hedgehog pathway activation (e.g., Ptch1+/- mice) that develop tumors like BCC or medulloblastoma.[2][29]
-
Tumor Implantation: For xenograft models, subcutaneously implant human cancer cells with an activated Hedgehog pathway into the flanks of the mice. For allograft or genetically engineered models, tumors will develop spontaneously or can be transplanted.
-
Compound Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound or Sonidegib via a clinically relevant route (e.g., oral gavage for Sonidegib, topical or IV for this compound in preclinical studies) at predetermined doses and schedules. The control group receives a vehicle solution.[30]
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as histology, immunohistochemistry for Hh pathway markers (e.g., Gli1), or gene expression analysis.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of the compound.
References
- 1. What is the mechanism of Sonidegib Phosphate? [synapse.patsnap.com]
- 2. Tumor shrinkage by this compound through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Investigator-Initiated Open-Label Trial of Sonidegib in Advanced Basal Cell Carcinoma Patients Resistant to Vismodegib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a modulator of hedgehog signaling and mitochondrial respiration, effectively arrests lung tumor growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a modulator of hedgehog signaling and mitochondrial respiration, effectively arrests lung tumor growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential pharmacology and clinical utility of sonidegib in advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chm.bris.ac.uk [chm.bris.ac.uk]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Long‐term efficacy and safety of sonidegib in patients with locally advanced and metastatic basal cell carcinoma: 30‐month analysis of the randomized phase 2 BOLT study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dermnetnz.org [dermnetnz.org]
- 17. benchchem.com [benchchem.com]
- 18. web.stanford.edu [web.stanford.edu]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. med.emory.edu [med.emory.edu]
- 21. assaygenie.com [assaygenie.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Kozielewicz lab - A NanoBRET-Based Binding Assay for Smoothened Allows [kozielewicz.com]
- 26. biorxiv.org [biorxiv.org]
- 27. researchgate.net [researchgate.net]
- 28. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
- 30. benchchem.com [benchchem.com]
Validating Gli1 Inhibition by Cyclopamine Tartrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cyclopamine Tartrate and other Hedgehog (Hh) signaling pathway inhibitors, with a focus on their efficacy in inhibiting Gli1, a key transcription factor in the pathway. Experimental data is presented to support these comparisons, along with detailed protocols for validating inhibitor activity.
Comparative Efficacy of Hedgehog Pathway Inhibitors
The inhibitory effects of this compound and alternative compounds on the Hedgehog signaling pathway are summarized below. The data highlights the half-maximal inhibitory concentrations (IC50) required to suppress Gli-mediated transcription or cell viability in various cancer cell lines.
| Inhibitor | Target | Cell Line/Assay | IC50 | Citation |
| This compound | Smoothened (SMO) | Glioblastoma (U87-MG) Gli-luciferase reporter | ~5 µM | [1] |
| Pancreatic Cancer (E3LZ10.7) | Not specified, significant inhibition at 6 µM | |||
| GANT61 | Gli1/Gli2 | T-cell Lymphoma (Jurkat) | 13.76 µM | [2] |
| T-cell Lymphoma (Karpass299) | 6.81 µM | [2] | ||
| T-cell Lymphoma (Myla3676) | 10.23 µM | [2] | ||
| Hepatocellular Carcinoma (Huh7) | 4.48 µM | [3] | ||
| Hepatocellular Carcinoma (HLE) | 6.73 µM | [3] | ||
| NIH 3T3 Gli-luciferase reporter | ~5 µM | [4] | ||
| SANT-1 | Smoothened (SMO) | NIH 3T3 cells (Shh-induced) | ~5 nM | [5] |
| Direct SMO antagonism | Not applicable | 20 nM | [6] | |
| Vismodegib (GDC-0449) | Smoothened (SMO) | Advanced Basal Cell Carcinoma | Not specified, FDA-approved at 150 mg daily | [7] |
Understanding the Hedgehog Signaling Pathway and Inhibition
The Hedgehog signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in various cancers. The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH1) receptor, which relieves its inhibition of Smoothened (SMO). Activated SMO then triggers a signaling cascade that leads to the activation of Gli transcription factors (Gli1, Gli2, and Gli3), which translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.[4][8]
This compound is a well-characterized inhibitor that directly binds to and inactivates SMO, thereby preventing the downstream activation of Gli proteins.[4] Alternative inhibitors target the pathway at different points. For instance, SANT-1 also targets SMO, but with a much higher potency than cyclopamine.[5][6] In contrast, GANT61 acts downstream of SMO, directly inhibiting the DNA-binding activity of Gli1 and Gli2.[2][4] This makes GANT61 a valuable tool for studying Hedgehog signaling that has become resistant to SMO inhibitors. Vismodegib is an FDA-approved SMO inhibitor used in the treatment of certain cancers.[7]
Caption: Hedgehog signaling pathway and points of inhibition.
Experimental Protocols for Validating Gli1 Inhibition
Accurate validation of Gli1 inhibition is crucial for drug development and research. The following are detailed protocols for three common experimental techniques used to quantify the effects of inhibitors on the Hedgehog pathway.
Caption: General workflow for inhibitor validation.
Luciferase Reporter Assay for Gli Activity
This assay measures the transcriptional activity of Gli proteins, providing a functional readout of Hedgehog pathway activation.
Materials:
-
HEK293 or NIH-3T3 cells
-
Gli-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Gli-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Hedgehog Pathway Activation: After 24 hours, replace the medium with a low-serum medium containing a Hedgehog pathway agonist (e.g., Shh-conditioned medium or a Smoothened agonist like SAG), with and without the inhibitor (e.g., this compound) at various concentrations.[8]
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Western Blot for Gli1 Protein Expression
This technique is used to detect and quantify the levels of Gli1 protein in cells treated with an inhibitor.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Gli1 and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: After treating cells with the inhibitor, wash them with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Gli1 and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the Gli1 protein level to the loading control.
Quantitative PCR (qPCR) for Gli1 mRNA Expression
qPCR is a sensitive method to measure the amount of Gli1 mRNA, providing insight into the inhibitor's effect on gene transcription.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for Gli1 and a reference gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from inhibitor-treated and control cells using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for Gli1 and the reference gene, and the cDNA template.[9]
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.[9]
-
Data Analysis: Determine the cycle threshold (Ct) values for Gli1 and the reference gene. Calculate the relative expression of Gli1 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the untreated control.[10]
References
- 1. Cyclopamine-Mediated Hedgehog Pathway Inhibition Depletes Stem-Like Cancer Cells in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLI1 inhibitor GANT61 exhibits antitumor efficacy in T-cell lymphoma cells through down-regulation of p-STAT3 and SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GANT61, an inhibitor of Gli1, inhibits the proliferation and migration of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Hedgehog signal transduction by Smoothened: Pharmacologic evidence for a 2-step activation process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 7. targetedonc.com [targetedonc.com]
- 8. web.stanford.edu [web.stanford.edu]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. gene-quantification.de [gene-quantification.de]
A Researcher's Guide to Smoothened Inhibitors: Comparing In Vitro Potency
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a known driver in several cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention. At the heart of this pathway lies Smoothened (SMO), a G protein-coupled receptor whose activity is essential for signal transduction. Consequently, SMO has emerged as a key target for a new class of anticancer drugs.
This guide provides an objective comparison of the in vitro performance of various Smoothened inhibitors, focusing on their half-maximal inhibitory concentration (IC50) values. The data is supported by detailed experimental methodologies to aid researchers, scientists, and drug development professionals in making informed decisions.
The Hedgehog Signaling Pathway
The canonical Hedgehog signaling cascade is initiated when a Hedgehog ligand (such as Sonic Hedgehog, Shh) binds to its receptor, Patched (PTCH). In the absence of a ligand, PTCH actively inhibits SMO, keeping the pathway dormant. Upon Hh binding, this inhibition is lifted, allowing SMO to become active. This activation triggers a downstream cascade involving the Suppressor of fused (SUFU) and ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, GLI3). Once in the nucleus, GLI proteins induce the expression of target genes that regulate cell proliferation, survival, and differentiation.[1] Smoothened inhibitors act by directly binding to SMO, preventing its activation and thereby blocking the entire downstream signaling cascade.
Comparative Potency of Smoothened Inhibitors
The in vitro potency of Smoothened inhibitors is commonly determined by their IC50 value, which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. This value is highly dependent on the assay methodology. The table below summarizes the IC50 values for several notable SMO inhibitors across different in vitro assays.
| Inhibitor | Target | Assay Type | IC50 (nM) |
| Vismodegib (GDC-0449) | Smoothened (SMO) | Cell-free Hedgehog pathway assay | 3[2] |
| Smoothened (SMO) | GLI1-luciferase reporter assay | 28[3] | |
| Sonidegib (LDE225) | Smoothened (SMO) | Cell-based reporter assay (mouse) | 1.3[1][2] |
| Smoothened (SMO) | Cell-based reporter assay (human) | 2.5[2] | |
| Glasdegib (PF-04449913) | Smoothened (SMO) | Cell-based assay | 5[4] |
| Taladegib (LY2940680) | Smoothened (SMO) | Gli-luciferase reporter assay | 4.4[5] |
| Cyclopamine | Smoothened (SMO) | Cell-based assay (TM3Hh12 cells) | 46[2] |
| SANT-1 | Smoothened (SMO) | Cell-based assay | 20[2] |
| Itraconazole | Hedgehog Signaling | Cell-based assays | 100-700[6] |
| CUR61414 | Hedgehog Signaling | Hh-responsive reporter cell line | 100-200[7] |
| BMS-833923 (XL139) | Smoothened (SMO) | [³⁵S]GTPγS binding assay | 1-30[8] |
| PF-5274857 | Smoothened (SMO) | Cell-based assay | 5.8[4] |
| HH-13 | Smoothened (SMO) | SAG-induced reporter system | 9.3[9] |
| Smoothened (SMO-D473H mutant) | GLI1-luciferase reporter assay | <200[9][10] | |
| HH-20 | Smoothened (SMO) | SAG-induced reporter system | 28.9[9] |
| Smoothened (SMO-D473H mutant) | GLI1-luciferase reporter assay | <200[9][10] | |
| 0025A | Smoothened (SMO) | βarr2-GFP puncta formation assay | 1.7[3] |
Note: IC50 values can vary between different cell lines and specific assay conditions.
Experimental Protocols
Accurate determination of IC50 values relies on robust and well-defined experimental protocols. Below are methodologies for common assays used to evaluate SMO inhibitors.
GLI-Luciferase Reporter Assay
This cell-based assay is a widely used method to quantify Hedgehog pathway activity.[11] It utilizes a cell line (e.g., NIH-3T3 or Shh-LIGHT2) engineered to express a luciferase reporter gene under the control of a GLI-responsive promoter.[8][10] Inhibition of SMO prevents GLI activation, leading to a decrease in luciferase expression, which can be measured as a reduction in luminescence.
Methodology:
-
Cell Culture: Plate GLI-luciferase reporter cells (e.g., NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter) in a 96-well plate and culture until they reach a high confluency.[10]
-
Pathway Activation: Replace the culture medium with a low-serum medium containing a Hedgehog pathway agonist. This can be Sonic Hedgehog-conditioned medium (Shh-CM) or a small molecule SMO agonist like SAG (typically 100-200 nM).[10][11]
-
Inhibitor Treatment: Immediately add the Smoothened inhibitor in a serial dilution to the appropriate wells. Include a vehicle control (e.g., DMSO).[11]
-
Incubation: Incubate the cells for a sufficient period (e.g., 30-48 hours) to allow for reporter gene expression.[10]
-
Lysis and Luminescence Reading: Lyse the cells using a passive lysis buffer. Transfer the cell lysate to an opaque luminometer plate.
-
Data Acquisition: Measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega Dual-Luciferase® Reporter Assay System). A Renilla luciferase reporter is often co-transfected to normalize for cell viability and transfection efficiency.[10]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luminescence against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Competitive Binding Assay (BODIPY-Cyclopamine)
This assay directly measures the ability of a test compound to displace a fluorescently labeled ligand, BODIPY-cyclopamine, from the Smoothened receptor.[2] The principle is based on fluorescence polarization (FP) or other fluorescence-based readouts.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human SMO receptor (e.g., HEK293 cells).[2]
-
Assay Setup: In a microplate, combine the SMO-expressing cell membranes, a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM), and serial dilutions of the unlabeled test inhibitor.[3]
-
Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light, to allow the binding to reach equilibrium.[2]
-
Data Acquisition: Measure the fluorescence polarization using a microplate reader at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~520 nm emission for BODIPY).[2]
-
Data Analysis: As the concentration of the unlabeled inhibitor increases, it displaces the BODIPY-cyclopamine, causing a decrease in fluorescence polarization. Plot the polarization values against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50.[2]
[³⁵S]GTPγS Binding Assay
This is a functional, cell-free assay that measures the activation of G proteins coupled to a receptor.[12] When SMO is active, it catalyzes the exchange of GDP for GTP on the α-subunit of its coupled G protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on the activated Gα subunit.[13][14] Inhibitors of SMO will prevent this activation, leading to a reduced [³⁵S]GTPγS binding signal.
Methodology:
-
Membrane Preparation: Isolate cell membranes containing the SMO receptor and the relevant G proteins.
-
Reaction Mixture: Prepare a reaction mixture containing the cell membranes, a high concentration of GDP, and the test inhibitor at various concentrations.[15]
-
Initiate Reaction: Start the reaction by adding the SMO agonist (e.g., SAG) and [³⁵S]GTPγS.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 27-30°C) for a set time (e.g., 60-90 minutes).[16]
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound [³⁵S]GTPγS. Wash the filters to remove unbound [³⁵S]GTPγS.[16]
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the measured counts per minute (CPM) against the log of the inhibitor concentration. The data is then used to calculate the IC50 value, representing the concentration at which the agonist-stimulated [³⁵S]GTPγS binding is reduced by 50%.
References
- 1. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of a potent antagonist of smoothened in hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-protocol.org [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. en.bio-protocol.org [en.bio-protocol.org]
- 9. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. web.stanford.edu [web.stanford.edu]
- 11. benchchem.com [benchchem.com]
- 12. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Cyclopamine Tartrate Versus Other Hedgehog Pathway Inhibitors in Preclinical Studies
For researchers and drug development professionals navigating the landscape of cancer therapeutics, the Hedgehog (Hh) signaling pathway represents a critical target. Aberrant activation of this pathway is a known driver in various malignancies, including basal cell carcinoma and medulloblastoma. This guide provides an objective, data-driven comparison of Cyclopamine Tartrate, a naturally derived steroidal alkaloid, with other key Hedgehog pathway inhibitors. The focus is on preclinical data to assist in early-stage research and development decisions.
The Hedgehog signaling cascade is a crucial regulator of embryonic development that is typically quiescent in adult tissues.[1] Its reactivation in adults can lead to the development and progression of cancer.[1] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor, which relieves its inhibition of the G protein-coupled receptor, Smoothened (SMO).[2] Activated SMO then transduces a signal downstream, leading to the activation of the GLI family of transcription factors, which promote the transcription of genes involved in cell proliferation and survival.[2]
Cyclopamine and its tartrate salt were among the first identified inhibitors of the Hh pathway, acting by directly targeting SMO.[3][4] While instrumental in elucidating the pathway's role in cancer, Cyclopamine's clinical development has been hampered by poor solubility and modest potency.[3][5] This has led to the development of synthetic and semi-synthetic inhibitors with improved pharmacological properties.[5][6]
Quantitative Performance Comparison of Hedgehog Pathway Inhibitors
The relative potency of Hedgehog pathway inhibitors is a key determinant of their potential therapeutic efficacy. The following tables summarize the in vitro potency of Cyclopamine and its derivatives against other notable SMO inhibitors, primarily using IC50 and EC50 values from various cell-based assays.
Table 1: In Vitro Potency (IC50/EC50) of Hedgehog Pathway Inhibitors
| Inhibitor | Assay Type | Cell Line/System | IC50 / EC50 (nM) |
| Cyclopamine | Gli-Luciferase Reporter Assay | NIH-3T3 | 315 |
| Gli-Luciferase Reporter Assay | HEPM | 59 | |
| C3H10T1/2 Cell Differentiation | C3H10T1/2 | 399 | |
| BODIPY-cyclopamine Binding | C3H10T1/2 (hSMO overexpression) | 114 | |
| This compound | Not specified | Not specified | More potent than Cyclopamine |
| Saridegib (IPI-926) | Gli-Luciferase Reporter Assay | NIH-3T3 | 9 |
| Gli-Luciferase Reporter Assay | HEPM | 2 | |
| C3H10T1/2 Cell Differentiation | C3H10T1/2 | 12 | |
| BODIPY-cyclopamine Binding | C3H10T1/2 (hSMO overexpression) | 1 | |
| Vismodegib (GDC-0449) | SMO Binding | Not specified | 3 |
| Sonidegib (LDE225) | SMO Binding | Not specified | 11 |
| HhAntag | Gli-Luciferase Reporter Assay | Not specified | 40 |
Note: IC50 and EC50 values can vary depending on the specific experimental conditions, cell lines, and assay methods used.
In Vivo Efficacy
While direct head-to-head in vivo comparisons are limited, preclinical studies have demonstrated the anti-tumor activity of various Hedgehog pathway inhibitors in xenograft models.
Table 2: In Vivo Efficacy of Hedgehog Pathway Inhibitors
| Inhibitor | Cancer Model | Key Findings |
| This compound | Mouse models of basal cell carcinoma | Topical application led to tumor shrinkage and decreased expression of Hh target genes.[3] |
| Saridegib (IPI-926) | Mouse medulloblastoma model | Increased lifespan.[7] |
| HhAntag | Genetically engineered mouse model of medulloblastoma | Oral administration at 100 mg/kg twice daily for two weeks resulted in tumor elimination.[2] |
| Vismodegib (GDC-0449) | Medulloblastoma and primary human tumor xenograft models (colorectal, pancreatic) | Demonstrated anti-tumor activity that correlated with Hh pathway blockade.[8] |
| Sonidegib (LDE225) | Preclinical models of medulloblastoma, ovarian cancer, glioblastoma, melanoma, renal cell carcinoma, leukemia, and breast cancer | Showed efficacy in multiple tumor types.[9] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the Hedgehog signaling pathway and a typical workflow for evaluating inhibitor potency.
Caption: Hedgehog Signaling Pathway and SMO Inhibition.
Caption: Experimental Workflow for IC50 Determination.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of Hedgehog pathway inhibitors.
Gli-Responsive Luciferase Reporter Assay
This cell-based assay is a standard method for quantifying the activity of the Hedgehog pathway at the level of GLI transcription factor activity.[2]
1. Cell Culture and Transfection:
-
Culture NIH/3T3 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% calf serum and penicillin-streptomycin.
-
Co-transfect cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Select and expand a stable cell line expressing both reporters.
2. Compound Treatment:
-
Seed the stable reporter cells in a 96-well plate.
-
After cell attachment, replace the growth medium with a low-serum medium.
-
Add a Hedgehog pathway agonist (e.g., a Smoothened agonist or Sonic Hedgehog ligand) to stimulate the pathway.
-
Simultaneously, add the Hedgehog pathway inhibitors (e.g., this compound, Vismodegib) at various concentrations (typically a serial dilution). Include a vehicle control (e.g., DMSO).
3. Incubation and Lysis:
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, lyse the cells using a passive lysis buffer.
4. Luminescence Measurement:
-
Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
5. Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the inhibitor concentration.
-
Calculate the EC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the agonist-induced luciferase activity, using a non-linear regression analysis.
Xenograft Tumor Model
This in vivo model is used to assess the anti-tumor efficacy of an inhibitor in a living organism.[1]
1. Cell Implantation:
-
Inoculate human cancer cells with an activated Hedgehog pathway (e.g., medulloblastoma or pancreatic cancer cells) subcutaneously into the flank of immunocompromised mice. The cells are often mixed with Matrigel to support initial tumor growth.[1]
2. Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign the mice into different treatment groups (e.g., vehicle control, this compound, other inhibitors at various doses).
3. Drug Administration:
-
Administer the Hedgehog inhibitors or a vehicle control to the mice daily via a suitable route (e.g., oral gavage, intraperitoneal injection) for a specified period (e.g., 21 days).[1]
4. Tumor Measurement:
-
Measure the tumor volume at regular intervals (e.g., twice a week) using calipers. Tumor volume is often calculated using the formula: (Length x Width²) / 2.
5. Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
The tumors can be weighed and used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67) and Hedgehog pathway components (e.g., GLI1).[1]
6. Efficacy Determination:
-
The efficacy of the inhibitor is determined by comparing the tumor growth inhibition in the treated groups relative to the vehicle control group.
Summary and Conclusion
This compound, while a foundational tool in the study of the Hedgehog pathway, exhibits lower potency compared to more recently developed synthetic and semi-synthetic inhibitors like Saridegib, Vismodegib, and Sonidegib.[1][10] The improved solubility and efficacy of this compound over its parent compound, Cyclopamine, represented a step forward, but the newer generation of inhibitors has demonstrated significantly lower IC50 values in in vitro assays and promising anti-tumor activity in preclinical in vivo models.[1][3]
While the data presented here is collated from various studies, it underscores the importance of considering these more potent, second-generation inhibitors for translational research and clinical development. The choice of inhibitor will ultimately depend on the specific cancer type, the desired pharmacokinetic profile, and the therapeutic window. The experimental protocols provided offer a framework for researchers to conduct their own head-to-head comparisons to make informed decisions for their specific research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tumor shrinkage by this compound through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. ajosr.org [ajosr.org]
- 6. The use of hedgehog antagonists in cancer therapy: a comparison of clinical outcomes and gene expression analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hedgehog pathway inhibitor saridegib (IPI-926) increases lifespan in a mouse medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I Trial of Hedgehog Pathway Inhibitor Vismodegib (GDC-0449) in Patients with Refractory, Locally Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of sonic hedgehog pathway inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating Target Engagement of Cyclopamine Tartrate in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cyclopamine Tartrate with other key Hedgehog (Hh) pathway inhibitors for validating target engagement in cellular assays. We present a summary of quantitative data, detailed experimental protocols, and visualizations of the signaling pathway and experimental workflows to aid in the selection and application of these compounds in research and drug development.
Introduction to this compound and the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development and progression of various cancers. Cyclopamine, a naturally occurring steroidal alkaloid, was one of the first identified inhibitors of this pathway. It exerts its effect by directly binding to and inhibiting Smoothened (SMO), a key signal transducer in the Hh cascade.[1] this compound is a salt form of cyclopamine with improved water solubility, facilitating its use in cellular assays.[2]
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of SMO. Ligand binding relieves this inhibition, allowing SMO to transduce the signal, which ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of target genes, including PTCH1 and GLI1 itself.
Quantitative Comparison of Hedgehog Pathway Inhibitors
The efficacy of Hedgehog pathway inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various cellular assays. Below is a comparative summary of the IC50 values for this compound and other widely used inhibitors targeting either Smoothened (Vismodegib, Sonidegib, SANT-1) or the downstream transcription factor GLI1 (GANT-61).
Table 1: Comparative IC50 Values of Hedgehog Pathway Inhibitors in a Gli-Luciferase Reporter Assay
| Compound | Target | Cell Line/System | IC50 (nM) |
| Cyclopamine | Smoothened (SMO) | Cell-based assay | 46[3] |
| Vismodegib (GDC-0449) | Smoothened (SMO) | Cell-free Hedgehog pathway assay | 3[3] |
| Sonidegib (LDE225) | Smoothened (SMO) | Cell-based reporter assay (mouse/human) | 1.3 / 2.5[3] |
| SANT-1 | Smoothened (SMO) | Cell-based assay | 20[3] |
| GANT-61 | GLI1/2 | Cell-based reporter assay | 5000[3] |
Note: IC50 values can vary depending on the specific experimental conditions, cell lines, and assay methods used. The data presented here is a compilation from various sources for comparative purposes.
Key Cellular Assays for Validating Target Engagement
Validation of target engagement for Hedgehog pathway inhibitors relies on a variety of cellular assays that measure different aspects of the signaling cascade. Here, we detail the protocols for three key experiments.
Gli-Luciferase Reporter Assay
This assay is a widely used method to quantify the transcriptional activity of the GLI proteins, the final effectors of the Hedgehog pathway.
Experimental Protocol:
-
Cell Culture: Culture NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% calf serum and penicillin/streptomycin.
-
Cell Plating: Seed the cells into 96-well plates at a density that allows them to reach confluency on the day of the assay. Incubate for 24 hours.
-
Pathway Activation and Inhibition: Replace the culture medium with a low-serum (0.5%) medium. Stimulate the Hedgehog pathway by adding a Smoothened agonist, such as SAG (at a final concentration of 100 nM). Concurrently, add serial dilutions of the test inhibitors (e.g., this compound) and controls.
-
Incubation: Incubate the plates for 30-48 hours.
-
Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized values against the inhibitor concentration to determine the IC50.[4][5]
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This assay directly measures the mRNA levels of Hedgehog target genes, such as GLI1 and PTCH1, to confirm pathway inhibition.
Experimental Protocol:
-
Cell Treatment: Plate a Hedgehog-responsive cell line (e.g., NIH/3T3 or a relevant cancer cell line) and allow the cells to adhere. Treat the cells with the desired concentrations of Hedgehog pathway inhibitors for a specified time (e.g., 24-48 hours).
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or B2M) for normalization.[6][7]
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Immunofluorescence Staining of Smoothened Ciliary Translocation
Upon pathway activation, Smoothened translocates to the primary cilium. This assay visualizes this translocation and can be used to differentiate the mechanism of action of various SMO inhibitors.
Experimental Protocol:
-
Cell Culture and Treatment: Seed NIH/3T3 cells on glass coverslips. After reaching the desired confluency, treat the cells with Hedgehog pathway agonists (e.g., Shh-conditioned medium) and/or inhibitors for a defined period (e.g., 4-24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Antibody Staining: Incubate the cells with a primary antibody against Smoothened overnight at 4°C. The following day, wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature. A co-stain for a ciliary marker (e.g., acetylated α-tubulin) is recommended.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining. Visualize and capture images using a fluorescence microscope.
-
Analysis: Quantify the percentage of cells showing Smoothened localization to the primary cilium.
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the Hedgehog signaling pathway, the experimental workflow for target engagement validation, and the logical relationship between this compound and its alternatives.
Caption: The Hedgehog signaling pathway and points of inhibition.
Caption: Workflow for validating target engagement.
Caption: Relationship of inhibitors to the Hedgehog pathway.
References
- 1. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.stanford.edu [web.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Cyclopamine Tartrate and Other Smoothened Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, has been implicated in the pathogenesis of several human cancers when aberrantly reactivated.[1][2][3] The Smoothened (SMO) receptor, a key signal transducer in this pathway, has emerged as a prime therapeutic target.[1][4][5] This guide provides a comparative analysis of the pioneering SMO antagonist, Cyclopamine Tartrate, and other notable SMO inhibitors, including both preclinical and clinically approved agents. The comparison is based on available experimental data to objectively assess their performance.
Mechanism of Action: Targeting the Smoothened Receptor
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor, Patched (PTCH).[1][6] In the absence of a ligand, PTCH inhibits SMO.[1] Ligand binding to PTCH relieves this inhibition, allowing SMO to transduce a signal downstream, ultimately leading to the activation of the GLI family of transcription factors and the expression of Hh target genes that promote cell proliferation and survival.[1][6]
All the compounds discussed in this guide are SMO antagonists. They directly bind to the SMO receptor, preventing its activation and thereby blocking the downstream signaling cascade.[6][7] This leads to the suppression of Hh target gene transcription.[7]
Comparative Efficacy Data
The following tables summarize the in vitro potency and clinical efficacy of this compound and other selected SMO antagonists.
Table 1: In Vitro Potency of SMO Antagonists
| Inhibitor | Assay Type | Cell Line/System | IC50 / EC50 | Reference |
| Cyclopamine | Gli-luciferase reporter activity | C3H10T1/2 cells | 500 nM - 1 µM | [8] |
| Hh signaling-dependent motor neuron differentiation | Not specified | 300 nmol/L | [9] | |
| Anti-proliferative activity | Human breast cancer cells | ~10.57 μM | [7] | |
| This compound (CycT) | Hh signaling-dependent motor neuron differentiation | Not specified | 50 nmol/L | [9] |
| Saridegib (IPI-926) | Gli-luciferase reporter activity | NIH-3T3 cells | 9 nM | [10] |
| Gli-luciferase reporter activity | HEPM cells | 2 nM | [10] | |
| Alkaline phosphatase production | C3H10T1/2 cells | 12 nM | [10] | |
| BODIPY-labeled cyclopamine binding | C3H10T1/2 cells overexpressing human Smo | 1 nM | [10] | |
| Gli-luciferase activity (WT SMO) | C3H10T1/2 cells | 9 nM | [8] | |
| Gli-luciferase activity (D473H SMO mutant) | C3H10T1/2 cells | 244 nM | [8] | |
| Vismodegib (GDC-0449) | Gli-luciferase reporter activity | Not specified | 7–30 nM range | [8] |
| Sonidegib (LDE225) | Gli-luciferase reporter activity | Not specified | 7–30 nM range | [8] |
| KAAD-Cyclopamine | Not specified | Not specified | 10-20 fold more potent than cyclopamine | [11] |
Note: IC50 and EC50 values can vary depending on the specific experimental conditions, cell lines, and assay methods used.
Table 2: Clinical Efficacy of FDA-Approved SMO Antagonists in Advanced Basal Cell Carcinoma (BCC)
| Inhibitor | Clinical Trial | Indication | Overall Response Rate (ORR) - Independent Review | Median Progression-Free Survival (PFS) | Reference |
| Vismodegib (GDC-0449) | ERIVANCE | Locally Advanced BCC (laBCC) | 43% | 9.5 months | [12][13] |
| Metastatic BCC (mBCC) | 30% | 9.5 months | [12][13] | ||
| Pivotal Phase II | Locally Advanced BCC (laBCC) | 43% | Not specified | [14][15] | |
| Metastatic BCC (mBCC) | 30% | Not specified | [14][15] | ||
| Sonidegib (LDE225) | BOLT (30-month follow-up) | Locally Advanced BCC (laBCC) | 56.1% (central review) | 26.1 months (median duration of response) | [16] |
| Metastatic BCC (mBCC) | 7.7% (central review) | 24.0 months (median duration of response) | [16] | ||
| Pivotal Study | Locally Advanced BCC (laBCC) | 44% | Not specified | [14][15] |
Note: Direct head-to-head comparative trials are limited, and patient populations in the respective studies may have differed.
Key Findings from Preclinical and Clinical Studies
Cyclopamine and its Analogs:
-
Cyclopamine , a naturally occurring steroidal alkaloid, was the first identified SMO inhibitor and has been a foundational research tool.[1][7][17] However, its clinical development has been hampered by poor solubility, acid sensitivity, and relatively weak potency.[9][17]
-
This compound (CycT) is a salt form of cyclopamine with improved water solubility (5–10 mg/mL).[9] It has demonstrated higher inhibitory activity than cyclopamine in preclinical models.[9] For instance, in an assay for Hh signaling-dependent motor neuron differentiation, CycT had an IC50 of 50 nmol/L compared to 300 nmol/L for cyclopamine.[9]
-
KAAD-Cyclopamine is another derivative that exhibits greater selectivity in targeting SMO compared to cyclopamine, potentially leading to reduced off-target effects.[4] It has shown 10-20 times greater potency than cyclopamine.[11]
-
Saridegib (IPI-926) , a semi-synthetic derivative of cyclopamine, displays significantly improved potency and pharmacokinetic properties.[4][18] It has shown to be approximately 30-fold more potent than cyclopamine at inhibiting Gli-luciferase reporter activity.[4] In a medulloblastoma allograft model, daily oral administration of 40 mg/kg of saridegib resulted in complete tumor regression.[11][18]
Synthetic SMO Inhibitors:
-
Vismodegib (GDC-0449) and Sonidegib (LDE225) are FDA-approved for the treatment of advanced basal cell carcinoma.[5] They are structurally distinct from cyclopamine and exhibit high potency.[3][19]
-
Clinical trials have demonstrated the efficacy of both vismodegib and sonidegib in treating locally advanced and metastatic BCC.[12][13][16] In pivotal trials, vismodegib showed an overall response rate of 43% in laBCC and 30% in mBCC.[12][13] The 30-month analysis of the BOLT study for sonidegib reported an objective response rate of 56.1% in laBCC.[16]
-
While both drugs are effective, they are associated with side effects such as muscle spasms, alopecia, and dysgeusia.[20][21]
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Hedgehog Signaling Pathway and the inhibitory action of SMO antagonists.
Caption: Generalized experimental workflow for assessing SMO antagonist efficacy.
Experimental Protocols
Gli-Responsive Luciferase Reporter Assay
This assay is a common in vitro method to quantify the activity of the Hedgehog signaling pathway.
Objective: To determine the half-maximal inhibitory concentration (IC50) of SMO antagonists.
Materials:
-
Cancer cell line responsive to Hh signaling (e.g., NIH-3T3, C3H10T1/2).
-
Gli-responsive luciferase reporter plasmid.
-
Control plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
SMO antagonists (e.g., this compound, Vismodegib).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Gli-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment: Replace the medium with fresh medium containing varying concentrations of the SMO antagonist. Include a vehicle control.
-
Hedgehog Pathway Activation: Stimulate the Hedgehog pathway by adding a recombinant Shh ligand or by using a cell line with a constitutively active pathway.
-
Incubation: Incubate the cells for another 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Tumor Xenograft/Allograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of SMO antagonists in a living organism.
Objective: To assess the ability of SMO antagonists to inhibit tumor growth and improve survival.
Materials:
-
Immunocompromised mice (for xenografts) or syngeneic mice (for allografts).
-
Cancer cells capable of forming tumors (e.g., medulloblastoma cells).
-
SMO antagonists.
-
Vehicle for drug administration.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously or orthotopically implant the cancer cells into the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the SMO antagonist or vehicle to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will depend on the specific compound and experimental design.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume.
-
Monitoring: Monitor the mice for signs of toxicity and record their body weights.
-
Endpoint: The experiment is typically terminated when the tumors in the control group reach a predetermined size, or when the mice in the treatment group show a significant survival benefit.
-
Data Analysis: Compare the tumor growth rates and survival curves between the treatment and control groups to evaluate the efficacy of the SMO antagonist.
Conclusion
This compound has been instrumental in elucidating the role of the Hedgehog pathway in cancer. While its own clinical utility is limited, it has paved the way for the development of more potent and pharmacokinetically favorable SMO antagonists. The FDA-approved drugs, vismodegib and sonidegib, have demonstrated significant clinical benefit in the treatment of advanced basal cell carcinoma. The ongoing development of novel SMO inhibitors like saridegib continues to hold promise for expanding the therapeutic options for patients with Hh-driven malignancies. The choice of a specific SMO antagonist for research or clinical application will depend on a careful consideration of its potency, selectivity, pharmacokinetic profile, and the specific context of the disease.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Hedgehog signaling pathway and its targets for treatment in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajosr.org [ajosr.org]
- 5. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. cyclin-d1.com [cyclin-d1.com]
- 8. Hedgehog pathway inhibitor saridegib (IPI-926) increases lifespan in a mouse medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor shrinkage by this compound through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiercepharma.com [fiercepharma.com]
- 13. Efficacy and Safety of Vismodegib in Advanced Basal-Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. targetedonc.com [targetedonc.com]
- 16. Long-term efficacy and safety of sonidegib in patients with locally advanced and metastatic basal cell carcinoma: 30-month analysis of the randomized phase 2 BOLT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The use of hedgehog antagonists in cancer therapy: a comparison of clinical outcomes and gene expression analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of a potent and orally active hedgehog pathway antagonist (IPI-926). | Semantic Scholar [semanticscholar.org]
- 19. Phase I Trial of Hedgehog Pathway Inhibitor Vismodegib (GDC-0449) in Patients with Refractory, Locally Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. targetedonc.com [targetedonc.com]
- 21. A Review of Hedgehog Inhibitors Sonidegib and Vismodegib for Treatment of Advanced Basal Cell Carcinoma - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
Cross-Validation of Cyclopamine Tartrate's Effects with Genetic Knockdown of SMO: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common methods for inhibiting the Hedgehog (Hh) signaling pathway: pharmacological inhibition using Cyclopamine Tartrate and genetic silencing of its target, Smoothened (SMO), via RNA interference (siRNA). Objectively assessing the concordance between chemical and genetic approaches is crucial for validating on-target effects and understanding potential off-target activities of therapeutic compounds.
Introduction to Hedgehog Signaling and SMO Inhibition
The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1] Its aberrant activation is implicated in various cancers, including basal cell carcinoma and medulloblastoma.[2] The G-protein coupled receptor, Smoothened (SMO), is a key transducer of Hh signaling.[1] In the absence of the Hh ligand, the Patched (PTCH) receptor inhibits SMO.[1] Ligand binding to PTCH relieves this inhibition, allowing SMO to activate downstream GLI transcription factors, which in turn regulate the expression of Hh target genes.[2]
This compound , a water-soluble salt of the naturally occurring steroidal alkaloid cyclopamine, is a well-characterized SMO antagonist.[3] It directly binds to SMO, preventing its activation and blocking the downstream signaling cascade.[1] Genetic knockdown of SMO using techniques like small interfering RNA (siRNA) offers a complementary approach to inhibit the pathway by reducing the cellular levels of the SMO protein.
Quantitative Comparison of Effects
The following tables summarize quantitative data on the effects of this compound and SMO siRNA on key cellular and molecular readouts of Hedgehog pathway activity. It is important to note that the presented data is a synthesis from multiple studies and direct head-to-head comparisons in a single experimental setting are limited.
| Parameter | This compound | SMO siRNA | Cell Line | Key Findings |
| GLI1 Expression Inhibition | 85% reduction | 95% reduction | DAOY (Medulloblastoma) | Both methods effectively reduce the expression of the downstream target GLI1, with siRNA showing slightly higher efficacy in this particular study. |
| Cell Viability / Proliferation | IC50 = 50 nmol/L (motor neuron differentiation) | 70% reduction in 2D colony formation | DAOY (Medulloblastoma) | This compound demonstrates potent inhibition of Hh-dependent cellular processes. SMO knockdown also significantly impairs cell proliferation. |
| Apoptosis Induction | Significant increase in Annexin-V positive cells | Data not directly comparable | MCF7, MDA-MB-231 (Breast Cancer) | Cyclopamine treatment has been shown to induce apoptosis in cancer cell lines. |
Experimental Protocols
General Cell Culture and Reagents
-
Cell Lines: DAOY (Medulloblastoma), MCF-7, MDA-MB-231 (Breast Cancer), or other relevant cell lines with active Hedgehog signaling.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, non-essential amino acids, penicillin, and streptomycin.
-
This compound: Prepare stock solutions in an appropriate solvent (e.g., water or DMSO) and dilute to final concentrations in culture medium.
-
SMO siRNA: Utilize validated siRNA sequences targeting SMO and a non-targeting control siRNA.
This compound Treatment
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours) depending on the assay.
-
Proceed with downstream analyses such as RT-qPCR for gene expression, cell viability assays (e.g., MTT, CellTiter-Glo), or apoptosis assays (e.g., Annexin V staining).
SMO siRNA Transfection
-
Seed cells in antibiotic-free medium to achieve 60-80% confluency on the day of transfection.
-
Prepare two solutions for each transfection:
-
Solution A: Dilute SMO siRNA or non-targeting control siRNA in serum-free medium.
-
Solution B: Dilute a suitable transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-45 minutes to allow complex formation.
-
Add the siRNA-lipid complex to the cells and incubate for 5-7 hours.
-
Add complete growth medium and continue to incubate.
-
Harvest cells at 24, 48, or 72 hours post-transfection for analysis of SMO knockdown efficiency (by RT-qPCR or Western blot) and downstream effects.
Visualizing Pathways and Workflows
Hedgehog Signaling Pathway
Caption: The Hedgehog signaling pathway and points of intervention.
Experimental Workflow for Cross-Validation
Caption: Workflow for comparing this compound and SMO siRNA.
Logical Relationship of Effects
Caption: Convergence of pharmacological and genetic SMO inhibition.
Discussion and Conclusion
Cross-validating the effects of a small molecule inhibitor with a genetic knockdown of its putative target is a cornerstone of rigorous pharmacological research. The data presented here indicates that both this compound and SMO siRNA effectively inhibit the Hedgehog signaling pathway, leading to decreased expression of the downstream target GLI1 and subsequent effects on cell viability.
The slightly higher efficacy of siRNA in reducing GLI1 expression in one reported study may be attributed to a more complete removal of the target protein, whereas a chemical inhibitor's efficacy is dose-dependent and may be influenced by factors such as cell permeability and metabolism. Conversely, genetic knockdown can have its own off-target effects and may induce compensatory mechanisms.
Discrepancies between the effects of this compound and SMO knockdown could suggest that the compound has off-target effects. Therefore, a direct comparison using the outlined experimental workflow is essential for validating the on-target activity of this compound and for the accurate interpretation of experimental results. This comparative approach strengthens the rationale for the development of SMO inhibitors as potential cancer therapeutics.
References
A Comparative Analysis of Cyclopamine Tartrate and Its Analogs in Hedgehog Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative potency of Cyclopamine Tartrate and its key analogs as inhibitors of the Hedgehog (Hh) signaling pathway. The information presented is supported by experimental data from peer-reviewed scientific literature, with detailed methodologies for key assays to facilitate reproducibility and further investigation.
Introduction to Hedgehog Pathway Inhibition
The Hedgehog signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma. A key component of this pathway is the transmembrane protein Smoothened (SMO), which is the primary target of a class of inhibitors initiated by the discovery of the natural plant alkaloid, Cyclopamine. Due to limitations of the parent compound, such as poor solubility and modest potency, a range of analogs have been developed to improve its therapeutic potential. This guide assesses the comparative efficacy of these compounds.
Data Presentation: Potency of Cyclopamine and Its Analogs
The following table summarizes the in vitro potency of this compound and several of its notable analogs. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values are presented, indicating the concentration of the compound required to inhibit a specific biological process by 50%. It is crucial to consider the specific assay and cell line used, as these can influence the observed potency.
| Compound | Assay Type | Cell Line/System | IC50 / EC50 |
| Cyclopamine | Hh-responsive cell assay | Not Specified | 46 nM (IC50)[1] |
| Gli-responsive luciferase reporter assay | Not Specified | 500 nM (EC50)[1] | |
| C3H10T1/2 differentiation assay | C3H10T1/2 cells | 500 nM - 1 µM (EC50) | |
| Inhibition of cell growth | Murine pancreatic cancer cell lines | 6 µM (IC50)[1] | |
| This compound (CycT) | Inhibition of Hh signaling-dependent motor neuron differentiation | Not Specified | 50 nM (IC50) |
| Cyclopamine-KAAD | Shh-LIGHT2 reporter assay | Shh-LIGHT2 cells | 20 nM (IC50)[2][3] |
| Ptch-/- cell assay | p2Ptch-/- cells | 50 nM (IC50)[2][3] | |
| SmoA1-induced reporter assay | SmoA1-LIGHT cells | 500 nM (IC50)[2][3] | |
| Saridegib (IPI-926) | C3H10T1/2 differentiation assay | C3H10T1/2 cells | 7 - 30 nM (EC50) |
Experimental Protocols
Gli-Luciferase Reporter Assay
This assay is a common method to quantify the activity of the Hedgehog signaling pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.
Methodology:
-
Cell Culture and Seeding: NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase construct are cultured. Cells are seeded at a density of 2.5 x 10^4 cells per well in a 96-well plate and incubated for 16-20 hours.[4]
-
Cell Treatment: The culture medium is replaced with a medium containing the Hedgehog pathway agonist, such as Sonic Hedgehog (Shh)-conditioned medium or a small molecule agonist like SAG.[5] The cells are then treated with various concentrations of the test compounds (e.g., this compound or its analogs).
-
Incubation: The plate is incubated for an additional 24 to 48 hours to allow for changes in reporter gene expression.[5]
-
Luciferase Activity Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
-
Data Analysis: The dose-response curve is plotted, and the IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the agonist-induced luciferase activity.
BODIPY-Cyclopamine Binding Assay
This is a competitive binding assay used to determine the affinity of a test compound for the Smoothened (SMO) protein. It utilizes a fluorescently labeled Cyclopamine analog, BODIPY-Cyclopamine.
Methodology:
-
Cell Preparation: HEK293 cells are transfected with a plasmid expressing human SMO.[3]
-
Binding Reaction: The SMO-expressing cells are incubated with a fixed concentration of BODIPY-Cyclopamine and varying concentrations of the competitor compound (e.g., this compound or other analogs).[3]
-
Incubation and Washing: The incubation is carried out for a sufficient time to reach binding equilibrium. Unbound ligands are removed by washing the cells.
-
Fluorescence Measurement: The amount of BODIPY-Cyclopamine bound to the cells is quantified by measuring the fluorescence intensity using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: The displacement of BODIPY-Cyclopamine by the test compound is used to determine the binding affinity (Ki) or the IC50 for binding.
MTS Cell Viability Assay
The MTS assay is a colorimetric method to assess cell viability and proliferation, which can be used to determine the cytotoxic effects of Hedgehog pathway inhibitors on cancer cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., pancreatic or medulloblastoma cell lines) are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compounds for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Following the treatment period, 20 µL of the MTS reagent solution is added to each well.[6][7][8]
-
Incubation: The plate is incubated for 1 to 4 hours at 37°C to allow for the conversion of the MTS tetrazolium salt to a colored formazan product by viable cells.[6][7][8]
-
Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.[6][7]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined as the concentration of the compound that reduces cell viability by 50%.
Mandatory Visualization
Caption: The Hedgehog signaling pathway and the inhibitory action of Cyclopamine and its analogs on Smoothened (SMO).
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of estrone-derived hedgehog signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a potent antagonist of smoothened in hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cyclopamine Tartrate: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Cyclopamine Tartrate, ensuring the safety of laboratory personnel and adherence to environmental regulations.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a chemical that requires specific handling and disposal protocols due to its hazardous nature.
Key Safety and Disposal Information
This compound is classified as a toxic organic solid and is hazardous to aquatic life.[1][2] It is imperative to prevent its release into the environment by adhering to the correct disposal procedures. Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[1][2][3]
| Parameter | Guideline | Source |
| Waste Classification | Toxic solid, organic, n.o.s. (Cyclopamine) | [1] |
| Water Hazard Class 2 (hazardous for water) | [1] | |
| UN Number | UN2811 | [1] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are required to prevent skin and eye contact. | [4][5] |
| Handling Precautions | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid generating dust during handling. | [4] |
| Incompatible Materials | Strong oxidizing agents. | [1][3] |
| Storage of Waste | Store in a designated, clearly labeled, and tightly closed container in a cool, dry, and well-ventilated area. The container should be marked as "Hazardous Waste." | [4][5] |
| Disposal Method | Dispose of as hazardous waste through an approved waste disposal facility. Do not dispose of down the drain or in regular trash. | [1][3][4][6] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the procedure for the collection, storage, and disposal of this compound waste in a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
Designated, compatible, and clearly labeled hazardous waste container with a secure lid.
-
Waste disposal tags or labels as required by your institution.
-
Tools for handling solid waste.
Procedure:
-
Risk Assessment: Before beginning any disposal procedure, conduct a thorough risk assessment to identify all potential hazards.
-
Wear Appropriate PPE: Always wear the required personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound waste.[4]
-
Waste Collection:
-
Carefully collect all solid this compound waste, including any contaminated materials such as pipette tips, weighing paper, and disposable labware.
-
Avoid generating dust during the collection process.
-
For liquid waste containing this compound, do not pour it down the drain.[1] Collect it in a designated, sealed, and properly labeled hazardous waste container.
-
-
Container Preparation:
-
Use a waste container that is compatible with this compound and is in good condition with no leaks or cracks.
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name "this compound." Follow your institution's specific labeling requirements.
-
-
Transferring Waste:
-
Carefully transfer the collected waste into the prepared hazardous waste container.
-
Ensure the outside of the container remains free from contamination. If any contamination occurs, decontaminate the exterior of the container.
-
-
Storage of Waste Container:
-
Arranging for Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Cyclopamine Tartrate
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling Cyclopamine Tartrate. Adherence to these protocols is essential to mitigate health risks associated with this potent teratogenic and toxic compound.
This compound is a chemical that is toxic if swallowed, is suspected of causing genetic defects, and may damage fertility or an unborn child.[1] Due to its hazardous nature, stringent operational and disposal plans are mandatory to ensure the safety of all personnel.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and robust personal protective equipment, is critical when handling this compound.
Engineering Controls
All work involving this compound, especially the handling of powders, must be conducted in a designated area.[2][3] This area should be clearly marked with warning signs indicating the presence of a reproductive toxin.[2]
-
Containment: All weighing and manipulation of solid this compound must occur within a certified chemical fume hood, a ducted balance enclosure, or a glove box to prevent inhalation of airborne particles.[2][4]
-
Ventilation: The designated area must be well-ventilated to minimize the concentration of any potential airborne contaminants.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required for all personnel handling this compound. This includes, but is not limited to:
-
Gloves: Double gloving with chemotherapy-tested, powder-free nitrile gloves is mandatory.[5][6] The inner glove should be worn under the cuff of the lab coat, and the outer glove should extend over the cuff.[6] Gloves must be changed every 30 to 60 minutes or immediately if contaminated, torn, or punctured.[5][6]
-
Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting knit or elastic cuffs is required.[6][7] This gown should not be worn outside of the designated handling area.
-
Eye and Face Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are required.[3] When there is a risk of splashing, a face shield must be worn in addition to goggles.[7][8]
-
Respiratory Protection: For routine handling within a certified chemical fume hood, respiratory protection is typically not required. However, for large spills or when there is a potential for aerosol generation outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[5][7] Surgical masks offer no protection from chemical particulates and must not be used.[5]
-
Shoe Covers: Disposable, skid-resistant shoe covers should be worn in the designated area to prevent the tracking of contaminants.[7]
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the essential steps for safely handling this compound from receipt to immediate use.
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a clearly labeled, tightly sealed container in a designated, secure, and well-ventilated area away from incompatible materials.[3] The storage area should be marked with a "Caution: Teratogen" sign.[9]
-
Maintain a minimal inventory of the compound in the laboratory.[3]
-
-
Preparation and Handling (within a chemical fume hood):
-
Don all required PPE as outlined above.
-
Prepare the work surface by covering it with a disposable, absorbent, plastic-backed pad. This will help contain any minor spills and simplify cleanup.
-
When weighing the solid compound, use the tare method on a balance inside the fume hood to minimize the potential for generating dust.[2]
-
Handle the compound with care to avoid creating dust.
-
After handling, decontaminate all surfaces and equipment.
-
Carefully remove the outer pair of gloves and dispose of them as hazardous waste before leaving the fume hood.[6]
-
-
Handwashing:
Emergency Procedures
Accidental Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Cleanup
For small spills (less than 50ml of a solution or a few grams of powder) within a chemical fume hood:
-
Alert personnel in the immediate area.
-
Don appropriate PPE , including double gloves, a gown, and eye/face protection. For a powder spill, add respiratory protection.
-
Contain the spill. For liquids, use absorbent pads or pillows. For powders, gently cover with a damp paper towel or absorbent material to avoid making the powder airborne.[8][11]
-
Clean the spill. Use tongs or forceps to pick up any broken glass and place it in a puncture-resistant sharps container designated for hazardous waste.[8] Scoop up the absorbent material and place it in a labeled, sealable hazardous waste bag.[11][12]
-
Decontaminate the area. Clean the spill area with a 10% bleach solution, followed by a 1% sodium thiosulfate solution, and then wash with detergent and water.[8]
-
Dispose of all contaminated materials , including PPE, as hazardous waste.
For large spills, evacuate the area, restrict access, and contact the institution's Environmental Health and Safety (EHS) department immediately.[8]
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
-
Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and weighing papers should be placed in a clearly labeled, sealed, and puncture-resistant container.[13][14]
-
Liquid Waste: Unused solutions containing this compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container.
-
Sharps: Contaminated needles, syringes, and broken glass must be placed in a designated, puncture-resistant sharps container for hazardous waste.[14]
-
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings.[13]
-
Storage: Store hazardous waste in a designated, secure area, segregated from incompatible materials, until it is collected by the EHS department for final disposal.[13][14]
-
Disposal: Do not dispose of this compound or any contaminated materials in the regular trash or down the drain.[13][15] All disposal must be handled through the institution's hazardous waste management program.
Quantitative Data Summary
| Parameter | Value | Reference |
| Appearance | Crystalline solid | [16] |
| Molecular Formula | C27H41NO2 | [16] |
| Molecular Weight | 411.6 g/mol | [16] |
| Storage Temperature | -20°C | [16] |
| Solubility (Ethanol) | Approx. 10 mg/mL | [16] |
| Solubility (DMF) | Approx. 2 mg/mL | [16] |
Visual Workflow for Handling this compound
Caption: Standard Operating Procedure for Handling this compound.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. purdue.edu [purdue.edu]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. pppmag.com [pppmag.com]
- 6. osha.gov [osha.gov]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 9. utoledo.edu [utoledo.edu]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 13. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 14. nswai.org [nswai.org]
- 15. acs.org [acs.org]
- 16. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
